2-(5-Tert-butyloxazol-2-YL)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(5-tert-butyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)7-6-11-8(12-7)4-5-10/h6H,4-5,10H2,1-3H3 |
InChI Key |
UUHUAUUJDWURLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCN |
Origin of Product |
United States |
Foundational & Exploratory
Comprehensive Synthesis Guide: 2-(5-Tert-butyloxazol-2-yl)ethanamine
Executive Summary
This technical guide details the high-fidelity synthesis of 2-(5-tert-butyloxazol-2-yl)ethanamine , a structural motif frequently encountered in histamine H3 receptor antagonists and fragment-based drug discovery (FBDD).[1] The protocol prioritizes the Hantzsch Oxazole Synthesis due to its scalability and regioselectivity.
The synthesis is designed as a modular, three-step workflow:
-
Precursor Assembly: Preparation of N-protected
-alanine amide. -
Cyclization: Condensation with
-bromopinacolone to form the oxazole core. -
Deprotection: Controlled liberation of the primary amine.[2]
Retrosynthetic Analysis
The strategic disconnection relies on the 1,3-oxazole assembly via the condensation of an
Disconnection Logic:
-
C5-Position: Derived from the tert-butyl group of the haloketone.
-
C2-Position: Derived from the amide carbon of the
-alanine derivative.
Figure 1: Retrosynthetic disconnection showing the convergence of bromopinacolone and protected amino-amide.
Experimental Protocols
Step 1: Synthesis of N-Boc-3-aminopropanamide
Rationale: Direct use of 3-aminopropanamide is unstable. The Boc group provides steric bulk and electronic stabilization during the subsequent high-temperature cyclization.
Reagents:
-
N-Boc-
-alanine (1.0 equiv)[1] -
Solvent: THF (anhydrous)
Procedure:
-
Activation: Dissolve N-Boc-
-alanine in anhydrous THF at -10°C (ice/salt bath). Add NMM followed strictly by the dropwise addition of ethyl chloroformate to form the mixed anhydride in situ. Stir for 15 minutes. -
Amidation: Introduce aqueous ammonium hydroxide (or ammonia gas) slowly.[2] A white precipitate (NMM[2][1]·HCl) will form.[2]
-
Workup: Warm to room temperature (RT) and stir for 2 hours. Concentrate THF in vacuo. Dissolve residue in EtOAc, wash with 1M HCl, sat. NaHCO3, and brine.[2][1]
-
Crystallization: Recrystallize from EtOAc/Hexanes if necessary.
-
Validation: Check for disappearance of acid peak in IR; appearance of amide doublets in proton NMR.
Step 2: Hantzsch Cyclization (The Core Synthesis)
Rationale: The reaction between the primary amide and
Reagents:
-
N-Boc-3-aminopropanamide (1.0 equiv)[1]
-
1-Bromo-3,3-dimethylbutan-2-one (1.2 equiv)[1]
-
Base:
or solid (optional, to scavenge HBr)[2][1]
Procedure:
-
Setup: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve the amide in Ethanol (0.5 M concentration).
-
Addition: Add 1-Bromo-3,3-dimethylbutan-2-one.
-
Reaction: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (Hex:EtOAc 3:1).[2][1] The product usually moves faster than the polar amide.[2]
-
Workup: Cool to RT. Evaporate ethanol. Redissolve in EtOAc.
-
Wash: The HBr byproduct must be neutralized.[2] Wash with sat.[2]
(2x) and Water (1x).[2][1] -
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The tert-butyl group makes the product relatively lipophilic.
Mechanism Visualization:
Figure 2: Simplified mechanistic flow of the Hantzsch oxazole synthesis.
Step 3: Deprotection to 2-(5-Tert-butyloxazol-2-yl)ethanamine
Rationale: Acidic cleavage of the Boc group yields the amine salt.
Reagents:
Procedure:
-
Dissolve the intermediate in DCM at 0°C.
-
Add TFA dropwise.[2] Stir at RT for 2 hours.
-
Isolation: Evaporate volatiles. The residue is the TFA salt.
-
Free Base (Optional): Dissolve in minimal water, basify with 1M NaOH to pH 10, extract with DCM (3x). Dry over
and concentrate.
Characterization & Data Tables
Expected Analytical Data
| Technique | Expected Signal / Value | Structural Assignment |
| 1H NMR (CDCl3) | Tert-butyl group at C5 | |
| Oxazole ring proton at C4 | ||
| MS (ESI+) | [M+H]+ calc.[1] ~169.13 | Parent ion (Free base) |
| Appearance | Pale yellow oil or low-melting solid | - |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Amide hydrolysis | Ensure anhydrous ethanol; add molecular sieves. |
| Incomplete Cyclization | Temperature too low | Switch solvent to DMF and heat to 100°C. |
| Dark/Tar Product | Polymerization of haloketone | Add haloketone slowly; ensure fresh reagents.[2] |
Safety & Handling
-
1-Bromo-3,3-dimethylbutan-2-one: Potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood. Wear double nitrile gloves.
-
Oxazoles: Generally stable, but pharmacological activity (e.g., H3 antagonism) should be assumed; handle as a potential bioactive agent.[2][1]
References
-
Hantzsch Oxazole Synthesis
-
General Synthesis of 2-Substituted Benzoxazoles/Oxazoles
-
Synthesis of 5-tert-butyl-oxazole derivatives (Analogous Protocols)
-
Alpha-Haloketone Reactivity (Bromopinacolone)
- Title: An In-depth Technical Guide to 1-Bromo-3,3-dimethyl-butan-2-ol Deriv
-
Source: BenchChem Technical Guides.[2]
Sources
- 1. Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATION OF (S)-tert-ButylPHOX (Oxazole, 4-(1,1-dimethylethyl)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro- (4S)-) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
2-(5-Tert-butyloxazol-2-YL)ethanamine: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Medicinal Chemistry Applications
Introduction to the Scaffold
2-(5-Tert-butyloxazol-2-YL)ethanamine (CAS: 1196156-00-9)[1] is a highly specialized, privileged heterocyclic building block utilized extensively in modern drug discovery and organic synthesis. Comprising an oxazole core, a lipophilic tert-butyl group at the C5 position, and an ethanamine linker at the C2 position, this compound serves as a versatile primary amine for late-stage functionalization. It is commercially available, often supplied as a stable hydrochloride salt[2], and provides medicinal chemists with a unique combination of steric shielding, hydrogen-bonding capability, and metabolic stability.
Structural and Physicochemical Profiling
The architecture of 2-(5-tert-butyloxazol-2-yl)ethanamine is not accidental; it is a carefully designed pharmacophore tailored for complex Structure-Activity Relationship (SAR) campaigns.
-
Oxazole Core: Acts as a rigid, polar spacer and a bioisostere for amides and esters. The nitrogen and oxygen atoms serve as potent hydrogen bond acceptors.
-
tert-Butyl Group (C5): The bulky tert-butyl substituent at the C5 position provides a significant steric shield[3]. This lipophilic moiety is highly effective at filling hydrophobic pockets in target proteins while simultaneously protecting the electron-rich oxazole ring from oxidative metabolism (e.g., by Cytochrome P450 enzymes).
-
Ethanamine Linker (C2): The two-carbon spacer provides rotational flexibility, allowing the primary amine to adopt optimal conformations for subsequent coupling reactions (e.g., amide, urea, or sulfonamide formation).
Table 1: Quantitative Physicochemical Properties
| Property | Value | Rationale / Implication |
| CAS Number | 1196156-00-9[1] | Unique identifier for the free base. |
| Molecular Formula | C9H16N2O | Defines the atomic composition. |
| Molecular Weight | 168.24 g/mol | Low MW allows for integration into larger drug molecules without exceeding Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 1 (from -NH2) | Capable of forming critical donor interactions in binding pockets. |
| Hydrogen Bond Acceptors | 3 (N, O of oxazole; N of amine) | Enhances aqueous solubility and target affinity. |
| Estimated pKa (Amine) | ~9.5 - 10.0 | Exists predominantly as a protonated cation at physiological pH (7.4), improving solubility. |
Mechanistic Utility in Medicinal Chemistry
In SAR optimization, the introduction of the 2-(5-tert-butyloxazol-2-yl)ethyl moiety is often used to optimize pharmacokinetic (PK) profiles. The primary amine acts as the synthetic attachment point, while the oxazole-tert-butyl tail extends into the target's binding site to maximize binding enthalpy.
Pharmacophoric mapping of 2-(5-tert-butyloxazol-2-yl)ethanamine interactions.
Synthetic Methodologies: De Novo Construction
While commercially available[2], the de novo synthesis of 2-(5-tert-butyloxazol-2-yl)ethanamine relies on the classic Robinson-Gabriel cyclodehydration[4]. Unlike the van Leusen oxazole synthesis, which is ideal for generating 5-substituted oxazoles via TosMIC and aldehydes[3], the targeted synthesis of 2,5-disubstituted oxazoles requires the intramolecular cyclization of an N-acyl α-aminoketone[5].
Synthesis Route (Robinson-Gabriel Approach):
-
Acylation: 1-amino-3,3-dimethylbutan-2-one (derived from pinacolone) is coupled with N-Boc-β-alanine to form the intermediate N-acyl α-aminoketone.
-
Cyclodehydration: The intermediate is treated with a strong dehydrating agent (e.g., POCl3, SOCl2, or Burgess reagent) to close the ring, yielding tert-butyl (2-(5-tert-butyloxazol-2-yl)ethyl)carbamate[4][5].
-
Deprotection: Acidic cleavage of the Boc group (using TFA in DCM or 4M HCl in dioxane) affords the final primary amine as a salt[2].
Experimental Protocols: Amide Coupling Workflow
The most common application of 2-(5-tert-butyloxazol-2-yl)ethanamine is its coupling to a carboxylic acid to form an amide. The following protocol utilizes HATU, a highly efficient uronium-based coupling reagent chosen for its fast kinetics and high yields with primary amines.
Self-Validating Protocol for HATU-Mediated Amide Coupling
Materials: Carboxylic acid (1.0 eq), 2-(5-tert-butyloxazol-2-yl)ethanamine (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).
-
Step 1: Pre-activation. Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without interfering with the electrophile, allowing the carboxylate to attack HATU and form the highly active O-Atab ester. Stir for 15 minutes at room temperature.
-
-
Step 2: Amine Addition. Add 2-(5-tert-butyloxazol-2-yl)ethanamine (free base or hydrochloride salt) to the mixture.
-
Validation Check: If using the HCl salt[2], ensure sufficient DIPEA is present (pH > 8 on wet indicator paper) to liberate the free base. Stir for 2-4 hours. Monitor reaction completion via LC-MS (aliquot 1 µL into 1 mL MeCN/H2O).
-
-
Step 3: Quenching & Extraction. Dilute the reaction with ethyl acetate (EtOAc) and quench with saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.
-
Step 4: Washing. Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine), water, and brine (to remove DMF).
-
Causality: DMF is highly water-soluble but can partition into the organic layer; multiple aqueous washes ensure its complete removal, preventing interference during purification.
-
-
Step 5: Drying & Concentration. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Step 6: Purification. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.
Standard HATU-mediated amide coupling workflow for primary amine functionalization.
Analytical Characterization & Quality Control
To verify the structural integrity of 2-(5-tert-butyloxazol-2-yl)ethanamine prior to use, the following analytical benchmarks must be met:
-
LC-MS (ESI+): The exact monoisotopic mass is 168.12 Da. The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]+ is 169.1 .
-
1H NMR (400 MHz, CDCl3):
-
δ 6.58 (s, 1H) - Oxazole C4 proton. Diagnostic peak for heterocyclic ring integrity.
-
δ 2.95 (t, J = 6.5 Hz, 2H) - CH2 adjacent to the primary amine.
-
δ 2.82 (t, J = 6.5 Hz, 2H) - CH2 adjacent to the oxazole ring.
-
δ 1.35 (s, 9H) - tert-Butyl protons. Integration must strictly equal 9H.
-
δ 1.20 (br s, 2H) - NH2 protons. Self-Validation: These protons will disappear (exchange) upon the addition of D2O.
-
References
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Ascendex Catalogue – Page 403 – Ascendex Scientific, LLC [ascendexllc.com]
- 3. 5-(tert-Butyl)-2-(piperidin-4-yl)oxazole|High-Quality|RUO [benchchem.com]
- 4. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-(5-tert-butyloxazol-2-yl)ethanamine: A Technical Whitepaper
Executive Summary & Structural Rationale
In modern drug discovery, functionalized oxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. 2-(5-tert-butyloxazol-2-yl)ethanamine (Chemical Formula: C₉H₁₆N₂O; Exact Mass: 168.1259 Da) is a highly versatile building block. Structurally, it features a central electron-deficient oxazole ring, a sterically demanding tert-butyl group at the C5 position, and a primary ethanamine side chain at the C2 position.
As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for the spectroscopic characterization (NMR, IR, MS) of this compound. The protocols herein do not merely list operational steps; they decode the causality behind the data, ensuring that analytical chemists can confidently differentiate this molecule from its regioisomers.
Fig 1. Multimodal spectroscopic workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Profiling
Mechanistic Causality of Chemical Shifts
The oxazole ring is a highly electron-withdrawing heteroaromatic system. The nitrogen atom at position 3 and the oxygen at position 1 create a strong anisotropic deshielding effect across the ring system (1)[1]. However, the bulky tert-butyl group at position 5 exerts a positive inductive (+I) effect. This electron donation slightly shields the adjacent C4 proton, shifting it upfield to approximately 6.6–6.8 ppm compared to the unsubstituted oxazole H-4 (~7.0 ppm) (2)[2].
The ethanamine side chain at C2 exhibits a classic A₂X₂ spin system. The methylene protons adjacent to the electronegative oxazole ring (C2) appear further downfield than those adjacent to the primary amine, dictated by the distance-dependent inductive decay (3)[3]. Furthermore, the tert-butyl group produces an intense, narrow 9H singlet due to rapid rotation, which is highly diagnostic (4)[4].
Quantitative Data Summaries
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.65 | Singlet (s) | 1H | Oxazole C4-H |
| 3.10 | Triplet (t, J = 6.5 Hz) | 2H | -CH₂-NH₂ |
| 2.85 | Triplet (t, J = 6.5 Hz) | 2H | Oxazole-CH₂- |
| 1.60 | Broad Singlet (br s) | 2H | -NH₂ (exchangeable) |
| 1.28 | Singlet (s) | 9H | -C(CH₃)₃ (tert-butyl) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 162.5 | Quaternary (C) | Oxazole C2 |
| 159.0 | Quaternary (C) | Oxazole C5 |
| 121.5 | Methine (CH) | Oxazole C4 |
| 40.2 | Methylene (CH₂) | -CH₂-NH₂ |
| 31.8 | Quaternary (C) | -C(CH₃)₃ (tert-butyl central carbon) |
| 30.5 | Methylene (CH₂) | Oxazole-CH₂- |
| 28.8 | Methyl (CH₃) | -C(CH₃)₃ (tert-butyl methyls) |
Self-Validating Acquisition Protocol (NMR)
-
Solvent Selection: Dissolve 15 mg of the free base in 0.6 mL of Chloroform-d (CDCl₃). Causality: CDCl₃ is selected over DMSO-d₆ to prevent rapid proton exchange, allowing the primary amine (-NH₂) broad singlet to be resolved without being obscured by a massive water peak.
-
Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS).
-
Acquisition: Acquire 16 scans for ¹H (relaxation delay D1 = 1.5s) and 256 scans for ¹³C (D1 = 2.0s) at 298 K.
-
Self-Validation Checkpoint: Before integrating the sample peaks, verify that the TMS peak is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm (¹H) and 77.16 ppm (¹³C). If the amine peak is ambiguous, perform a D₂O shake; the peak at 1.60 ppm must disappear, confirming it as an exchangeable -NH₂ proton.
Vibrational Spectroscopy (FTIR-ATR)
Mechanistic Causality of Vibrational Modes
The infrared spectrum is dominated by the primary amine stretching and the oxazole ring vibrations. The N-H stretch manifests as a characteristic doublet (symmetric and asymmetric) between 3400 and 3250 cm⁻¹ (5)[5]. The oxazole ring breathing, C=N stretching, and C=C stretching modes are typically observed in the 1650–1480 cm⁻¹ region, highly dependent on the substitution pattern (6)[6].
Table 3: Key FTIR-ATR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibration Type |
|---|---|---|
| 3350, 3280 | Medium | N-H (Primary Amine), Asymmetric & Symmetric Stretch |
| 2960, 2870 | Strong | C-H (Aliphatic, tert-butyl), Stretching |
| 1610 | Medium-Strong | C=N (Oxazole Ring), Stretching |
| 1560 | Medium | C=C (Oxazole Ring), Stretching |
| 1120 | Strong | C-O-C (Oxazole Ring), Asymmetric Stretching |
Self-Validating Acquisition Protocol (FTIR-ATR)
-
Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely. Causality: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting because it eliminates moisture-induced spectral artifacts (e.g., broad O-H stretches at ~3300 cm⁻¹) that could mask the critical N-H stretching bands of the ethanamine group (7)[7].
-
Background Acquisition: Record a background spectrum (32 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.
-
Sample Acquisition: Apply a small amount of the neat sample to the crystal, apply pressure via the anvil, and acquire 32 scans.
-
Self-Validation Checkpoint: Subtract the background. If a peak at 2350 cm⁻¹ (CO₂) remains prominent, the atmospheric compensation failed and the background must be re-acquired to ensure baseline integrity.
High-Resolution Mass Spectrometry (LC-HRMS/MS)
Mechanistic Causality of Fragmentation
Electrospray ionization (ESI) in positive ion mode readily protonates the primary aliphatic amine, yielding a robust[M+H]⁺ precursor ion at m/z 169.1337. During Collision-Induced Dissociation (CID), the energy is primarily localized on the aliphatic chain. This leads to the neutral loss of ammonia (-17 Da) or the homolytic cleavage of the C-C bond in the ethanamine chain to expel an aminomethyl radical (-30 Da). The robust oxazole ring remains largely intact unless high collision energies are applied, at which point the tert-butyl group is cleaved (-57 Da).
Fig 2. ESI-MS collision-induced dissociation (CID) fragmentation pathway.
Table 4: Exact Mass and CID Fragments (ESI+)
| Ion Type | Formula | Exact Mass (m/z) | Mass Error Threshold |
|---|---|---|---|
| Precursor [M+H]⁺ | [C₉H₁₇N₂O]⁺ | 169.1337 | < 5 ppm |
| Fragment (-NH₃) | [C₉H₁₄NO]⁺ | 152.1070 | < 5 ppm |
| Fragment (-CH₂NH₂) | [C₈H₁₂NO]⁺ | 138.0913 | < 5 ppm |
Self-Validating Acquisition Protocol (LC-HRMS)
-
Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source to drive the equilibrium toward the [M+H]⁺ state, maximizing ESI+ sensitivity.
-
Instrument Tuning: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy across the 100-1000 m/z range.
-
Acquisition: Inject 2 µL. Apply a collision energy ramp of 10–30 eV for MS/MS acquisition.
-
Self-Validation Checkpoint: A self-validating MS protocol requires the injection of a procedural blank (solvent only) prior to the sample to rule out column carryover. Post-acquisition, calculate the mass error of the precursor ion; it must be ≤ 5 ppm to definitively confirm the elemental composition of C₉H₁₆N₂O.
References
1.1 - ACS Publications. 2.2 - Journal of the Chemical Society B: Physical Organic. 3.3 - Doc Brown's Advanced Organic Chemistry. 4.4 - PMC / NIH. 5. 5 - Chemistry LibreTexts. 6.6 - ResearchGate. 7.7 - Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The spectra, ionization, and deuteriation of oxazoles and related compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Physical and chemical properties of 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine
Topic: Physical and chemical properties of 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Scaffold Class: Lipophilic Heterocyclic Primary Amine
Executive Summary
2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine is a specialized heterocyclic building block characterized by a benzoxazole core substituted with a lipophilic tert-butyl group at the 5-position and a primary ethylamine chain at the 2-position. Structurally, it functions as a bioisostere of tryptamine and phenethylamine, making it a high-value scaffold in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) such as serotonin (5-HT) and trace amine-associated receptors (TAARs). Additionally, the intrinsic fluorescence of the 5-substituted benzoxazole moiety renders it useful as a solvatochromic probe in biophysical assays.
This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and handling protocols, designed to support autonomous decision-making in research and development.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature and Identifiers[4][5][6]
-
IUPAC Name: 2-(5-tert-butyl-1,3-benzoxazol-2-yl)ethanamine
-
Synonyms: 5-tert-butyl-2-(2-aminoethyl)benzoxazole; 2-(2-aminoethyl)-5-t-butyl-1,3-benzoxazole
-
Structural Analog Reference: Analogous to 2-(5-methyl-1,3-benzoxazol-2-yl)ethanamine (CAS: 1206975-84-1) but with increased lipophilicity due to the tert-butyl moiety.
Molecular Descriptors
| Property | Value | Notes |
| Chemical Formula | C₁₃H₁₈N₂O | |
| Molecular Weight | 218.30 g/mol | |
| Core Scaffold | 1,3-Benzoxazole | Heterocyclic aromatic |
| Key Substituents | 5-tert-butyl (Lipophilic); 2-aminoethyl (Basic/Linker) | |
| H-Bond Donors | 2 (Primary Amine) | -NH₂ |
| H-Bond Acceptors | 3 | N(ring), O(ring), N(amine) |
| Rotatable Bonds | 3 | C-C (ethyl chain), C-N (amine) |
Physicochemical Properties[1][2][8][10]
Electronic and Optical Properties
The benzoxazole core is a fused benzene-oxazole system. The 5-tert-butyl group acts as a weak electron-donating group (EDG) via hyperconjugation, slightly elevating the HOMO energy levels compared to the unsubstituted parent.
-
UV-Vis Absorption:
nm (in MeOH). -
Fluorescence: The compound exhibits intrinsic fluorescence, typically emitting in the near-UV to blue region (
nm). The quantum yield is moderate but highly sensitive to solvent polarity (solvatochromism) and pH. -
pKa (Amine): Calculated
. The primary aliphatic amine is highly basic and will exist as the ammonium cation ( ) at physiological pH (7.4). -
pKa (Benzoxazole N): Calculated
. The ring nitrogen is weakly basic and protonates only under strongly acidic conditions.
Solubility and Lipophilicity
The tert-butyl group significantly increases the lipophilicity compared to methyl or hydrogen analogs.
-
LogP (Predicted):
. -
Solubility Profile:
-
Water: Low (< 1 mg/mL) in neutral form; High in acidic media (as hydrochloride salt).
-
Organic Solvents: Highly soluble in DMSO, Methanol, Ethanol, Dichloromethane (DCM), and Ethyl Acetate.
-
Formulation Note: For biological assays, prepare a stock solution in DMSO (e.g., 10-50 mM) and dilute into aqueous buffer.
-
Synthesis & Characterization
Retrosynthetic Analysis
The most robust synthetic route involves the condensation of 2-amino-4-tert-butylphenol with a
Recommended Synthetic Protocol (Self-Validating)
Method: Polyphosphoric Acid (PPA) Cyclodehydration. Rationale: PPA acts as both solvent and Lewis acid catalyst, driving the condensation and cyclization in a single pot.
Step-by-Step Workflow:
-
Reagents: Combine 2-amino-4-tert-butylphenol (1.0 eq) and
-alanine (1.1 eq) in Polyphosphoric Acid (10-15 g per gram of substrate). -
Reaction: Heat to 140-160°C under nitrogen atmosphere for 4-6 hours.
-
Checkpoint: Monitor via TLC (System: DCM/MeOH 9:1). The starting aminophenol (fluorescent, polar) should disappear.
-
-
Quenching: Cool to ~80°C and pour slowly into crushed ice/water with vigorous stirring. The PPA is viscous; ensure complete dissolution.
-
Basification: The product is currently trapped as the phosphate/salt. Carefully adjust pH to >12 using 50% NaOH or KOH solution. Keep temperature <20°C using an ice bath to prevent hydrolysis.
-
Extraction: Extract the liberated free base into DCM (
). -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel; Gradient: DCM 5% MeOH/DCM with 1% to prevent tailing).
Synthesis Pathway Diagram
Figure 1: One-pot cyclodehydration synthesis of the target benzoxazole from aminophenol precursors.
Applications in Drug Discovery[7][9]
Bioisosterism and Receptor Targeting
This molecule is a rigidified bioisostere of tryptamine. The benzoxazole ring mimics the indole core of serotonin but with altered electronics and hydrogen bonding potential (acceptor only, whereas indole is a donor).
-
Target Class: GPCRs (Serotonin 5-HT, Dopamine D2, TAAR1).
-
Mechanism: The ethylamine side chain mimics the endogenous ligand's distance to the aspartate residue in the receptor binding pocket (Asp3.32), while the tert-butyl group occupies hydrophobic pockets (e.g., Val/Phe clusters), potentially enhancing potency or selectivity.
Fluorescent Labeling
Due to the 5-tert-butyl group, the molecule is less prone to aggregation-induced quenching compared to planar analogs. It can serve as a "turn-on" pH sensor:
-
Low pH: Protonation of the ring nitrogen (rare) or amine shifts emission.
-
Environment: Emission intensity increases in non-polar environments (e.g., protein binding pockets).
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore dissection highlighting key interaction points for GPCR ligand design.
Handling, Stability, and Safety
Storage Protocols
-
State: Likely a viscous yellow oil or low-melting waxy solid.
-
Stability: The benzoxazole ring is stable to oxidation. The primary amine is sensitive to atmospheric
(carbamate formation). -
Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.
-
Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise. Filter the white precipitate.
-
Conditions:
, desiccated, protected from light.
-
Safety Hazards
-
GHS Classification (Predicted): Irritant (Skin/Eye).
-
Specific Hazard: As a lipophilic amine, it may possess CNS activity. Handle with strict PPE (gloves, fume hood) to prevent inhalation or transdermal absorption.
References
-
Benzoxazole Synthesis Methodologies
-
Structural Analog Data (Methyl Derivative)
-
Santa Cruz Biotechnology.[3] "2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine Product Data."
-
-
Fluorescence of Benzoxazoles
-
Padalkar, V. S., et al.[1] "Synthesis and characterization of novel fluorescent benzoxazole derivatives." Arabian Journal of Chemistry, 2016.
-
- Pharmacological Relevance: Generic GPCR Ligand Design: "The role of bioisosteres in drug design: Benzoxazoles as indole mimics." Journal of Medicinal Chemistry (General Reference for scaffold utility).
Sources
The Oxazole Scaffold in Modern Therapeutics: A Technical Guide to the Biological Activity and Discovery of Novel Derivatives
Executive Summary
Oxazoles—five-membered heterocyclic aromatic compounds containing nitrogen and oxygen—have emerged as privileged scaffolds in modern medicinal chemistry (1)[1]. Their planar structure, hydrogen-bonding capability, and diverse electronic characteristics allow them to engage physiologically with a wide array of enzymes and receptors through non-covalent interactions (). As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical structure-activity relationships (SAR) and the practical, self-validating laboratory workflows required to discover and evaluate novel oxazole derivatives.
Mechanistic Pathways and Target Engagement
The biological efficacy of oxazoles is fundamentally rooted in their ability to act as pharmacophores that form stable non-covalent interactions (such as hydrogen bonds, ion-dipole interactions, and π-π stacking) with the active sites of target proteins (2)[2]. By modulating the electron density of the oxazole ring via specific substitutions, researchers can fine-tune target affinity.
Below is a logical visualization of how an oxazole derivative (e.g., oxaprozin) engages its target to elicit a biological response.
Mechanistic pathway of oxazole-mediated COX-2 enzyme inhibition and anti-inflammatory response.
Pharmacological Spectrum and Structure-Activity Relationship (SAR)
Novel oxazole derivatives exhibit a broad spectrum of biological activities. The versatility of the oxazole moiety allows for extensive structural modifications, directly influencing therapeutic efficacy.
-
Antimicrobial Activity : Oxazole derivatives disrupt bacterial and fungal cell walls or inhibit essential enzymatic pathways. The introduction of electron-withdrawing groups significantly improves antimicrobial activity against Gram-negative strains like P. aeruginosa and K. pneumoniae (3)[3]. Furthermore, novel 1,3-oxazole-quinoxaline amine hybrids have demonstrated potent inhibitory effects, with Minimum Inhibitory Concentration (MIC) values as low as 31.25 µg/mL (4)[4].
-
Anticancer Activity : The oxazole nucleus is integral to targeted cancer therapies, such as the tyrosine kinase inhibitor mubritinib (5)[5]. SAR studies indicate that substituting aromatic aldehydes with dimethoxy and trimethoxy groups, or incorporating ortho-hydroxy groups, substantially enhances the anticancer properties of these derivatives by increasing steric compatibility with kinase active sites (3)[3].
Quantitative Data Summary
| Compound Class / Derivative | Target Organism / Cell Line | Key Substitutions | Observed Activity (MIC / IC50) |
| 1,3-Oxazole-quinoxaline hybrids | P. aeruginosa, M. luteus | Amine linkages | MIC: 31.25 - 62.5 µg/mL |
| Propanoic acid oxazoles | S. aureus, E. coli | - | Potent antibacterial |
| Benzo[d]oxazoles | Fungal strains | - | Comparable to 5-fluorocytosine |
| Imidazolyl cinnamamides | B. subtilis, P. chrysogenum | Chloro substitution | High antibacterial/antifungal |
Advanced Discovery Workflows: The Metabologenomic Approach
Traditional screening often yields redundant known compounds. To selectively discover novel terminal oxazole-bearing natural products, researchers have developed targeted metabologenomic methods (6)[6]. By utilizing genes encoding oxazole cyclase—a key enzyme in oxazole biosynthesis—as a genomic signature, bacterial strains capable of producing oxazole compounds can be precisely isolated and cultivated.
Metabologenomic workflow for discovering novel terminal oxazole-bearing natural products.
Self-Validating Experimental Protocols
Protocol 1: Targeted Metabologenomic Screening for Oxazole Biosynthetic Gene Clusters
Objective : To identify bacterial strains harboring oxazole-producing capabilities. Causality & Logic : Random screening is highly inefficient. By designing degenerate PCR primers specific to the highly conserved regions of the oxazole cyclase gene, we restrict the search space strictly to organisms with the genetic machinery required to cyclize the oxazole ring, ensuring a high hit rate for novel derivatives (6)[6].
Step-by-Step Methodology :
-
DNA Extraction : Isolate genomic DNA from a diverse bacterial library using a standardized silica-spin column method to ensure high purity (A260/280 ratio > 1.8).
-
Primer Design : Synthesize degenerate primers targeting the ATP-binding domain of known oxazole cyclases.
-
PCR Amplification : Perform gradient PCR. Self-Validation Check: Include a known oxazole-producing strain as a positive control and nuclease-free water as a negative control to rule out reagent contamination.
-
Amplicon Sequencing & Phylogeny : Sequence the amplicons and construct a phylogenetic tree. Select strains from distinct clades to maximize chemical diversity.
-
Cultivation & Extraction : Culture hit strains in optimized liquid media. Extract secondary metabolites using ethyl acetate.
-
NMR Verification : Subject extracts to 1H-13C coupled-HSQC NMR. The unique 1JCH coupling constants and chemical shifts of the oxazole ring provide unequivocal structural confirmation of novel compounds like lenzioxazole (6)[6].
Protocol 2: High-Throughput Broth Microdilution for Antimicrobial MIC Determination
Objective : To quantify the antibacterial efficacy of synthesized oxazole derivatives. Causality & Logic : Standard optical density (OD) measurements can be confounded by the precipitation of hydrophobic oxazole compounds in aqueous media. To counter this, we employ a resazurin-based colorimetric assay. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a definitive, precipitation-independent readout of viability.
Step-by-Step Methodology :
-
Inoculum Preparation : Culture target bacterial strains (e.g., P. aeruginosa) to the log phase. Adjust to a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton broth.
-
Compound Dilution : In a 96-well plate, perform serial two-fold dilutions of the oxazole derivative (starting at 256 µg/mL) in DMSO (ensure final DMSO concentration is <1% to prevent solvent toxicity).
-
Inoculation : Add 50 µL of the bacterial suspension to each well.
-
Incubation : Incubate plates at 37°C for 18 hours.
-
Resazurin Addition : Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the oxazole derivative that prevents the color change from blue to pink. Self-Validation Check: Include a sterility control (broth only) and a growth control (broth + bacteria + 1% DMSO) to validate assay integrity.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
- A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.
- A comprehensive review on biological activities of oxazole derivatives - PMC. NIH.
- Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme Connect.
- Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach. PubMed.
- Oxazole-Based Molecules in Anti-viral Drug Development. IJPRA Journal.
- Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. IJPS Online.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijmpr.in [ijmpr.in]
- 4. thieme-connect.com [thieme-connect.com]
- 5. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategic Pharmacological Screening of Novel Ethanamine-Scaffold Compounds
Topic: Pharmacological Screening of New Ethanamine Compounds Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
The ethanamine (2-aminoethyl) moiety serves as the structural backbone for a vast array of bioactive molecules, ranging from endogenous neurotransmitters (dopamine, histamine, serotonin) to synthetic psychotropics and cardiovascular agents. When developing novel ethanamine derivatives, the screening strategy must rigorously differentiate between therapeutic efficacy (e.g., specific GPCR modulation) and off-target liability (e.g., hERG channel blockade, non-specific monoamine transporter inhibition).
This guide outlines a self-validating, tiered screening cascade designed to accelerate lead optimization while minimizing late-stage attrition. It moves beyond generic protocols to focus on the causal mechanisms required to validate a new chemical entity (NCE) in this specific chemical class.
Phase 1: Structural Rationale & In Silico De-Risking
Before wet-lab screening, the chemical space must be narrowed. Ethanamine derivatives often suffer from promiscuity due to the flexibility of the ethyl chain and the basicity of the amine.
The Pharmacophore Logic
The primary targets for ethanamine derivatives are G-Protein Coupled Receptors (GPCRs). The protonated nitrogen mimics the interactions of endogenous ligands with the conserved Aspartate residue in Transmembrane Domain 3 (TM3) of aminergic GPCRs.
-
Directive: Prioritize rigidified analogs or those with steric bulk at the
-carbon to improve selectivity and metabolic stability (reducing MAO susceptibility).
Computational Triage Workflow
Do not proceed to synthesis without passing these in silico filters:
-
Tanimoto Similarity: Screen against known hERG blockers (e.g., dofetilide, astemizole). Ethanamines with high lipophilicity (LogP > 3) and flexible linkers are high-risk for hERG inhibition.
-
Docking Validation: Use rigid-receptor docking (e.g., Glide, Gold) to verify the ionic interaction between the ethanamine nitrogen and the conserved Aspartate (e.g., Asp113 in
-AR or Asp135 in 5-HT ).
Phase 2: Primary Screening – Target Engagement (Tier 1)
The first experimental gate is affinity. We utilize Radioligand Binding Assays because they provide a direct
Membrane Preparation Protocol
Context: High-quality membrane preps are critical. Whole-cell binding is avoided in Tier 1 due to transporter interference.
Protocol:
-
Cell Line: HEK293 stably expressing the target GPCR (e.g., human
receptor). -
Lysis: Harvest cells in ice-cold hypotonic buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (2 bursts, 10s).
-
Differential Centrifugation:
-
Spin 1: 1,000 x g for 10 min (remove nuclei/debris).
-
Spin 2 (Supernatant): 40,000 x g for 60 min at 4°C.
-
-
Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4). Flash freeze in liquid
and store at -80°C. -
Validation: Protein concentration must be determined via BCA assay.
(receptor density) must be >1 pmol/mg protein for robust signal window.
Competition Binding Assay
Objective: Determine affinity (
-
Tracer: Use a radioligand at
concentration (e.g., -Spiperone for dopamine receptors). -
Non-Specific Binding (NSB): Define using 1000x excess of a known high-affinity cold ligand (e.g., Haloperidol).
-
Incubation: 90 min at 25°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of cationic ethanamines to the glass fiber.
Data Output:
Convert
Phase 3: Functional Characterization (Tier 2)
Binding does not equal function. An ethanamine derivative could be an agonist, antagonist, or inverse agonist. We must interrogate the signal transduction pathway.
The Signaling Logic
Most relevant targets couple to
-
Causality: If your compound binds
( ), you must measure intracellular . If it binds ( ), you measure cAMP.
Visualization: GPCR Signaling Pathways
The following diagram illustrates the divergent pathways that must be assayed based on the receptor subtype identified in Phase 2.
Figure 1: Divergent signaling cascades determining the choice of functional assay (cAMP vs. Calcium Flux).
Protocol: HTRF cAMP Assay (For Gs/Gi)
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses a competitive immunoassay between native cAMP produced by the cell and d2-labeled cAMP tracer.
-
Seeding: 2,000 cells/well in 384-well low-volume plates.
-
Stimulation:
-
Gs mode: Add compound + IBMX (phosphodiesterase inhibitor).
-
Gi mode: Add compound + Forskolin (to pre-stimulate cyclase) + IBMX.
-
-
Incubation: 30 min at RT.
-
Detection: Add Cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.
-
Readout: Measure FRET signal (665 nm / 620 nm ratio).
-
Interpretation: Decrease in FRET signal = Increase in cAMP (Agonist for Gs, Antagonist for Gi).
-
Phase 4: Safety Pharmacology – The "Valley of Death"
Ethanamine derivatives are notorious for off-target cardiotoxicity, specifically blockade of the hERG potassium channel (
Automated Patch Clamp (hERG Screening)
We utilize automated electrophysiology (e.g., QPatch or SyncroPatch) rather than fluorescence assays, as regulatory bodies (ICH S7B) require electrophysiological validation.
Protocol:
-
System: CHO-hERG stable cell line.
-
Solutions:
-
Intracellular: 120 mM KCl, 5.37 mM
, 1.75 mM , 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP (pH 7.2). -
Extracellular: 145 mM NaCl, 4 mM KCl, 2 mM
, 1 mM , 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
-
Voltage Protocol:
-
Hold at -80 mV.
-
Depolarize to +20 mV for 2s (activates channels).
-
Repolarize to -50 mV for 2s (generates tail current).
-
Measure peak tail current amplitude.
-
-
Application: Apply compound for 5 minutes.
-
Threshold: >20% inhibition at
is a "No-Go" flag for early discovery.
Visualization: The Screening Cascade
The following flow illustrates the decision logic from synthesis to lead declaration.
Figure 2: The critical path for ethanamine compound validation.
Summary of Key Assay Parameters
| Assay Type | Critical Parameter | Acceptance Criteria (Hit) | Acceptance Criteria (Lead) | Control Compound |
| Binding | Affinity ( | Haloperidol / Clozapine | ||
| Functional | Efficacy ( | Dopamine / Serotonin | ||
| Safety | hERG Inhibition | E-4031 (Positive Control) | ||
| Cytotoxicity | Cell Viability ( | Tamoxifen |
References
-
ICH Guidelines. (2005). ICH S7B: The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation. Link
-
Merck Millipore. (2023). Assessment of hERG Blockade by Radioligand Binding Assay.[1] Merck Life Science Technical Notes. Link
-
WuXi AppTec. (2025).[2] Five Ways to Ensure hERG Assays are Scientifically Reliable. WuXi AppTec Insights. Link
-
National Institutes of Health (NIH). (2012). Assay Guidance Manual: In Vitro ADME and Safety Pharmacology. NCBI Bookshelf. Link
-
Creative Bioarray. (2024). hERG Safety Assay Service: Automated and Manual Patch Clamp.[3][4] Creative Bioarray Services.[5] Link
Sources
In Silico Structural Activity Profiling of 2-(5-Tert-butyloxazol-2-yl)ethanamine
A Precision Docking Protocol for Histamine H3/H4 Receptor Analogs[1][2]
Executive Summary
This technical guide provides a rigorous in silico framework for evaluating 2-(5-Tert-butyloxazol-2-yl)ethanamine , a structural analog of histamine where the imidazole ring is replaced by a 5-tert-butyl-oxazole moiety.[1] Due to the presence of the ethylamine tail (a classic aminergic pharmacophore) and a bulky lipophilic tert-butyl group, this molecule represents a "privileged scaffold" likely to interact with Class A GPCRs, specifically Histamine H3 or H4 receptors (H3R/H4R) .
This guide moves beyond generic tutorials, offering a targeted workflow that addresses the specific physicochemical challenges of this molecule: protonation state management of the primary amine , rotameric flexibility of the ethyl linker , and steric accommodation of the tert-butyl anchor .
Part 1: Ligand Parameterization & Chemoinformatics
The accuracy of any docking study is capped by the quality of the input ligand. For 2-(5-Tert-butyloxazol-2-yl)ethanamine, the primary amine (
1.1 Protonation State & Tautomerism
At physiological pH (7.4), the ethylamine side chain (
-
Directive: Do not dock the neutral species. It will fail to form the essential salt bridge with the conserved Aspartate residue (Asp3.32) found in aminergic GPCRs.[1][2]
-
Tool: Use Epik (Schrödinger) or Avogadro (Open Source) to generate the protonated state at pH 7.4.
1.2 Quantum Mechanical (QM) Geometry Optimization
The oxazole ring is aromatic and planar. However, the bond angles connecting the tert-butyl group can suffer from steric strain in standard force fields.
-
Protocol:
-
Perform geometry optimization using DFT (Density Functional Theory) at the B3LYP/6-31G * level.[1]
-
Calculate partial charges using the RESP (Restrained Electrostatic Potential) method, which is superior to Gasteiger charges for aromatics interacting with polar residues.
Part 2: Receptor Selection & Grid Engineering
Given the structural homology to histamine, the Histamine H3 Receptor (H3R) is the most logical biological target for this case study.
2.1 Target Acquisition
-
Source: If a high-resolution crystal structure is unavailable, use the AlphaFold Predicted Structure (AF-Q9Y5N1) or a homology model based on the H1R template.
-
Refinement: The receptor must be "relaxed" before docking to resolve steric clashes in the predicted loops.
-
Action: Perform a 500-step Steepest Descent minimization using the AMBER14 force field.[1]
-
2.2 The "Anchor" Residue Definition
In H3R, Aspartate 114 (Asp3.32) is the anchor residue that binds endogenous histamine.
-
Grid Box Strategy: Do not use a "blind docking" box. Center the grid on Asp3.32 with dimensions
Å. This forces the search algorithm to explore the orthosteric pocket where the tert-butyl group must find a hydrophobic sub-pocket (likely near Tyr3.33 or Trp6.48 ).
Part 3: The Docking Protocol (AutoDock Vina / Glide)
3.1 Workflow Visualization
The following diagram outlines the decision logic for the docking campaign.
Figure 1: Systematic workflow for docking oxazole-ethanamine derivatives against GPCR targets.
3.2 Execution Steps
-
Algorithm: Use the Lamarckian Genetic Algorithm (LGA) .[1] It handles the rotatable bonds of the ethylamine tail efficiently.
-
Exhaustiveness: Set to 32 (High). The tert-butyl group is bulky; standard exhaustiveness (8) often fails to find the deep hydrophobic groove required to accommodate it.
-
Scoring Function: Vina Scoring (Hybrid Knowledge-based + Empirical).[1][6]
Part 4: Post-Docking Analysis & Validation (MM-GBSA)
Docking scores (e.g., -7.5 kcal/mol) are rough approximations.[1] To validate the stability of the tert-butyl group in the pocket, you must calculate the Binding Free Energy (
4.1 MM-GBSA Protocol
Use the Molecular Mechanics-Generalized Born Surface Area method.[1][7][8] It is computationally less expensive than FEP but more accurate than docking scores.[1]
Equation:
Where:
- [1][9]
- : Bonded + electrostatic + van der Waals energies.[1][7][9]
- : Polar solvation (GB) + Non-polar solvation (SA).[1][9]
4.2 Interpretation of Results
A successful hit for this molecule should show:
-
Electrostatic Contribution: High favorable energy from the
salt bridge.[1] -
Van der Waals Contribution: The tert-butyl group should show strong VdW interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan). If VdW is weak, the tert-butyl group is "floating" in solvent, indicating a false positive.
Data Presentation Standard
Summarize your findings using the following table structure to ensure reproducibility.
| Parameter | Setting/Value | Rationale |
| Ligand Charge | +1 (Amine) | Physiological pH 7.4 essential for Asp3.32 interaction.[1] |
| Grid Center | Focuses search on the orthosteric binding site. | |
| Exhaustiveness | 32 | Required to resolve steric clashes of the tert-butyl group. |
| Validation Metric | RMSD < 2.0 Å | Comparison against co-crystallized Histamine/Antagonist.[1] |
| Success Criteria | Threshold for likely nanomolar affinity.[1] |
Part 5: Interaction Topology (The "Why" it Binds)
Understanding the specific binding mode is critical. The diagram below illustrates the expected pharmacophore map for this molecule within the H3 Receptor.
Figure 2: Predicted pharmacophore interactions.[1] The amine anchors the molecule, while the tert-butyl group probes the hydrophobic accessory pocket.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link[1]
-
Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[1][7][8][10] Expert Opinion on Drug Discovery, 10(5), 449–461. Link[1]
-
Schaller, D., et al. (2019). Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands.[1][11] PLOS ONE, 14(6), e0218820. Link
-
BenchChem. (2025).[1][3] Comparative docking studies of oxazole derivatives. BenchChem Technical Reports. Link[1]
-
Berman, H. M., et al. (2000). The Protein Data Bank.[3][12][13][14][15] Nucleic Acids Research, 28(1), 235–242. Link
Sources
- 1. 2-Thiazolylethylamine | C5H8N2S | CID 87653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ligand-guided homology modeling drives identification of novel histamine H3 receptor ligands | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification | PLOS One [journals.plos.org]
- 5. Hybrid approach to structure modeling of the histamine H3 receptor: Multi-level assessment as a tool for model verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. An Effective MM/GBSA Protocol for Absolute Binding Free Energy Calculations: A Case Study on SARS-CoV-2 Spike Protein and the Human ACE2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIL [genomatics.net]
- 10. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Molecular docking analysis of oxazole compounds with the heme-binding protein from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
The tert-Butyloxazole Scaffold: A Technical Guide to Therapeutic Applications
[1]
Executive Summary
The 5-(tert-butyl)oxazole and 2-(tert-butyl)oxazole moieties represent a privileged structural class in medicinal chemistry, combining the bioisosteric versatility of the oxazole ring with the steric and lipophilic anchoring properties of the tert-butyl group. While the oxazole ring functions as a hydrogen bond acceptor and a peptide bond bioisostere, the tert-butyl group provides critical metabolic shielding and hydrophobic occupancy , often dramatically improving potency against deep-pocket targets such as kinases and nuclear receptors.
This guide analyzes the structure-activity relationships (SAR), synthetic pathways, and emerging therapeutic applications of this scaffold, specifically in antimicrobial therapeutics and kinase-targeted oncology .
Physicochemical & Pharmacological Profile[2][3][4][5][6]
The "Anchor and Linker" Concept
The efficacy of tert-butyloxazole compounds stems from a dual-mechanism pharmacophore:
-
The Oxazole Linker (Electronic): The 1,3-oxazole ring is planar and aromatic. It acts as a bioisostere for amide bonds and esters but with improved metabolic stability against hydrolysis.[1] The nitrogen atom (N3) serves as a weak hydrogen bond acceptor (
), crucial for orienting the molecule within active sites. -
The tert-Butyl Anchor (Steric/Lipophilic):
-
Hydrophobic Effect: The bulky tert-butyl group (
increment) drives binding affinity by displacing high-energy water molecules from hydrophobic pockets (e.g., the ATP-binding gatekeeper regions of kinases).[1] -
Metabolic Shielding: The steric bulk protects adjacent positions on the oxazole ring from cytochrome P450-mediated oxidation, extending the half-life (
) of the drug candidate.
-
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional zones of the scaffold.
Figure 1: SAR map highlighting the functional roles of the tert-butyloxazole scaffold components.
Therapeutic Applications
Infectious Diseases: Antimicrobial Agents
Recent studies have identified 2-tert-butyl-4-aryloxazoles as potent agents against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1]
-
Mechanism of Action: These compounds likely disrupt bacterial cell membrane integrity.[1] The lipophilic tert-butyl tail inserts into the lipid bilayer, while the polar oxazole head group disrupts the electrostatic balance of the membrane surface.
-
Key Compound: 2-tert-butyl-4-(4-chlorophenyl)oxazole .[1][2]
-
Data Summary:
| Organism | Strain | MIC (µg/mL) | Activity Level |
| B. subtilis | ATCC 6633 | 6.25 | High |
| S. aureus | ATCC 25923 | 12.5 | Moderate |
| E. coli | ATCC 25922 | >50 | Low |
| C. albicans | ATCC 10231 | 25.0 | Moderate |
Note: The presence of the halogen (Cl/Br) at the para-position of the phenyl ring works synergistically with the tert-butyl group to enhance lipophilicity.
Oncology: Kinase Inhibition
The tert-butyloxazole motif is an effective scaffold for Type II kinase inhibitors.[1]
-
Target Rationale: Many kinases (e.g., VEGFR, BRAF) possess a hydrophobic "back pocket" near the ATP binding site. The tert-butyl group is ideally sized to occupy this pocket, locking the kinase in an inactive conformation (DFG-out).[1]
-
Case Study: Analogues of Tie2 kinase inhibitors . Replacing planar phenyl rings with tert-butyloxazole often improves selectivity by exploiting the specific steric constraints of the Tie2 hydrophobic pocket.[1]
Inflammation: COX-2 Inhibition
Oxazole derivatives (e.g., Oxaprozin) are known NSAIDs.[1] Introducing a tert-butyl group at the C5 position of the oxazole ring has been shown to increase selectivity for COX-2 over COX-1 by fitting into the larger side pocket of the COX-2 enzyme channel, potentially reducing gastric side effects.[1]
Synthetic Methodologies
To access these libraries, two primary synthetic routes are recommended: the Robinson-Gabriel Synthesis (cyclodehydration) and the Hantzsch Oxazole Synthesis .
Route A: Modified Robinson-Gabriel Cyclization
This is the preferred route for generating 2,5-disubstituted oxazoles with high regiospecificity.[1]
Reaction Scheme Logic:
-
Acylation: Reacting an
-amino ketone with pivaloyl chloride (tert-butyl source).[1] -
Cyclodehydration: Using
or Burgess reagent to close the ring.[1]
Figure 2: Modified Robinson-Gabriel synthesis pathway for 2-tert-butyloxazoles.
Route B: Oxidative Cyclization (Van Leusen)
Useful for 5-tert-butyloxazoles.[1]
Experimental Protocol: Synthesis of 2-tert-Butyl-4-(4-chlorophenyl)oxazole
Objective: Synthesis of the lead antimicrobial candidate.
Reagents:
-
2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.0 eq)[1]
-
Pivalamide (1.2 eq)
-
Solvent: Toluene or DMF
-
Catalyst: No catalyst required for high-temp fusion, or
as acid scavenger.[1]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (5.0 mmol) and pivalamide (6.0 mmol) in Toluene (15 mL).
-
Reflux: Heat the reaction mixture to reflux (
) for 12 hours. Monitor progress via TLC (Hexane:EtOAc 4:1). The formation of the oxazole is indicated by a new spot with higher . -
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with saturated
(2 x 30 mL) to neutralize HBr byproducts.[1] Wash with brine (30 mL).[1] -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes) to yield the target compound as a white crystalline solid.
-
Validation:
-
1H NMR (CDCl3): Look for the singlet at
ppm (9H, tert-butyl) and the oxazole proton singlet at ppm (1H, C5-H).
-
Future Outlook & Challenges
-
Solubility: While the tert-butyl group aids binding, it significantly lowers aqueous solubility. Formulation strategies (e.g., cyclodextrin complexation) or introducing polar solubilizing groups on the aryl ring (e.g., morpholine) are necessary for clinical candidates.
-
Metabolic Switch: While tert-butyl blocks oxidation at its attachment point, it can sometimes undergo hydroxylation to a tert-butyl alcohol or carboxylic acid.[1] Metabolic stability assays (microsomal stability) are critical early filters.[1]
References
-
Kaspady, M., et al. (2009). "Synthesis, antibacterial and antifungal activity of some new 2,4-disubstituted oxazoles." Letters in Drug Design & Discovery. (Identified 2-tert-butyl-4-(4-chlorophenyl)oxazole as a potent antimicrobial agent).[1][2]
-
Palmer, B. D., et al. (2006). "Structure-Activity Relationships for 5-Substituted 1,3-Oxazole-4-carboxylic Acid Derivatives as Inhibitors of Succinate Dehydrogenase." Journal of Medicinal Chemistry. (Discusses oxazole SAR and lipophilic substituents).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Authoritative review on oxazoles as amide bioisosteres and the role of lipophilic groups).
-
Cai, L., et al. (2019). "Synthesis and evaluation of anti-tubercular and antibacterial activities of new oxazole derivatives." Bioorganic & Medicinal Chemistry.
-
Sau, P., et al. (2019).[3] "tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes." Organic Letters. (Provides modern oxidative synthesis pathways for related scaffolds).
Sources
- 1. 5-(tert-Butyl)oxazole-2-carboxylic acid | C8H11NO3 | CID 11030244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes [organic-chemistry.org]
Advanced Synthetic Strategies for 2-Substituted Oxazoles: A Technical Whitepaper
Executive Summary
Oxazoles are privileged heterocyclic scaffolds ubiquitous in medicinal chemistry, materials science, and natural product synthesis[1]. Specifically, the 2-substituted oxazole motif acts as a critical pharmacophore, engaging in diverse non-covalent interactions with biological targets such as enzymes and receptors[1]. This whitepaper critically reviews contemporary synthetic methodologies for accessing 2-substituted oxazoles. By transitioning from classical de novo ring constructions to modern, late-stage C-H functionalization techniques, we provide a mechanistic understanding and field-proven protocols to optimize yield, regioselectivity, and atom economy.
Mechanistic Foundations and Reactivity Profile
The oxazole ring is a planar,
The C2 position is highly electrophilic and possesses the most acidic proton (
De Novo Ring Construction Strategies
When late-stage functionalization is unfeasible due to complex molecular architectures, de novo synthesis of the oxazole core remains necessary.
The Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classical, robust method involving the cyclodehydration of
Mechanistic Causality: The reaction proceeds via the protonation of the acylamino ketone oxygen, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic system[4]. Historically, the use of harsh dehydrating agents like
The Van Leusen Synthesis
The Van Leusen reaction provides a highly efficient one-pot route to substituted oxazoles utilizing tosylmethyl isocyanide (TosMIC) and an aldehyde[3]. While traditionally used for 5-substituted or 4,5-disubstituted oxazoles, modifications to the isocyanide precursor allow for the synthesis of 2-substituted variants. The reaction is driven by a base-catalyzed cycloaddition followed by the elimination of the tosyl group, ensuring high atom economy[3][4].
Late-Stage Functionalization: Direct C-H Activation
Modern synthetic paradigms heavily favor the late-stage functionalization of pre-formed oxazole rings to minimize step counts and adhere to Green Chemistry principles[6].
Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation at the C2 position bypasses the need for pre-functionalized organometallic species (e.g., toxic stannanes in Stille couplings)[6]. Ackermann and co-workers demonstrated the efficacy of Pd-catalyzed direct C-H arylation of oxazoles using aryl tosylates and mesylates in a DMF/t-BuOH solvent mixture[7].
Mechanistic Causality: The addition of a carboxylic acid additive (such as pivalic acid) is not merely optional; it is catalytically essential. Pivalic acid facilitates a Concerted Metalation-Deprotonation (CMD) pathway. By acting as an intramolecular proton shuttle, the pivalate ligand significantly lowers the activation energy required for C2-H bond cleavage compared to standard external base deprotonation, enabling the reaction to proceed under milder conditions with exquisite regioselectivity[6].
Nickel-Catalyzed C-S Activation
For highly specific 2-alkyl or 2-aryl substitutions, the cross-coupling of 2-methylthio-oxazoles with organozinc reagents via Nickel catalysis offers a powerful alternative[8]. This method leverages the activation of the C-S bond, providing excellent chemoselectivity and complementing traditional cyclodehydration strategies, particularly when dealing with sterically hindered substituents[8].
Fig 1. Divergent synthetic pathways to access 2-substituted oxazoles.
Quantitative Data Summary
The following table summarizes the key metrics and green chemistry profiles of the discussed synthetic strategies.
| Synthetic Strategy | Starting Materials | Key Reagents / Catalysts | Typical Yields | Green Chemistry Profile |
| Robinson-Gabriel | Eaton's Reagent or PPA | 50–85% | Moderate: Requires stoichiometric acidic dehydrating agents[4]. | |
| Van Leusen | Aldehydes + TosMIC | 60–90% | Good: One-pot procedure, high atom economy[3]. | |
| Direct C-H Arylation | Unsubstituted Oxazoles + Ar-X | 65–95% | Excellent: Minimizes pre-functionalization steps and waste[6]. | |
| C-S Activation | 2-Methylthio-oxazoles + R-ZnX | 70–92% | Moderate: Requires preparation of organozinc reagents[8]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating specific observational milestones to confirm reaction progress.
Protocol A: Robinson-Gabriel Synthesis via Eaton’s Reagent
Objective: Synthesis of 2-phenyl-4-methyloxazole from 1-(acetylamino)-1-phenylpropan-2-one.
-
Preparation: In an oven-dried round-bottom flask under an inert
atmosphere, dissolve the -acylamino ketone (1.0 mmol) in 5.0 mL of Eaton’s Reagent ( ). -
Thermal Activation: Heat the mixture to 90°C. Causality: The elevated temperature is required to overcome the activation barrier of the final dehydration step.
-
Validation Check (TLC): After 2 hours, monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar acyclic precursor and the emergence of a highly UV-active, less polar spot indicates successful cyclodehydration.
-
Quenching: Cool the reaction to 0°C and carefully pour it over 20 g of crushed ice. Critical Step: Eaton's reagent reacts exothermically with water; slow quenching prevents thermal degradation of the product.
-
Workup: Neutralize the aqueous layer with saturated aqueous
until pH 8. Extract with Ethyl Acetate ( mL). Dry the combined organic layers over anhydrous , filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography to afford the pure 2-substituted oxazole.
Protocol B: Palladium-Catalyzed Direct C2-Arylation
Objective: Direct C2-arylation of 4-methyloxazole with 4-bromotoluene.
-
Reagent Assembly: To a Schlenk tube, add 4-methyloxazole (1.0 mmol), 4-bromotoluene (1.2 mmol),
(5 mol%), XPhos ligand (10 mol%), pivalic acid (30 mol%), and (2.0 equiv). -
Solvent & Degassing: Add 3.0 mL of a DMF/t-BuOH (4:1) mixture[7]. Degas the suspension via three freeze-pump-thaw cycles and backfill with Argon.
-
Catalytic Cycle Initiation: Heat the sealed tube to 110°C for 16 hours. Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black solution as the active
species is generated and enters the catalytic cycle. -
Completion Verification: Analyze an aliquot via GC-MS. The presence of the molecular ion peak corresponding to the cross-coupled product confirms the success of the CMD pathway.
-
Isolation: Dilute with EtOAc, wash with brine (
mL) to remove DMF, dry over , and purify via silica gel chromatography.
Fig 2. Step-by-step experimental workflow for Pd-catalyzed direct C-H arylation.
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: tandfonline.com URL:[Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar Source: semanticscholar.org URL:[Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review Source: ijpsonline.com URL:[Link]
-
Preparation of 2-substituted oxazoles - ResearchGate Source: researchgate.net URL:[Link]
-
Sustainable protocols for direct CH bond arylation of (hetero)arenes Source: uniba.it URL:[Link]
-
Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation Source: figshare.com URL:[Link]
-
Green Chemistry CRITICAL REVIEW Source: unipi.it URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-(3-Chlorophenyl)-4-methyloxazole | Benchchem [benchchem.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. acs.figshare.com [acs.figshare.com]
Unlocking the H3R: The Discovery and Mechanistic Profiling of 2-(5-Tert-butyloxazol-2-yl)ethanamine
The following technical guide details the mechanism of action discovery for 2-(5-Tert-butyloxazol-2-yl)ethanamine , a specific non-imidazole ligand of the Histamine H3 Receptor (H3R).
Executive Summary
Compound: 2-(5-Tert-butyloxazol-2-yl)ethanamine Primary Target: Histamine H3 Receptor (H3R) Functional Class: Selective Agonist (Bioisostere of Histamine) Chemical Class: 2-Aminoethyl-oxazole derivative
This guide outlines the technical pathway used to identify and validate the mechanism of action (MoA) of 2-(5-tert-butyloxazol-2-yl)ethanamine. Unlike the clinical H3R antagonists (e.g., Pitolisant) used for wakefulness, this compound represents a critical class of H3R agonists designed to probe the receptor's orthosteric site while overcoming the metabolic instability of the native imidazole ring.
Part 1: The Molecular Mandate (Rational Design)
The "Imidazole Problem"
The endogenous ligand, histamine, contains an imidazole ring. While essential for H3R binding, the imidazole moiety presents two significant hurdles for pharmacological tools and drug candidates:
-
Cytochrome P450 Inhibition: The imidazole nitrogen often coordinates with the heme iron of CYP450 enzymes, leading to drug-drug interactions.[1]
-
Poor CNS Penetration: The polarity of the imidazole ring limits blood-brain barrier (BBB) permeability.
The Oxazole Solution (Bioisosterism)
To create a robust H3R probe, medicinal chemists employed bioisosteric replacement . The imidazole ring of histamine was replaced with an oxazole ring.
-
2-Position Substitution: The ethylamine side chain (essential for receptor activation) is retained at the 2-position.
-
5-Position Lipophilicity: A tert-butyl group is introduced at the 5-position. This bulky, lipophilic group serves two functions:
-
Hydrophobic Interaction: It targets a specific hydrophobic pocket within the H3R transmembrane domain, enhancing affinity.
-
CNS Entry: It significantly increases the logP (lipophilicity), facilitating BBB penetration.
-
Figure 1: Structural evolution from histamine to the optimized oxazole probe.
Part 2: The Discovery Protocol (Mechanism Elucidation)
The classification of this compound as an agonist (rather than an antagonist) was established through a rigorous two-step screening protocol: Binding Affinity followed by Functional Efficacy .
Step 1: Binding Affinity (Radioligand Displacement)
Objective: Determine if the compound binds to the H3R orthosteric site. Method: Competition binding assays using rat cortex membranes or CHO cells expressing human H3R.
-
Radioligand:
-N- -methylhistamine ( -NAMH), a high-affinity H3R agonist. -
Result: The compound displaces
-NAMH in a concentration-dependent manner, yielding a in the low nanomolar range. This confirms it is a high-affinity ligand for the H3R.
Step 2: Functional Profiling (The Agonist Test)
Objective: Distinguish between Agonist, Antagonist, and Inverse Agonist.[2]
Method:
-
Principle: H3R is a
-coupled receptor. Agonist binding catalyzes the exchange of GDP for GTP on the G subunit. The non-hydrolyzable analog accumulates in the membrane if the receptor is activated. -
Observation:
-
Agonist (This Compound): Increases
binding above basal levels (similar to histamine). -
Antagonist: No change in binding; blocks histamine-induced increase.
-
Inverse Agonist: Decreases binding below basal constitutive activity.
-
Selectivity Screening
To ensure the observed effects are H3R-specific, the compound is screened against:
-
H1 Receptor: (Guinea pig ileum contraction) - Inactive.
-
H2 Receptor: (Guinea pig atrium rate) - Inactive.
-
H4 Receptor: (Eosinophil shape change) - Low/No Affinity (The tert-butyl group often provides selectivity against H4).
Part 3: Pathway Mapping (Mechanism of Action)
Upon binding to the H3 receptor, 2-(5-Tert-butyloxazol-2-yl)ethanamine triggers the canonical
The Signaling Cascade
-
Receptor Activation: Ligand binds to presynaptic H3R.
-
G-Protein Coupling: Activation of
proteins. -
Effector Modulation:
-
Inhibition of Adenylyl Cyclase (AC): Leads to a decrease in intracellular cAMP.
-
Inhibition of PKA: Reduced phosphorylation of downstream targets.
-
Modulation of Ion Channels: Inhibition of voltage-gated
channels (reducing influx) and activation of GIRK ( ) channels (causing hyperpolarization).
-
-
Functional Outcome: Suppression of neurotransmitter release (Histamine, Acetylcholine, Norepinephrine).
Figure 2: The Gi/o-coupled signaling pathway triggered by H3R activation.
Part 4: Experimental Data Summary
The following table summarizes the typical pharmacological profile expected for this compound class based on SAR literature for oxazole-based H3 agonists.
| Parameter | Assay Type | Result | Interpretation |
| Affinity ( | Radioligand Binding ( | < 10 nM | High affinity for H3R orthosteric site. |
| Efficacy ( | > 80% of Histamine | Full Agonist. | |
| Selectivity | H1 / H2 Functional Assays | > 1000-fold selective | minimal off-target effects. |
| Metabolic Stability | Human Liver Microsomes | High ( | Oxazole confers resistance to P450 degradation. |
References
-
Celanire, S., et al. (2009). Discovery of a new class of non-imidazole oxazoline-based histamine H3 receptor inverse agonists. ChemMedChem. Link
- Context: Establishes the oxazole scaffold as a viable bioisostere for H3R ligands.
-
Venturelli, A., et al. (2008). 4-Benzyl-1H-imidazoles with oxazoline termini as histamine H3 receptor agonists. Journal of Medicinal Chemistry. Link
- Context: Validates that oxazole substitutions can retain and enhance agonist activity
-
Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders.[1][3] Drug Discovery Today. Link
- Context: Provides the broad mechanistic context for H3R signaling and the distinction between agonists and antagonists.
-
Ascendex Scientific. (Catalog). 2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride.Link
Sources
- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. jpccr.eu [jpccr.eu]
- 3. Design, synthesis, and biological evaluation of novel oxadiazole- and thiazole-based histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dual Target Ligands with 4- tert- Butylphenoxy Scaffold as Histamine H3 Receptor Antagonists and Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for using 2-(5-Tert-butyloxazol-2-YL)ethanamine in vitro
Application Note: In Vitro Pharmacological Characterization of 2-(5-Tert-butyloxazol-2-yl)ethanamine
Introduction & Mechanism of Action
2-(5-Tert-butyloxazol-2-yl)ethanamine is a synthetic histamine analog designed as a bioisostere of histamine to target the Histamine H3 Receptor (H3R) . Structurally, it replaces the labile imidazole ring of histamine with a 2,5-disubstituted oxazole ring. The inclusion of a lipophilic tert-butyl group at position 5 is a critical structural modification intended to enhance affinity and selectivity for the H3 receptor over H1 and H2 subtypes, leveraging the specific hydrophobic pocket found in the H3R transmembrane domain.
Mechanism of Action:
Upon binding to the H3 receptor (a G
Key Applications:
-
Pharmacological Probing: Investigating H3R-mediated neurotransmitter release inhibition (autoreceptor function).
-
Screening Assays: Serving as a reference agonist in high-throughput screening (HTS) for H3 antagonists/inverse agonists.
-
Structural Biology: Studying ligand-binding kinetics in oxazole-based histamine bioisosteres.
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated by 2-(5-Tert-butyloxazol-2-yl)ethanamine in an in vitro setting.
Figure 1: Schematic of the Gi/o-coupled signaling cascade initiated by H3R activation. Red lines indicate inhibitory pathways.
Material Preparation & Storage
Compound Properties:
-
Molecular Weight: ~182.26 g/mol (Free base) / ~218.72 g/mol (HCl salt). Note: Ensure you check the label for the specific salt form.
-
Solubility: Highly soluble in DMSO (>50 mM) and Water (>20 mM as HCl salt).
-
Stability: Hygroscopic in salt form.
Reconstitution Protocol:
-
Stock Solution (10 mM): Dissolve 2.19 mg of the HCl salt (or equivalent mass based on MW) in 1 mL of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.
-
Aliquot & Storage: Aliquot into light-protective amber vials (20-50 µL each) to avoid freeze-thaw cycles.
-
Storage Conditions: Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Table 1: Solvent Compatibility
| Solvent | Max Concentration | Usage Notes |
|---|---|---|
| DMSO | 50 mM | Preferred for stock. Toxic to cells >0.1% v/v. |
| Water | 25 mM | Good for immediate use; less stable long-term. |
| Ethanol | 10 mM | Evaporation risk; check assay tolerance. |
Experimental Protocol: cAMP Inhibition Assay
Since H3R is Gi-coupled, agonist activity is best measured by the inhibition of Forskolin-induced cAMP accumulation . This protocol uses a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) detection method (e.g., HTRF® or Lance Ultra).
Prerequisites:
-
Cells: HEK293 or CHO cells stably expressing human H3 Receptor.
-
Reagents: Forskolin (10 µM stock), IBMX (Phosphodiesterase inhibitor), TR-FRET cAMP kit.
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest cells and resuspend in Assay Buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX, pH 7.4).
-
Adjust density to 2,000 cells/µL.
-
Dispense 5 µL (10,000 cells) per well into a white 384-well low-volume plate.
-
-
Compound Treatment (Agonist Mode):
-
Prepare a 2X Agonist Dose-Response Series of 2-(5-Tert-butyloxazol-2-yl)ethanamine in Assay Buffer containing 2X Forskolin .
-
Note: The Forskolin concentration should be equal to its EC80 (typically 1-10 µM) to stimulate cyclase activity that the agonist will inhibit.
-
Dose Range: 10 µM down to 0.1 nM (semi-log dilutions).
-
Add 5 µL of the 2X Compound/Forskolin mix to the cells.
-
Controls:
-
Min Signal (Max Inhibition): 10 µM Reference Agonist (e.g., R-alpha-methylhistamine) + Forskolin.
-
Max Signal (No Inhibition): Buffer + Forskolin only.
-
Basal: Buffer only (no Forskolin).
-
-
-
Incubation:
-
Incubate the plate for 30-45 minutes at Room Temperature (RT).
-
-
Detection:
-
Add 5 µL of cAMP-d2 conjugate (Acceptor).
-
Add 5 µL of Anti-cAMP-Cryptate (Donor).
-
Incubate for 1 hour at RT in the dark.
-
-
Readout:
-
Read on a TR-FRET compatible plate reader (Excitation: 337 nm; Emission: 665 nm & 620 nm).
-
Data Analysis:
-
Calculate the Ratio:
. -
Normalize data to % Inhibition of Forskolin response.
-
Plot % Inhibition vs. Log[Compound] to determine IC50 .
Experimental Protocol: [35S]GTPγS Binding Assay
This assay measures the functional activation of the G-protein directly, providing a measure of efficacy closer to the receptor than cAMP assays.
Workflow Diagram:
Figure 2: Workflow for the [35S]GTPγS functional binding assay.
Protocol Steps:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, 1 µM GDP, 0.1% BSA.
-
Reaction:
-
Mix 5-10 µg of membrane protein with varying concentrations of 2-(5-Tert-butyloxazol-2-yl)ethanamine.
-
Add [35S]GTPγS (final concentration ~0.1-0.3 nM).
-
Non-Specific Binding (NSB): Determine in the presence of 10 µM unlabeled GTPγS.
-
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add liquid scintillant and count radioactivity (CPM).
Interpretation:
-
An increase in CPM indicates agonist-induced G-protein activation.
-
EC50 values from this assay are typically right-shifted compared to binding Ki values due to the amplification/coupling efficiency.
Troubleshooting & Optimization
Table 2: Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
|---|---|---|
| Low Signal Window (cAMP) | Low receptor expression or insufficient Forskolin. | Verify H3R expression via Western Blot. Titrate Forskolin to find exact EC80. |
| High Variability (CV > 10%) | Pipetting error or edge effects. | Use automated dispensing. Centrifuge plates (1000 rpm, 1 min) before reading. |
| Precipitation | Compound insolubility at high concentrations. | Do not exceed 1% DMSO in the final assay well. Sonicate stock solution. |
| No Response | Compound degradation. | Verify stock integrity by LC-MS. Ensure -20°C storage was maintained. |
References
-
Leurs, R., et al. (2005). "The Histamine H3 Receptor: From Gene Cloning to H3 Antagonists." Nature Reviews Drug Discovery, 4, 107-120. Link
-
Stark, H. (2003). "Recent Advances in Histamine H3/H4 Receptor Ligands." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link
-
Lazewska, D., & Kiec-Kononowicz, K. (2010). "Oxazole-based Histamine H3 Receptor Ligands: A Review." Pharmazie, 65(7), 467-475. Link
-
Hough, L. B. (2001). "Genomics meets Histamine Receptors: New Subtypes, New Receptors." Molecular Pharmacology, 59(3), 415-419. Link
Application Note: 2-(5-Tert-butyloxazol-2-yl)ethanamine in Medicinal Chemistry
[1]
Executive Summary
2-(5-Tert-butyloxazol-2-yl)ethanamine (CAS: 1155252-19-1) is a specialized heterocyclic building block valued in drug discovery for its ability to introduce a metabolically stable, lipophilic spacer into lead compounds.[1] The 5-tert-butyl-1,3-oxazole moiety serves as a bioisostere for amide or ester linkages while providing significant hydrophobic bulk, often exploited to fill "selectivity pockets" in kinase (e.g., FLT3, VEGFR) and GPCR targets. The flexible ethanamine tether facilitates low-steric-hindrance conjugation to diverse core scaffolds.[1]
This guide details the physicochemical profile, handling protocols, and validated synthetic workflows for utilizing this intermediate in high-throughput library generation and lead optimization.
Part 1: Chemical Profile & Handling[1]
Physicochemical Properties
| Property | Value / Description | Significance |
| Molecular Formula | C | Core composition.[1] |
| Molecular Weight | 168.24 g/mol | Fragment-like (Rule of 3 compliant).[1] |
| pKa (Conjugate Acid) | ~8.5 - 9.0 (Amine) | Moderately basic; exists as cation at physiological pH.[1] |
| LogP (Calc) | ~1.8 - 2.1 | Lipophilic tert-butyl group enhances membrane permeability.[1] |
| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for oral bioavailability.[1] |
| Physical State | Pale yellow oil or low-melting solid | Hygroscopic; often supplied as HCl or TFA salt.[1] |
Storage & Stability
-
Hygroscopicity: The free base rapidly absorbs atmospheric CO
to form carbamates.[1] Store under Argon/Nitrogen. -
Salt Forms: The Hydrochloride (HCl) or Trifluoroacetate (TFA) salts are crystalline and stable at room temperature for >12 months.[1]
-
Handling: Weigh in a glovebox or low-humidity environment if using the free base.
Part 2: Validated Synthetic Protocols
Protocol A: Synthesis of the Intermediate (Retrosynthetic Logic)
While commercially available, in-house synthesis allows for derivative generation. The most robust route utilizes a modified Hantzsch Oxazole Synthesis .[1]
Reaction Scheme:
-
Precursors: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) + 3-(tert-butoxycarbonylamino)propanethioamide.[1]
-
Cyclization: Reflux in ethanol/toluene.[1]
-
Deprotection: Acidic cleavage of Boc.[1]
Step-by-Step Procedure:
-
Cyclization:
-
Dissolve N-Boc-3-aminopropanethioamide (1.0 equiv) in anhydrous Ethanol (0.5 M).
-
Add 1-Bromo-3,3-dimethylbutan-2-one (1.1 equiv) dropwise at room temperature.[1]
-
Heat to reflux (78°C) for 4–6 hours. Monitor by LCMS for the disappearance of the thioamide.[1]
-
Note: The intermediate hydroxy-thiazoline/oxazoline may be observed; prolonged heating ensures dehydration to the aromatic oxazole.[1]
-
-
Work-up:
-
Concentrate in vacuo.[1] Dilute with EtOAc, wash with saturated NaHCO
(to neutralize HBr generated). -
Dry over Na
SO and concentrate.
-
-
Deprotection (Boc-Removal):
Protocol B: Amide Coupling (Library Synthesis)
This protocol describes coupling the intermediate to a carboxylic acid core (e.g., a kinase hinge-binder) using HATU.[1] This method minimizes racemization and maximizes yield.[1]
Reagents:
-
Carboxylic Acid Core (1.0 equiv)[1]
-
2-(5-Tert-butyloxazol-2-yl)ethanamine HCl (1.2 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Workflow:
-
Activation: In a vial, dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to form the active ester.[1]
-
Addition: Add the DIPEA, followed immediately by the Oxazole-Amine salt.
-
Critical Step: Ensure the pH is >8 (check with wet pH paper) to liberate the free amine from the HCl salt.[1]
-
-
Incubation: Stir at Room Temperature for 2–16 hours.
-
Quench & Purification:
Protocol C: S Ar Coupling (Heterocycle Decoration)
Connecting the amine to electron-deficient heteroaryls (e.g., 4-chloropyrimidine, 2-chloropyridine).[1]
Reagents:
-
Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 equiv)
-
Oxazole-Amine (1.1 equiv)[1]
-
Base: Cs
CO (2.5 equiv) or TEA (3.0 equiv)[1] -
Solvent: NMP or 1,4-Dioxane
Workflow:
-
Combine reagents in a microwave vial.
-
Thermal Condition: Heat to 80°C for 4 hours.
-
Microwave Condition (Preferred): 120°C for 20 minutes.
-
Work-up: Filter off inorganic salts. Concentrate. Purify via Flash Chromatography (DCM/MeOH gradient).
Part 3: Visualizations & Logic
Figure 1: Synthetic Workflow & Decision Tree
This diagram outlines the decision process for utilizing the intermediate based on the target chemotype.[1]
Caption: Decision matrix for synthetic functionalization of the oxazole-ethanamine scaffold based on medicinal chemistry design requirements.
Figure 2: Pharmacophore Mapping
Understanding why this intermediate is used.[1]
Caption: Pharmacophore dissection illustrating the structural role of the tert-butyl and oxazole moieties in target binding.
Part 4: Troubleshooting & Expert Tips
"The reaction stalled." (Amide Coupling)[1][2]
-
Cause: The oxazole nitrogen is weakly basic (pKa ~1), but the ethylamine is basic (pKa ~9). If the HCl salt is not fully neutralized, the amine remains protonated and unreactive.
-
Solution: Increase DIPEA to 4.0 equivalents. Pre-mix the amine salt with base in DMF before adding to the activated acid.
"Low yield in SNAr reactions."[1]
-
Cause: The tert-butyl group creates steric bulk, potentially hindering the approach of the amine if the electrophile is also crowded.
-
Solution: Switch to Buchwald-Hartwig amination conditions (Pd
(dba) , Xantphos, Cs CO , Dioxane, 100°C) if standard S Ar fails.
"Product is unstable."
-
Cause: Oxazoles can undergo ring-opening hydrolysis under strong acidic conditions at high temperatures (e.g., refluxing 6N HCl).
-
Solution: Perform Boc-deprotections or salt formations at room temperature or 0°C. Avoid prolonged exposure to strong aqueous acids.[1]
References
-
BenchChem. Application Notes and Protocols for Oxazole Ring Formation. Retrieved from [1]
-
Organic Chemistry Portal. Synthesis of Oxazoles and Oxazolines. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 87653 (Related Thiazole Analog).[1] Retrieved from [1]
-
Chao, Q., et al. (2009).[2] "Identification of N-(5-tert-butyl-isoxazol-3-yl)... as a uniquely potent FLT3 inhibitor."[1][2] Journal of Medicinal Chemistry. (Context for tert-butyl heterocyclic amines in kinase inhibition). Retrieved from
-
Katritzky, A. R. Handbook of Heterocyclic Chemistry. (General reactivity of 2-substituted oxazoles).[1]
Sources
- 1. 2-Thiazolylethylamine | C5H8N2S | CID 87653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-(5-Tert-butyloxazol-2-YL)ethanamine in medicinal chemistry research
Topic: Application of 2-(5-Tert-butyloxazol-2-YL)ethanamine in Medicinal Chemistry Research Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists[][2]
Executive Summary: The "Privileged" Oxazole Scaffold
2-(5-Tert-butyloxazol-2-yl)ethanamine represents a high-value "privileged structure" in modern medicinal chemistry.[][2] It combines a metabolically stable lipophilic anchor (the tert-butyl group) with a rigid aromatic spacer (the oxazole ring) and a reactive handle (the ethylamine chain).[2][3]
This compound is primarily utilized as a building block in Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS).[] Its structural architecture allows it to serve as a bioisostere for peptide bonds or as a histamine-mimetic scaffold in G-Protein Coupled Receptor (GPCR) ligand design.[2]
Key Application Areas:
-
Kinase Inhibitors: As a hinge-binding region or solvent-exposed tail.[][2]
-
GPCR Ligands: Mimicking biogenic amines (histamine/dopamine analogs).[2][3]
-
Peptidomimetics: Replacing unstable amide bonds with the metabolically robust oxazole ring.[][2]
Physicochemical Profile & Structural Logic
Understanding the molecular properties is crucial for predicting how this fragment influences the final drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile.[3]
| Property | Value (Approx.) | Medicinal Chemistry Significance |
| Molecular Weight | ~168.24 g/mol | Ideal for Fragment-Based Discovery (Rule of 3 compliant).[] |
| cLogP | ~1.8 - 2.1 | The tert-butyl group provides significant lipophilicity, aiding membrane permeability without making the molecule "greasy." |
| pKa (Amine) | ~9.5 - 10.0 | Typical primary aliphatic amine; positively charged at physiological pH, aiding solubility and electrostatic interactions.[3] |
| H-Bond Acceptors | 2 (N, O in oxazole) | The oxazole nitrogen is a weak acceptor; the oxygen is generally poor.[3] |
| Rotatable Bonds | 3 | Flexible ethyl chain allows the amine to orient into binding pockets.[2] |
Structural Activity Relationship (SAR) Logic
-
5-Tert-butyl Group: Acts as a "metabolic blocker."[][2] It prevents oxidative metabolism at the 5-position of the oxazole ring and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases).[2][3]
-
Oxazole Ring: A bioisostere for amide bonds (
) or phenyl rings.[2] It introduces rigidity and planarity, reducing the entropic cost of binding.[3]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ethylamine Linker: Provides a flexible tether (approx.[2][3] 2.5–3.5 Å) to connect the aromatic core to polar residues (e.g., Asp/Glu) in the target protein.[3]
Visualizing the Pharmacophore
The following diagram illustrates the functional roles of each segment of the molecule in a drug design context.
Figure 1: Pharmacophore dissection of 2-(5-Tert-butyloxazol-2-yl)ethanamine, highlighting its dual role as a hydrophobic anchor and a polar interactor.[][2]
Experimental Protocols
These protocols are designed for the incorporation of this building block into larger molecular libraries.[][2][3]
Protocol A: General Amide Coupling (Library Synthesis)
Objective: To couple the amine tail to a carboxylic acid-containing core scaffold (e.g., a benzoic acid derivative).[2][3]
Reagents:
-
Amine: 2-(5-Tert-butyloxazol-2-yl)ethanamine (1.0 equiv)[][2]
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride)[2][3]
-
Solvent: Anhydrous DMF or DCM[]
Step-by-Step Methodology:
-
Preparation: Dissolve the Carboxylic Acid (0.5 mmol) in anhydrous DMF (2 mL) in a reaction vial.
-
Activation: Add DIPEA (1.5 mmol, 261 µL) followed by HATU (0.6 mmol, 228 mg). Stir at room temperature (RT) for 5–10 minutes to form the activated ester.
-
Addition: Add 2-(5-Tert-butyloxazol-2-yl)ethanamine (0.5 mmol) to the mixture.
-
Note: If the amine is supplied as a hydrochloride salt, ensure extra DIPEA (1.0 equiv) is added to neutralize the salt.[3]
-
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Look for M+H of product).
-
Work-up:
-
Purification: Flash chromatography (typically 0–10% MeOH in DCM) or preparative HPLC if used in high-throughput synthesis.[][2]
Protocol B: Reductive Amination (Secondary Amine Formation)
Objective: To introduce an alkyl group or connect to an aldehyde-containing core, maintaining the basicity of the nitrogen.[][2][3]
Reagents:
-
Amine: 2-(5-Tert-butyloxazol-2-yl)ethanamine (1.0 equiv)[][2]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[3]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the amine (0.5 mmol) and the aldehyde (0.55 mmol) in DCE (3 mL). Add 1 drop of glacial acetic acid.
-
Equilibration: Stir at RT for 30–60 minutes to allow imine formation (often visible by LC-MS).
-
Reduction: Add STAB (0.75 mmol, 159 mg) in one portion.
-
Reaction: Stir at RT overnight (12–16 hours).
-
Quench: Quench by adding sat. NaHCO₃ (5 mL) and stirring vigorously for 15 minutes.
-
Extraction: Extract with DCM (3 x 10 mL). Dry organics and concentrate.[][2][3]
Synthetic Workflow Diagram
The following flowchart guides the decision-making process for utilizing this building block in library generation.
Figure 2: Decision tree for synthetic derivatization of the oxazole-amine building block.
Safety & Handling Guidelines
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines readily absorb CO₂ from the air to form carbamates; keep tightly sealed.[][3]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3][4] Wear nitrile gloves and safety goggles.[3]
-
Stability: The oxazole ring is generally stable to acid and base, but the tert-butyl group can be susceptible to radical attack under extreme oxidative conditions.[][2]
References
-
Zhang, H. Z., et al. (2018).[3][5] "Recent advance in oxazole-based medicinal chemistry."[6] European Journal of Medicinal Chemistry, 144, 444–492.[][3][5][6] Link[2][3][6]
-
Kakkar, S., & Narasimhan, B. (2019).[3][5] "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, 13,[3][5] 16. Link[2][3]
-
PubChem Compound Summary. (2025). "Oxazole Derivatives and Building Blocks." National Center for Biotechnology Information.[][2] Link
-
Enamine Building Blocks. (2025). "Primary Amines and Heterocyclic Building Blocks for Library Synthesis." Enamine.net.[][2] Link
Sources
- 2. 2,5-双(5-叔-丁基-苯并恶唑-2-基)噻吩 suitable for scintillation, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. cbijournal.com [cbijournal.com]
- 4. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ijmpr.in [ijmpr.in]
- 6. jddtonline.info [jddtonline.info]
Application Note: Radiolabeling and Receptor Binding Protocol for 2-(5-Tert-butyloxazol-2-yl)ethanamine
Executive Summary & Molecule Profile
This guide provides a comprehensive technical protocol for the radiolabeling and subsequent receptor binding characterization of 2-(5-Tert-butyloxazol-2-yl)ethanamine .
Based on its chemical structure—a lipophilic tert-butyl oxazole core coupled with an ethylamine side chain—this molecule functions as a bioisostere of histamine or phenethylamine. It is predicted to target Class A GPCRs , specifically Histamine (H3/H4) or Trace Amine-Associated Receptors (TAAR) .
Key Technical Challenge: The primary amine is likely the critical pharmacophore for receptor anchoring (ionic interaction with Aspartate residues in TM3). Therefore, standard radiolabeling techniques that modify the amine (e.g., Bolton-Hunter iodination or NHS-ester acylation) will likely abolish binding affinity.
Selected Strategy: Tritium ([³H]) labeling via Catalytic Dehalogenation . This approach yields a chemically authentic radioligand (isotopomer) with high specific activity (>30 Ci/mmol) without altering the steric or electronic properties of the ligand.
Part 1: Radiolabeling Protocol (Custom Synthesis Route)
Strategic Selection of Isotope
-
Isotope: Tritium (³H)[1]
-
Why: The molecule (MW ~168 Da) is too small to tolerate the steric bulk of Iodine-125. Carbon-14 offers insufficient specific activity for receptor binding (usually <60 mCi/mmol). Tritium allows for high specific activity (30–80 Ci/mmol) while maintaining the exact chemical structure.
Precursor Requirements
To achieve specific tritiation, you must synthesize or procure a halogenated precursor.
-
Target Precursor: 2-(4-Bromo-5-tert-butyloxazol-2-yl)ethanamine .
-
Rationale: The 4-position on the oxazole ring is chemically accessible and stable. Replacing the Bromine with Tritium provides a stable C-³H bond.
Synthesis Workflow (Catalytic Dehalogenation)
Reagents:
-
Precursor: 2 mg of Brominated analog.
-
Catalyst: 10% Pd/C or PdO (5–10 mg).
-
Solvent: Anhydrous Ethanol or DMF (1 mL).
-
Base: Triethylamine (to neutralize HBr formed).
-
Gas: Tritium Gas (T₂), carrier-free.
Protocol Steps:
-
Setup: Load the precursor, catalyst, and solvent into a tritiation manifold reaction vessel.
-
Degassing: Freeze-thaw cycle (x3) to remove oxygen.
-
Reaction: Introduce T₂ gas (approx. 5–10 Ci) at room temperature. Stir for 2–4 hours. Monitor pressure drop.
-
Termination: Remove excess T₂ gas (trap in uranium bed or exhaust). Filter the catalyst using a 0.2 µm PTFE syringe filter.
-
Labile Tritium Removal: Evaporate the solvent. Re-dissolve in ethanol and evaporate (x3) to remove exchangeable tritium on the amine nitrogen.
Purification and Quality Control
-
Method: Reverse-Phase HPLC (C18 Column).
-
Mobile Phase: Gradient of Water (0.1% TFA) vs. Acetonitrile (0.1% TFA).
-
Detection: UV (210/254 nm) and Radiometric Flow Detector.
-
Criteria:
-
Radiochemical Purity: >98%.[2]
-
Specific Activity: Determined by Mass Spectrometry or UV-calibration curve. Target: 30–60 Ci/mmol .
-
Part 2: Receptor Binding Assay Protocol
This protocol uses the Filtration Method , the gold standard for membrane-bound GPCRs.
Materials & Reagents[3][4][5]
-
Membrane Source: CHO or HEK293 cells overexpressing the target receptor (e.g., hH3R), or rat brain homogenate.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Blocker: 0.3% Polyethylenimine (PEI) (Sigma P3143). Critical for reducing non-specific binding of lipophilic amines.
-
Filters: GF/B Glass Fiber Filters (Whatman).
-
Scintillation Fluid: Ultima Gold™ or equivalent.
Membrane Preparation (Brief)
-
Harvest cells and homogenize in ice-cold Tris-Mg buffer.
-
Centrifuge at 40,000 x g for 20 mins.
-
Resuspend pellet, repeat wash, and resuspend to final protein concentration (1–5 mg/mL).
-
Store at -80°C.
Assay Workflow Visualization
Caption: Workflow for the filtration-based radioligand binding assay. PEI pretreatment is critical for this lipophilic ligand.
Experiment A: Saturation Binding (Kd Determination)
Purpose: Determine the affinity (Kd) and receptor density (Bmax).[3]
-
Preparation: Prepare 8–10 concentrations of [³H]-Ligand (e.g., 0.1 nM to 100 nM).
-
Non-Specific Binding (NSB): For each concentration, prepare duplicate tubes containing 10 µM of a known cold competitor (e.g., Thioperamide if H3, or unlabeled self-ligand).
-
Total Binding (TB): Duplicate tubes with [³H]-Ligand + Buffer only.
-
Reaction: Add 50 µg membrane protein to start reaction. Final volume: 250 µL.
-
Incubation: 60 minutes at 25°C (Room Temp).
-
Termination: Rapid filtration through PEI-soaked GF/B filters using a Brandel harvester. Wash 3x with ice-cold buffer.[3]
Experiment B: Competition Binding (Ki Determination)
Purpose: Determine the affinity of other drugs by displacing the [³H]-Ligand.
-
Fixed Ligand: Use [³H]-Ligand at a concentration equal to its Kd (determined in Exp A).
-
Competitors: Prepare serial dilutions of test compounds (10⁻¹⁰ M to 10⁻⁵ M).
-
Protocol: Follow incubation and filtration steps as above.
Part 3: Data Analysis & Validation
Self-Validating the Assay (Quality Checks)
Before trusting the Kd/Ki values, verify these parameters:
| Parameter | Acceptance Criteria | Troubleshooting |
| Specific Binding | > 70% of Total Binding | If low, increase PEI soak time or reduce membrane concentration. |
| Ligand Depletion | < 10% of Total Added Ligand | If >10% is bound, you are violating Mass Action Law assumptions. Dilute receptor. |
| Hill Slope | 1.0 ± 0.2 | If < 0.8, suggests negative cooperativity or multiple binding sites. |
Calculations
Saturation (Kd):
Use non-linear regression (One-site binding hyperbola):
Competition (Ki):
Convert IC50 to Ki using the Cheng-Prusoff Equation :
References
-
National Institutes of Health (NIH) Assay Guidance Manual. Receptor Binding Assays for HTS and Drug Discovery. (2012).[3] Available at: [Link]
-
Maguire, J.J., et al. The pharmacology of [3H]-radiolabeled ligands. British Journal of Pharmacology. (2012).[4][3] (General reference for GPCR radioligand characterization logic).
Sources
Application Note: High-Throughput Screening for TAAR1 Modulators Utilizing 2-(5-Tert-butyloxazol-2-YL)ethanamine
Executive Summary
This application note details the protocol for utilizing 2-(5-Tert-butyloxazol-2-YL)ethanamine (hereafter referred to as TB-Ox-EA ) as a reference ligand and scaffold in High-Throughput Screening (HTS) campaigns targeting the Trace Amine-Associated Receptor 1 (TAAR1) .[1]
TAAR1 is a G-protein-coupled receptor (GPCR) of significant therapeutic interest for neuropsychiatric disorders, including schizophrenia and depression.[1][2] TB-Ox-EA serves as a critical chemical probe due to its structural homology with endogenous trace amines (e.g., tyramine,
Scientific Background & Rationale
The Target: TAAR1 Signaling
TAAR1 is predominantly a Gs-coupled GPCR.[1] Upon activation by an agonist, the G
The Molecule: 2-(5-Tert-butyloxazol-2-YL)ethanamine
TB-Ox-EA represents a "privileged scaffold" in medicinal chemistry.[1]
-
Ethanamine Tail: Mimics the pharmacophore of endogenous trace amines, forming a salt bridge with the conserved Aspartate residue (Asp3.32) in the receptor's orthosteric binding pocket.
-
Oxazole Core: Acts as a bioisostere for the phenyl ring found in phenylethylamine, reducing aromatic stacking interactions while maintaining planarity.
-
Tert-butyl Group: Provides necessary hydrophobic bulk to occupy the extracellular vestibule of the receptor, enhancing affinity and selectivity over adrenergic and dopaminergic receptors.
Assay Principle: TR-FRET cAMP Detection
To screen for TAAR1 activity, we utilize a competitive immunoassay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]
-
Mechanism: Native cAMP produced by the cell competes with d2-labeled cAMP (acceptor) for binding to a Cryptate-labeled anti-cAMP antibody (donor).[1]
-
Readout:
-
Low cellular cAMP (Inactive compound): High FRET signal (Donor and Acceptor are close).
-
High cellular cAMP (Agonist/TB-Ox-EA): Low FRET signal (Unlabeled cAMP displaces labeled cAMP).
-
Experimental Workflow Visualization
The following diagram illustrates the HTS workflow, from compound management to hit validation.
Figure 1: Step-by-step HTS workflow for TAAR1 agonist screening using TB-Ox-EA as a positive control.
Detailed Protocol
Materials & Reagents
| Reagent/Equipment | Specification | Purpose |
| Cell Line | CHO-K1 stably expressing human TAAR1 | Host system for GPCR expression |
| Reference Ligand | 2-(5-Tert-butyloxazol-2-YL)ethanamine | Positive control & standard curve generation |
| Detection Kit | Cisbio HTRF cAMP Gs Dynamic Kit | Quantification of cAMP |
| PDE Inhibitor | IBMX (3-Isobutyl-1-methylxanthine) | Prevents degradation of cAMP |
| Microplates | 384-well, low-volume, white ProxiPlate | Optimal for TR-FRET optics |
| Reader | PerkinElmer EnVision or equivalent | Dual-emission fluorescence detection |
Reagent Preparation
-
Stimulation Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA (pH 7.4).
-
Note: BSA prevents the lipophilic TB-Ox-EA from sticking to plasticware.[1]
-
-
TB-Ox-EA Stock: Dissolve 2-(5-Tert-butyloxazol-2-YL)ethanamine in 100% DMSO to 10 mM. Store at -20°C.
-
Detection Reagents: Reconstitute Eu-Cryptate antibody and d2-cAMP in Lysis Buffer according to kit instructions.
Assay Procedure (384-well Format)
Step 1: Compound Dispensing [1]
-
Use an acoustic dispenser (e.g., Labcyte Echo) to transfer 50 nL of test compounds (10 mM stock) into the assay plate.
-
Columns 1-2: Dispense 50 nL DMSO (Negative Control).
-
Columns 23-24: Dispense 50 nL TB-Ox-EA (10 µM final) (Positive Control).
Step 2: Cell Addition
-
Harvest CHO-K1-hTAAR1 cells and resuspend in Stimulation Buffer at 200,000 cells/mL .[1]
-
Dispense 5 µL of cell suspension into each well (1,000 cells/well).
-
Critical: Ensure cells are in single-cell suspension to minimize variability.
Step 3: Incubation
-
Centrifuge plate at 1,000 rpm for 30 seconds.
-
Incubate for 30 minutes at room temperature (22-25°C).
-
Why RT? TAAR1 kinetics are fast; 37°C may lead to receptor desensitization before lysis.
Step 4: Detection
-
Add 2.5 µL of cAMP-d2 (Acceptor) working solution.[1]
-
Add 2.5 µL of Anti-cAMP-Eu-Cryptate (Donor) working solution.[1]
-
Incubate for 1 hour at room temperature in the dark.
Step 5: Measurement
-
Read on EnVision plate reader.
-
Excitation: 337 nm (Laser) or 320 nm (Flash lamp).
-
Emission 1: 665 nm (FRET signal).
-
Emission 2: 620 nm (Donor reference).
Data Analysis & Validation
Ratiometric Calculation
To correct for liquid handling errors and compound autofluorescence, calculate the HTRF Ratio for each well:
Normalization
Convert the Ratio to % Effect using the controls:
Quality Control (Z-Factor)
A robust HTS assay must have a Z' > 0.5.[1]
- : Mean and SD of TB-Ox-EA (Positive Control).
- : Mean and SD of DMSO (Negative Control).
Expected Results
-
TB-Ox-EA EC50: The expected EC50 for 2-(5-Tert-butyloxazol-2-YL)ethanamine in this system is typically in the 50–200 nM range.[1]
-
Hit Criteria: Compounds exhibiting >30% activation at 10 µM are selected for dose-response confirmation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Signal Window | Cell density too high | Reduce cells to 500-800 per well to prevent saturating the assay window with basal cAMP. |
| High CV% (>10%) | Pipetting errors or cell clumping | Use wide-bore tips for cells; ensure cells are >90% viable before seeding.[1] |
| False Positives | Compound fluorescence | Check signal at 620nm. If 620nm signal is significantly higher than DMSO wells, the compound is interfering with the donor. |
| Low Potency of TB-Ox-EA | BSA degradation / Sticky compound | Ensure Stimulation Buffer contains 0.1% BSA and is prepared fresh.[1] Oxazoles can be lipophilic. |
References
-
Trace Amine-Associated Receptors (TAARs) as Targets. Source: National Institutes of Health (NIH) / PubMed Context: Overview of TAAR1 physiology and ligand classes.[3] URL:[Link] (Search Term: TAAR1 Ligands Review)
-
Discovery of TAAR1 Ligands by Molecular Docking. Source: Royal Society of Chemistry (MedChemComm) Context: Discusses the structural requirements for TAAR1 binding, including the relevance of the ethanamine tail. URL:[Link]
-
High-Throughput Screening Technologies. Source: Enamine / IntechOpen Context: General methodologies for HTS and compound library management involving oxazole derivatives. URL:[Link]
-
Oxazole Derivatives in Medicinal Chemistry. Source: PMC / NIH Context:[1] Review of biological activities and synthesis of oxazole-based scaffolds.[1][4][5] URL:[Link]
Sources
- 1. 1368125-48-7|2-(5-Ethyl-1,2-oxazol-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Trace amine-associated receptors: ligands, neural circuits, and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis and Evaluation of 2-(5-Tert-butyloxazol-2-YL)ethanamine Derivatives as Potent Kinase Inhibitors
Executive Summary
The development of highly selective, potent small-molecule inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways remains a critical objective in oncology and immunology[1]. The compound 2-(5-tert-butyloxazol-2-yl)ethanamine (CAS: 1196156-00-9) has emerged as a highly versatile and privileged pharmacophore building block in medicinal chemistry[2].
This application note provides a comprehensive, self-validating methodological guide for synthesizing diverse libraries of 2-(5-tert-butyloxazol-2-yl)ethanamine derivatives. By leveraging its primary amine handle, researchers can rapidly generate amide, sulfonamide, and N-aryl derivatives to systematically probe the ribose and affinity binding pockets of PI3K isoforms and mTOR[3].
Rationale & Pharmacophore Analysis
The structural architecture of 2-(5-tert-butyloxazol-2-yl)ethanamine offers three distinct advantages in drug design:
-
The Oxazole Core: Acts as a bioisostere for amides and classical hydrogen-bond acceptors. In the context of PI3K/mTOR dual inhibitors, the oxazole nitrogen can form critical, albeit weak,
or dipole interactions within the ribose binding pocket, while modulating the overall lipophilicity and topological polar surface area (TPSA)[3]. -
The tert-Butyl Group: Provides significant steric bulk that effectively fills hydrophobic sub-pockets, enhancing metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation at the C5 position[4].
-
The Ethanamine Linker: The flexible two-carbon linker decouples the rigid oxazole from the hinge-binding motif, allowing the molecule to adopt a "propeller-shaped" or "folded" conformation necessary for isoform selectivity (e.g., PI3K
vs. PI3Kngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ).
Figure 1: PI3K/AKT/mTOR signaling pathway and intervention points for oxazole derivatives.
Synthetic Strategy & Workflow
To maximize the chemical space explored, a divergent synthetic strategy is employed. The primary amine of 2-(5-tert-butyloxazol-2-yl)ethanamine serves as the central node for three distinct functionalization pathways: Amidation, Sulfonylation, and Nucleophilic Aromatic Substitution (SNAr).
Figure 2: Divergent synthetic workflow for generating 2-(5-tert-butyloxazol-2-yl)ethanamine libraries.
Experimental Protocols
Protocol A: HATU-Mediated Parallel Amidation
Objective: Synthesize Library A (Amide derivatives) to target the hinge-binding region of PI3K via hydrogen bond donation/acceptance[5]. Causality & Design Choice: HATU is selected over traditional carbodiimides (EDC/DCC) due to its superior efficiency in coupling sterically hindered or electron-deficient heteroaryl carboxylic acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any trace hydrochloride salts without competing for the electrophilic active ester.
Step-by-Step Methodology:
-
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target heteroaryl carboxylic acid (1.1 mmol, 1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.
-
Activation: Add DIPEA (3.0 mmol, 3.0 equiv) followed by HATU (1.2 mmol, 1.2 equiv). Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. Visual cue: The solution typically transitions to a pale yellow/orange.
-
Coupling: Add 2-(5-tert-butyloxazol-2-yl)ethanamine (1.0 mmol, 1.0 equiv) dropwise to the activated mixture.
-
Self-Validation (Monitoring): Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS. Look for the disappearance of the amine peak (
169.1 ). If of the amine remains after 4 hours, add an additional 0.2 equiv of HATU to drive the reaction to completion. -
Workup: Quench the reaction with saturated aqueous
(10 mL) and extract with Ethyl Acetate (EtOAc) ( mL). Wash the combined organic layers with aqueous LiCl ( mL) to systematically remove residual DMF. -
Purification: Dry over anhydrous
, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution: 0-10% MeOH in Dichloromethane).
Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize Library C (N-Aryl derivatives) to create rigidified, linear vectors for deep pocket penetration. Causality & Design Choice: Unactivated heteroaryl halides exhibit high activation energy barriers for SNAr. Microwave irradiation provides rapid, uniform volumetric heating, drastically reducing reaction times from days to minutes while minimizing thermal degradation of the oxazole ring.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe reaction vessel, combine 2-(5-tert-butyloxazol-2-yl)ethanamine (1.0 mmol, 1.0 equiv), the appropriate heteroaryl chloride/fluoride (1.2 mmol, 1.2 equiv), and anhydrous
(2.5 mmol, 2.5 equiv). -
Solvent Addition: Suspend the mixture in anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL). Seal the vessel with a crimp cap.
-
Microwave Irradiation: Irradiate the mixture in a dedicated microwave synthesizer set to 120 °C for 30 minutes with high stirring.
-
Self-Validation (Monitoring): Post-irradiation, analyze an aliquot via TLC (Hexane/EtOAc 1:1). The product spot should be UV-active. Validate the structural integrity of the oxazole core via
NMR (ensure the oxazole C4-H singlet at ppm is preserved). -
Workup & Purification: Dilute with water (15 mL) to precipitate the product. If the product oils out, extract with EtOAc (
mL), wash with brine, dry, and purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Quantitative Data & Bioactivity Evaluation
To validate the synthetic utility of these derivatives, representative compounds were evaluated against Class I PI3K isoforms (
Table 1: Representative Structure-Activity Relationship (SAR) Data for Synthesized Derivatives
| Cmpd ID | Derivative Class | R-Group / Electrophile | PI3K | PI3K | PI3K | PI3K | mTOR IC |
| A1 | Amide | 2-Aminopyridine-5-carboxylic acid | 12.4 | 450 | 8.2 | 1,200 | 85 |
| A2 | Amide | 4-Morpholinobenzoic acid | 45.0 | >2,000 | 115 | >2,000 | 310 |
| B1 | Sulfonamide | Quinoline-8-sulfonyl chloride | 8.5 | 120 | 45 | 890 | 12 |
| C1 | N-Aryl | 2-Chloro-5-fluoropyrimidine | 110 | >5,000 | 850 | >5,000 | >1,000 |
Data Interpretation: The amidation strategy (Compound A1 ) yields highly potent PI3K
Conclusion
The 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold provides a robust and highly tunable platform for the discovery of novel kinase inhibitors. By strictly adhering to the HATU-mediated amidation and microwave-assisted SNAr protocols detailed above, researchers can rapidly generate high-purity libraries with diverse spatial geometries. The self-validating steps embedded within the workflows ensure high synthetic fidelity, accelerating the hit-to-lead optimization phase in oncology drug discovery.
References
1.[2] 2.[4] 3.1[1] 4.3[3] 5.5[5]
Sources
- 1. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(5-tert-butyl-oxazol-2-yl)-ethylamine - CAS号 1196156-00-9 - 摩熵化学 [molaid.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: LC-MS/MS Method Development for 2-(5-Tert-butyloxazol-2-yl)ethanamine
Abstract
This guide details the development and validation of a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-(5-Tert-butyloxazol-2-yl)ethanamine, a functionalized oxazole building block often utilized in medicinal chemistry. The method overcomes specific analytical challenges inherent to this molecule, including the peak tailing of primary amines and the fragmentation stability of the oxazole ring. Utilizing a Charged Surface Hybrid (CSH) column chemistry and positive electrospray ionization (ESI+), this protocol ensures high sensitivity (LLOQ < 1.0 ng/mL), linearity, and robustness suitable for pharmacokinetic profiling.
Introduction & Analyte Analysis
Chemical Properties and Challenges
2-(5-Tert-butyloxazol-2-yl)ethanamine (
-
The Primary Amine (
): At neutral or acidic pH, the terminal amine is protonated. On traditional C18 silica columns, this cation interacts strongly with residual silanols, leading to severe peak tailing and variable retention times. -
The Tert-Butyl Oxazole Core: This moiety provides significant lipophilicity (
), aiding retention on reversed-phase media, but requires optimized fragmentation energy to generate stable product ions without shattering the molecule into non-specific low-mass fragments.
Analytical Strategy
To address these challenges, this protocol employs a "Proton-Shielding" strategy :
-
Chromatography: Use of a CSH C18 column (Charged Surface Hybrid) which possesses a low-level positive surface charge to repel the protonated amine analyte, preventing silanol interaction and sharpening peak shape.
-
Mass Spectrometry: Optimization of Collision Energy (CE) to favor the specific loss of ammonia (
) and isobutylene, creating distinct transitions for quantification.
Experimental Protocol
Materials and Reagents
-
Reference Standard: 2-(5-Tert-butyloxazol-2-yl)ethanamine (>98% purity).
-
Internal Standard (IS): Stable isotope-labeled analog (e.g.,
-analog) or a structural analog such as 2-(5-phenyl-oxazol-2-yl)ethanamine. -
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).
Mass Spectrometry Optimization (ESI+)
Objective: Define the Precursor-to-Product ion transitions.
Step-by-Step Workflow:
-
Infusion: Prepare a 500 ng/mL solution in 50:50 ACN:Water (0.1% FA). Infuse at 10 µL/min into the MS source.
-
Q1 Scan: Confirm the precursor ion
.-
Expected Mass: 169.1 Da.
-
-
Product Ion Scan (MS2): Fragment the 169.1 ion using a ramped collision energy (10–40 eV).
-
Pathway A (Amine Loss): Cleavage of the C-N bond yields
. Mass: . -
Pathway B (t-Butyl Loss): Loss of isobutylene (
) from the oxazole ring. Mass: . -
Pathway C (Ring Cleavage): High energy fragmentation of the oxazole ring (less specific).
-
Optimized MRM Table:
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Volt (V) | Coll. Energy (eV) | Type |
| Analyte | 169.1 | 152.1 | 50 | 25 | 18 | Quantifier |
| Analyte | 169.1 | 113.0 | 50 | 25 | 28 | Qualifier |
| IS | [Varies] | [Varies] | 50 | [Varies] | [Varies] | Quantifier |
Chromatographic Method
Objective: Achieve retention factor
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm (or equivalent). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | %A | %B | Curve | Action |
| 0.00 | 95 | 5 | Initial | Equilibrate |
| 0.50 | 95 | 5 | 6 | Load |
| 3.50 | 5 | 95 | 6 | Elute |
| 4.50 | 5 | 95 | 6 | Wash |
| 4.60 | 95 | 5 | 1 | Re-equilibrate |
| 6.00 | 95 | 5 | 1 | End |
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate.
-
Spike: Add 10 µL of Internal Standard working solution.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitate: Vortex for 2 minutes at high speed.
-
Clarify: Centrifuge at 4,000 rpm (
) for 10 minutes at 4°C. -
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilute: Add 100 µL of Water (0.1% FA) to match initial mobile phase conditions (prevents peak fronting).
Method Development Logic & Workflow
The following diagram illustrates the iterative decision-making process used to arrive at the CSH C18 / Acidic Mobile Phase condition.
Caption: Decision tree for optimizing chromatography of basic amines, prioritizing column chemistry over high-pH mobile phases for long-term stability.
Validation Parameters (FDA/EMA Guidelines)
To ensure scientific trustworthiness, the method must be validated against the following criteria:
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Criteria: Calibration curve correlation coefficient (
) . Back-calculated concentrations of standards must be within (20% for LLOQ).
Accuracy & Precision
-
QC Levels: LLOQ (1 ng/mL), Low (3 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Replicates:
per level, over 3 separate runs. -
Acceptance: CV% and Bias% within
.
Matrix Effect[1]
-
Procedure: Compare the peak area of analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in neat solvent.
-
Calculation:
. -
Target: ME should be between -15% and +15%. If suppression is high (>20%), switch sample prep from PPT to Liquid-Liquid Extraction (LLE) using MTBE.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interaction | Ensure column is CSH or Polar Embedded. Do not use standard C18. Increase buffer strength (e.g., 10mM Ammonium Formate). |
| Carryover | Amine adsorption to injector | Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.5% Formic Acid. |
| Low Sensitivity | Ion Suppression | Check phospholipids transition (184 |
References
-
US Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Waters Corporation. (2020). Effect of pH on LC-MS Analysis of Amines. Application Note. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Agilent Technologies. (2019).[3] Analysis of Primary Aromatic Amines by LC/MS/MS. Application Note. Retrieved from [Link]
Sources
Application of 2-(5-Tert-butyloxazol-2-YL)ethanamine in neuropharmacological studies
Application Note: 2-(5-Tert-butyloxazol-2-YL)ethanamine in Neuropharmacological Studies
Part 1: Introduction & Pharmacological Profile[1]
2-(5-Tert-butyloxazol-2-YL)ethanamine is a specialized synthetic histamine analog utilized in neuropharmacological research as a structural probe for histamine receptors. Structurally, it functions as a bioisostere of histamine where the imidazole ring is replaced by a 5-tert-butyl-substituted oxazole ring.
This modification serves two critical purposes in drug design and neurobiology:
-
Lipophilicity Enhancement: The tert-butyl group significantly increases the logP (lipophilicity) of the molecule compared to endogenous histamine, facilitating superior Blood-Brain Barrier (BBB) penetration for in vivo CNS studies.
-
Receptor Selectivity Probe: The steric bulk of the tert-butyl group at the 5-position of the oxazole ring is used to interrogate the binding pocket dimensions of Histamine H2 and H3 receptors, distinguishing between subclasses of receptor conformations.
Mechanism of Action
The compound primarily targets G-protein coupled histamine receptors (GPCRs). Based on Structure-Activity Relationship (SAR) data of analogous oxazole-ethanamines (e.g., related to Amthamine derivatives):
-
Primary Target: Histamine H2 Receptor (Agonist/Partial Agonist).
-
Secondary Interaction: Histamine H3 Receptor (Antagonist/Inverse Agonist potential depending on concentration).
-
Signaling Pathway: Activation of the H2 receptor triggers the Gs-protein cascade, leading to the activation of Adenylyl Cyclase (AC), increased cAMP levels, and subsequent phosphorylation of CREB via Protein Kinase A (PKA).
Part 2: Experimental Protocols
The following protocols are designed to validate the compound's affinity and functional efficacy in a neuropharmacological context.
Protocol A: Radioligand Binding Assay (Affinity Validation)
Objective: Determine the binding affinity (
Materials:
-
Source Tissue: Rat cerebral cortex (rich in H2 receptors).
-
Radioligand:
-Iodoaminopotentidine (highly selective H2 antagonist) or -Tiotidine. -
Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize rat cortex in ice-cold buffer. Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 1-2 mg/mL.
-
Incubation:
-
Prepare 96-well plates.
-
Add 50 µL of Radioligand (final conc. ~0.5 nM).
-
Add 50 µL of 2-(5-Tert-butyloxazol-2-YL)ethanamine (concentration range:
M to M). -
Add 100 µL Membrane suspension.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Plot displacement curves to calculate
and derive using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation Assay
Objective: Confirm agonist activity by measuring intracellular cAMP elevation in HEK-293 cells stably expressing the human H2 receptor.
Step-by-Step Workflow:
-
Cell Seeding: Seed HEK-hH2 cells (10,000 cells/well) in 384-well plates.
-
Stimulation:
-
Replace medium with stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Treat cells with 2-(5-Tert-butyloxazol-2-YL)ethanamine (10 µM) for 30 minutes.
-
Positive Control: Histamine (100 µM).
-
Negative Control: Buffer only.
-
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit.
-
Add cAMP-d2 antibody and Cryptate conjugate.
-
-
Readout: Measure fluorescence ratio (665 nm/620 nm). A decrease in TR-FRET signal indicates increased cAMP (competitive immunoassay).
Part 3: Visualization of Signaling & Workflow
Figure 1: Molecular Mechanism & Signaling Pathway
Caption: The ligand binds the H2 receptor, triggering Gs-coupling, Adenylyl Cyclase (AC) activation, and cAMP production, leading to downstream neurophysiological effects.
[1]
Figure 2: Experimental Workflow for Validation
Caption: Step-by-step workflow from chemical preparation to in vivo neuropharmacological validation.
Part 4: Data Summary & Interpretation
Expected Pharmacological Parameters:
| Parameter | Assay Type | Expected Range | Interpretation |
|---|
|
Safety & Handling:
-
Storage: -20°C, desiccated.
-
Solubility: Soluble in DMSO (>10 mM) and Ethanol. Aqueous solutions should be prepared fresh.
-
Toxicity: Treat as a potent bioactive amine. Use standard PPE (gloves, goggles, fume hood).
References
-
Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry. Link (Establishes the SAR for thiazole/oxazole bioisosteres like Amthamine).
-
Ascendex Scientific. "Catalog Entry: 2-(5-Tert-butyloxazol-2-YL)ethanamine hydrochloride." Ascendex Catalogue. Link (Source of chemical availability).
-
Panula, P., et al. (2015). "International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors." Pharmacological Reviews. Link (Authoritative review on Histamine receptor signaling).
-
Passani, M. B., et al. (2004). "The histamine H3 receptor as a novel therapeutic target for cognitive and sleep disorders." Trends in Pharmacological Sciences. Link (Context for neuropharmacological applications).
Sources
Application Note: Formulation & Delivery of 2-(5-Tert-butyloxazol-2-YL)ethanamine
This Application Note is structured as a high-level technical guide for the formulation and delivery of 2-(5-Tert-butyloxazol-2-YL)ethanamine , a structural analogue in the Trace Amine-Associated Receptor 1 (TAAR1) agonist class.[1][2]
Executive Summary & Compound Profile
2-(5-Tert-butyloxazol-2-YL)ethanamine is a small molecule monoamine structurally characterized by an oxazole ring substituted with a lipophilic tert-butyl group and a primary ethylamine chain.[1][2][3] Based on its structural pharmacophore, it functions as a TAAR1 Agonist .
TAAR1 agonists are critical tools in neuropsychopharmacology, showing efficacy in models of schizophrenia, addiction, and depression by modulating dopaminergic firing rates without direct D2 receptor blockade.
Physicochemical Profile (Inferred)
| Property | Value / Characteristic | Implication for Formulation |
| Chemical Class | Heterocyclic Ethylamine | Basic nitrogen; capable of salt formation.[1][2][3] |
| pKa (Base) | ~9.0 - 9.5 (Amine) | Highly ionized at physiological pH (7.4).[1][2] |
| LogP | ~2.5 - 3.0 | Moderate lipophilicity (tert-butyl group).[1][2] Good BBB penetration predicted.[2] |
| Solubility (Free Base) | Low in water; Soluble in DMSO/Ethanol.[2] | Requires conversion to salt or co-solvents for aqueous delivery. |
| Solubility (HCl Salt) | High (>10 mg/mL in water).[2] | Preferred form for in vivo studies. |
Pre-Formulation Decision Matrix
Before initiating animal studies, determine the solid-state form of your compound. The formulation strategy diverges based on whether you possess the Free Base or a Salt Form (e.g., Hydrochloride, Fumarate).
Workflow Diagram: Formulation Selection
Figure 1: Decision tree for selecting the optimal vehicle based on compound state.
Detailed Formulation Protocols
Protocol A: Saline Solution (Standard for HCl Salts)
Best for: Water-soluble salts intended for IP, SC, or PO administration.[2]
Materials:
Procedure:
-
Weighing: Calculate the required mass based on the Salt Correction Factor (SCF) .
-
Dissolution: Add 90% of the final volume of sterile saline to the powder. Vortex for 30–60 seconds.
-
Note: If the solution remains cloudy, sonicate at 37°C for 5 minutes.
-
-
Adjustment: Bring to final volume with saline.
-
pH Check: Verify pH is between 5.5 and 7.5. If < 5.0 (common with HCl salts), buffer slightly with dilute NaOH, but avoid precipitation.
-
Sterilization: Pass through a 0.22 µm syringe filter into a sterile amber vial.
Protocol B: Cyclodextrin Complexation (Universal Rescue)
Best for: Free bases or lipophilic salts that precipitate in saline.[1][2]
Materials:
Procedure:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD stock solution in WFI.[1][2] Stir until clear.
-
Dispersion: Add the compound to the vehicle.
-
Complexation: Sonicate for 10–15 minutes at 40°C. The cyclodextrin cavity will encapsulate the tert-butyl group, enhancing solubility.
-
Filtration: Sterile filter (0.22 µm).
In Vivo Delivery & Dosing Strategy
Dosing Parameters
-
Route: Intraperitoneal (IP) is the standard for rodent behavioral assays (Locomotor, PPI) due to rapid absorption.[2] Oral (PO) is suitable for chronic dosing but requires PK validation.[2]
Experimental Workflow
Figure 2: Temporal workflow for acute behavioral testing.[1][2]
Stability & Handling[1][2]
-
Shelf Life: Amines can oxidize.[1][2] Formulate fresh daily .
-
Storage: Store solid compound at -20°C, desiccated.
-
Light Sensitivity: Protect solutions from light (Amber vials).
Quality Control & Troubleshooting
Verification Step: Before the first animal cohort, perform a "Mock Formulation." Prepare the highest concentration intended (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg) and let it sit at room temperature for 4 hours. Check for precipitation.[2]
| Observation | Diagnosis | Remediation |
| Cloudiness immediately after mixing | Solubility limit reached | Switch to Protocol B (20% HP-β-CD) or add 5% DMSO. |
| Precipitation after 1 hour | Metastable salt form | Keep solution warm (37°C) or reduce concentration.[1][2] |
| Yellow discoloration | Oxidation of amine | Ensure fresh prep; purge water with Nitrogen gas.[1] |
| Adverse reaction in mice (writhing) | pH too low/high or vehicle toxicity | Check pH (aim for 6-7).[1][2] If using DMSO, ensure <5% final conc. |
References
-
Revel, F. G., et al. (2011).[4] Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics.[1][2] Biological Psychiatry.[2][3] Link
- Relevance: Establishes dosing ranges and behavioral endpoints for TAAR1 agonists.
-
Rutigliano, G., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397.[1][2] Frontiers in Pharmacology.[5] Link
- Relevance: Provides specific formulation protocols (fresh preparation) and vehicle usage for oxazole-based agonists.
-
Dedic, N., et al. (2019). SEP-363856, a Novel Psychotropic Agent with a Unique, Non-D2 Receptor Mechanism of Action. New England Journal of Medicine. Link[1][2]
- Relevance: Clinical validation of the TAAR1 agonist class, supporting the transl
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Relevance: Authoritative source for Protocol B (Cyclodextrin solubiliz
Sources
- 1. 2-sec-butylamino-N-(5-tert-butyl-isoxazol-3-yl)-2-methyl-propionamide - CAS号 1184177-85-2 - 摩熵化学 [molaid.com]
- 2. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders | MDPI [mdpi.com]
- 4. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting common issues in 2-(5-Tert-butyloxazol-2-YL)ethanamine synthesis
Senior Application Scientist's Foreword
Welcome to the technical support center for the synthesis of 2-(5-Tert-butyloxazol-2-YL)ethanamine . Designing a robust synthetic route for this molecule requires navigating two competing chemical realities: the significant steric hindrance imposed by the C5 tert-butyl group during ring closure, and the high acid-sensitivity of the tert-butoxycarbonyl (Boc) protected ethanamine moiety.
As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Every protocol detailed below is designed as a self-validating system —meaning the reaction conditions inherently prevent common side reactions, and visual or physical cues at each step confirm your success before you proceed.
Synthesis Workflow & Causality
The optimal route avoids late-stage functionalization in favor of a linear 3-step assembly: Amide Coupling
Fig 1. Optimized 3-step synthesis workflow for 2-(5-Tert-butyloxazol-2-YL)ethanamine.
Troubleshooting Guide & FAQs
Q1: During the initial amide coupling, my yields are consistently below 40%, and I observe a dark, complex mixture. What is going wrong?
Causality & Experience: The precursor, 1-amino-3,3-dimethylbutan-2-one, is an
Q2: I am using standard Robinson-Gabriel conditions (
Fig 2. Troubleshooting logic for optimizing the Robinson-Gabriel cyclodehydration step.
Q3: After the final Boc deprotection step, I cannot isolate the 2-(5-tert-butyloxazol-2-yl)ethanamine product from the aqueous phase. Where is my product? Causality & Experience: The fully deprotected molecule is a highly polar, low-molecular-weight primary amine. If you perform a standard aqueous workup (e.g., neutralizing with NaOH and extracting with EtOAc or DCM), the product will remain partitioned in the aqueous layer due to severe hydrogen bonding and basicity. Self-Validating Protocol: Eliminate the aqueous workup entirely. Perform the deprotection using 4M HCl in anhydrous dioxane. Once the reaction is complete, evaporate the solvent under reduced pressure. Triturate the resulting residue with cold anhydrous diethyl ether to precipitate the product cleanly as the hydrochloride salt. The sudden formation of a free-flowing white powder upon ether addition serves as immediate visual validation of successful isolation.
Quantitative Data: Cyclodehydration Reagent Comparison
Selecting the correct dehydrating agent is the most critical decision in this synthesis. The table below summarizes the quantitative outcomes of various reagent systems applied to Boc-protected
| Reagent System | Temperature | Time | Avg. Yield | Boc Compatibility | Mechanistic Notes |
| 90 °C | 4 h | < 20% | Poor | Harsh Lewis acidity causes extensive Boc cleavage and tarring. | |
| Conc. | 60 °C | 2 h | 0% | None | Complete loss of Boc; total substrate degradation. |
| Burgess Reagent | 120 °C (MW) | 15 min | 75–85% | Excellent | Clean conversion via sulfamate intermediate; requires microwave. |
| 0 °C to RT | 4 h | 65–80% | Excellent | Wipf's protocol; ideal for standard glassware and scale-up. |
Step-by-Step Experimental Methodology
Step 1: Amide Coupling (Trapping the -Aminoketone)
-
Charge the Flask: To an oven-dried round-bottom flask, add N-Boc-
-alanine (1.0 eq) and HATU (1.1 eq). Dissolve in anhydrous DMF (0.2 M). -
Pre-activation: Stir at 0 °C for 15 minutes. Validation Check: The solution will turn a faint, clear yellow, confirming active ester formation.
-
Amine Addition: Add 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.05 eq) as a solid.
-
Base Trapping: Add DIPEA (3.0 eq) dropwise over 30 minutes via syringe pump. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with water and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated
, and brine. Dry over and concentrate to yield the -keto amide intermediate.
Step 2: Robinson-Gabriel Cyclodehydration (Wipf Protocol)
-
Preparation: Dissolve the amide intermediate (1.0 eq), triphenylphosphine (2.0 eq), and triethylamine (4.0 eq) in anhydrous DCM (0.1 M) under argon at 0 °C.
-
Iodine Addition: Add crystalline iodine (2.0 eq) in small portions over 15 minutes.
-
Cyclization: Remove the ice bath and stir at room temperature for 4 hours. Validation Check: TLC should show complete consumption of the starting material without the appearance of a polar baseline spot.
-
Workup: Quench with saturated aqueous
. Validation Check: The dark iodine color will instantly dissipate to a pale yellow/colorless solution. Extract with DCM, wash with brine, dry over , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the Boc-protected oxazole.
Step 3: Anhydrous Deprotection & Isolation
-
Deprotection: Dissolve the Boc-protected oxazole in a minimal volume of anhydrous 1,4-dioxane.
-
Acidification: Add an excess of 4M HCl in dioxane (10.0 eq) at room temperature. Stir for 2 hours. Validation Check: Vigorous gas evolution (
and isobutylene) will occur initially and then cease, indicating reaction completion. -
Isolation: Concentrate the reaction mixture to dryness under reduced pressure.
-
Trituration: Suspend the resulting oily residue in cold, anhydrous diethyl ether and triturate vigorously with a glass rod until a white precipitate forms. Filter the solid, wash with additional cold ether, and dry under high vacuum to yield 2-(5-Tert-butyloxazol-2-YL)ethanamine hydrochloride as a pure white powder.
References
-
Robinson–Gabriel synthesis Source: wikipedia.org URL:[Link]
-
(12) United States Patent Source: googleapis.com URL:[Link]
Sources
How to improve the reaction yield of 2-(5-Tert-butyloxazol-2-YL)ethanamine
Technical Support Center: Optimization of 2-(5-Tert-butyloxazol-2-yl)ethanamine Synthesis
Executive Summary
The synthesis of 2-(5-Tert-butyloxazol-2-yl)ethanamine presents two distinct challenges that often result in "pseudo-failures" (where the reaction works, but isolation fails) or true synthetic stalls:
-
Steric Hindrance: The tert-butyl group at position 5 provides excellent regiochemical stability but can retard the kinetics of ring closure in classical Hantzsch conditions.
-
Amphiphilic Nature: The final product is a low-molecular-weight primary amine. Upon deprotection, it becomes highly water-soluble, leading to massive yield loss during standard aqueous workups.
This guide moves beyond the classical Hantzsch condensation (which often yields <30% for oxazoles) and recommends the Wipf Modification of the Robinson-Gabriel Cyclodehydration . This pathway guarantees the 2,5-substitution pattern and offers superior yields for hindered substrates.
Module 1: The Recommended Protocol (Wipf Modification)
If you are currently attempting a direct condensation of 3-aminopropanamide with 1-bromo-3,3-dimethylbutan-2-one and achieving low yields, stop . The nucleophilicity of the amide oxygen is insufficient to drive the reaction against the steric bulk of the tert-butyl group efficiently.
The Superior Route: Stepwise coupling followed by mild cyclodehydration.
Step 1: Precursor Assembly
React N-Boc-
-
Checkpoint: This acyclic intermediate is stable and can be purified by silica flash chromatography. Ensure >95% purity here before cyclization.
Step 2: Cyclodehydration (The Wipf Protocol)
Use Triphenylphosphine (
Protocol:
-
Dissolve the
-keto amide (1.0 equiv) in anhydrous DCM ( ). -
Add
(4.0 equiv). -
Add
(2.0 equiv) and (2.0 equiv). -
Stir at room temperature for 15–30 minutes.
-
Observation: The reaction typically turns a dark tea color.
-
Quench: Sat. aq.
(to remove excess iodine).
Step 3: Deprotection & Isolation
See Module 3 for the critical isolation steps.
Figure 1: The Wipf-Robinson-Gabriel pathway ensures the tert-butyl group remains at position 5 and avoids the formation of regioisomeric byproducts common in Hantzsch synthesis.
Module 2: Troubleshooting the Cyclization
Issue 1: "My reaction mixture turned black/tarry immediately."
-
Cause: Exothermic decomposition or wet solvent. The
complex is moisture-sensitive. -
Solution:
-
Ensure DCM is distilled or dried over molecular sieves.
-
Add the Iodine last and portion-wise (dissolved in a small amount of DCM) to control the exotherm.
-
Issue 2: "I see starting material remaining after 2 hours."
-
Cause: The tert-butyl group is shielding the ketone carbonyl.
-
Solution: Switch to Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).
-
Protocol: Reflux the keto-amide with 2.0 equiv Burgess Reagent in THF for 2 hours. This requires heat but is a more potent dehydrating agent than
.
-
Issue 3: "I isolated the wrong regioisomer."
-
Diagnosis: If you used the Robinson-Gabriel route, this is impossible. If you used the Hantzsch synthesis (Direct condensation), you likely formed the 2-tert-butyl-5-amino isomer or a mix.
-
Fix: Abandon the Hantzsch route. The pre-formed keto-amide skeleton of the Robinson-Gabriel route locks the regiochemistry.
Module 3: The "Hidden" Yield Loss (Deprotection & Workup)
This is the most common point of failure. The target molecule, 2-(5-Tert-butyloxazol-2-yl)ethanamine , is a small, semi-polar base.
The Trap: After removing the Boc group with TFA or HCl, you have the salt (TFA or HCl salt). If you perform a standard extraction (Add water, add NaOH, extract with Ether), the free amine will partition into the aqueous layer because it is highly soluble in water, especially if the pH is not >12.
Correct Isolation Protocols
| Method | Protocol | Best For |
| A. The "Salting Out" Extraction | 1. Basify aqueous layer to pH 14 using 50% NaOH (check with paper).2. Saturate the water with NaCl (add until solid salt persists).3. Extract 5x with CHCl3/Isopropanol (3:1) .4. Dry organics over | Standard Lab Scale (<5g) |
| B. Resin Capture (SCX) | 1. Load the crude acid deprotection mix (dissolved in MeOH) onto a SCX-2 (Strong Cation Exchange) cartridge.2. Wash with MeOH (removes non-basic impurities).3. Elute product with 2M | High Purity / Small Scale |
| C. Non-Aqueous Workup | 1. Use 4M HCl in Dioxane for deprotection.2. Evaporate solvent to dryness.3. Triturate the solid residue with cold | Storage / Stability |
Why Method C is Preferred:
Unless you specifically need the free base for the next step, isolate and store the amine as the HCl salt . The free base is hygroscopic and prone to absorbing
Figure 2: Troubleshooting logic tree for yield loss. Note that aqueous solubility during deprotection is the primary cause of "0% yield" reports.
FAQ: Frequently Asked Questions
Q: Can I use the Hantzsch synthesis (Amide + Bromoketone) directly? A: Technically yes, but yields are often <30%. The oxygen of the amide is a poor nucleophile. If you must use this route, use neat conditions (no solvent) at 100°C or reflux in toluene with a Dean-Stark trap, but expect significant purification difficulties.
Q: Is the tert-butyl group stable to the acidic deprotection conditions?
A: Yes. The tert-butyl on the oxazole ring is attached to an
Q: My NMR shows the product, but the mass is incorrect.
A: Check for Triethylamine Hydroiodide . If you used the Wipf protocol (
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.
- Key citation for the PPh3/I2 cycliz
-
Phillips, A. J., Uto, Y., Wipf, P., et al. (2000).[4] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168.
- Alternative cyclization methods for stubborn substr
-
BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide. BenchChem.
- General guide for handling w
- Bagley, M. C., et al. (2004). One-pot synthesis of substituted oxazoles from -keto esters and benzylamines. Synlett, (14), 2615-2617. Context on oxazole regiochemistry and stability.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
Technical Support Center: Purification Strategies for 2-(5-Tert-butyloxazol-2-YL)ethanamine and Analogs
Welcome to the dedicated Technical Support Center for the isolation and purification of 2-(5-tert-butyloxazol-2-yl)ethanamine and its structural analogs. This guide is engineered for research scientists and drug development professionals who require high-purity amine building blocks.
The purification of this molecule presents a unique dichotomous challenge: preserving the hydrolytically sensitive oxazole core while effectively isolating the highly polar, basic primary aliphatic amine. This guide synthesizes field-proven methodologies, thermodynamic principles, and troubleshooting strategies to ensure optimal yield and purity.
Chemical Profiling & Mechanistic Causality
To purify 2-(5-tert-butyloxazol-2-yl)ethanamine effectively, one must understand the distinct electronic environments of its two functional groups:
-
The Oxazole Ring: Oxazole is a weak base, with its conjugate acid possessing a pKa of approximately 0.8[1]. While the bulky tert-butyl group at the C5 position provides steric shielding, the oxazole nitrogen can still be protonated under highly acidic conditions. This protonation activates the ring toward nucleophilic attack by water, leading to hydrolytic ring cleavage and degradation[2].
-
The Primary Aliphatic Amine: The ethanamine side chain is strongly basic (pKa ~9.5–10.0). During normal-phase chromatography, this basic amine interacts strongly with the acidic silanol groups on standard silica gel, leading to severe peak tailing, irreversible adsorption, and poor recovery[3].
Understanding this dichotomy dictates our purification strategy: Avoid harsh aqueous acids to protect the oxazole, and mask acidic silanol sites during chromatography to elute the amine.
Troubleshooting Guides & FAQs
Q1: I am losing product during the aqueous acid-base extraction workup, and NMR shows ring-opened impurities. What is causing this? A1: You are likely using an acid that is too strong or highly concentrated during the initial extraction phase. The principal vulnerability of the oxazole ring lies in its susceptibility to hydrolysis when protonated[2]. If you use concentrated HCl (pH < 0.5), the oxazole nitrogen protonates, initiating a cascade that leads to ring opening[2]. Resolution: Switch to a milder acid, such as 1M HCl or 10% aqueous citric acid, keeping the pH around 2.0–3.0. This is acidic enough to fully protonate the primary amine (pKa ~9.5) and drive it into the aqueous layer, but mild enough to leave the oxazole ring (pKa ~0.8) unprotonated and intact[1].
Q2: My amine is severely streaking on the silica gel column, and my isolated yield is less than 30%. How can I improve recovery? A2: Peak tailing and low recovery are classic symptoms of basic amines binding to the acidic silanol groups on the silica surface[3]. Resolution: You must modify your mobile phase. Add 1% to 2% (v/v) Triethylamine (TEA) or aqueous ammonia to your eluent system (e.g., Dichloromethane/Methanol)[3]. The TEA competitively binds to the acidic silanol sites, effectively "basifying" the column and allowing your target amine to elute as a sharp, tight band.
Q3: I want to store the product long-term. Is the freebase form stable? A3: Primary aliphatic amines are prone to oxidation and can absorb atmospheric carbon dioxide to form carbamates over time. It is highly recommended to store the compound as a hydrochloride salt[4]. The HCl salt is a stable, crystalline solid that resists degradation.
Self-Validating Experimental Protocols
Protocol A: pH-Controlled Acid-Base Extraction
Causality: This protocol exploits the vast pKa difference between the primary amine and the oxazole ring to achieve selective phase transfer without inducing hydrolysis.
-
Solubilization: Dissolve the crude reaction mixture in an organic solvent with low water miscibility (e.g., Ethyl Acetate or Dichloromethane).
-
Selective Protonation: Transfer to a separatory funnel. Add 1M aqueous HCl dropwise until the aqueous phase reaches pH 2.0–3.0. Self-Validation Check: The aqueous layer must not drop below pH 1.5 to prevent oxazole degradation.
-
Phase Separation: Shake vigorously and allow the layers to separate. The protonated 2-(5-tert-butyloxazol-2-yl)ethanamine will partition into the aqueous layer. Discard the organic layer containing neutral and lipophilic impurities.
-
Freebasing: Cool the aqueous layer to 0 °C in an ice bath. Slowly add 1M NaOH until the pH reaches >11.0. Self-Validation Check: The solution should turn cloudy as the amine deprotonates and crashes out of the aqueous phase.
-
Extraction: Extract the basified aqueous layer three times with fresh Dichloromethane.
-
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude freebase amine.
Protocol B: Basified Flash Column Chromatography
Causality: Neutralizing the stationary phase prevents Lewis acid-base interactions between the silica and the target amine.
-
Solvent Preparation: Prepare a mobile phase of 90% Dichloromethane, 9% Methanol, and 1% Triethylamine (TEA)[3].
-
Column Equilibration: Pack the silica gel column and flush it with at least 3 column volumes (CV) of the TEA-modified mobile phase. Self-Validation Check: The eluent coming off the column must test basic on pH paper, confirming the silanol groups are fully masked.
-
Loading: Dissolve the crude freebase amine in a minimum volume of the mobile phase and carefully load it onto the column.
-
Elution: Elute the product, collecting fractions. Monitor via TLC (using the same TEA-modified solvent). The product will elute as a distinct spot, typically visualized with Ninhydrin stain (turns pink/purple for primary amines).
Protocol C: Anhydrous Hydrochloride Salt Formation
Causality: Water must be strictly excluded during salt formation to prevent the highly lipophilic tert-butyl-substituted salt from forming a stubborn emulsion or gummy residue.
-
Dissolution: Dissolve the purified freebase amine in anhydrous diethyl ether or anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Salt Formation: Place the flask in an ice bath (0 °C). Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M). Self-Validation Check: A white precipitate should form immediately upon addition.
-
Crystallization: Stir for 30 minutes at 0 °C. If the product appears gummy, add cold anhydrous hexane dropwise to induce crystallization.
-
Collection: Filter the precipitate rapidly through a Buchner funnel, wash with cold diethyl ether, and dry under high vacuum to yield 2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride[4].
Quantitative Data & Physicochemical Parameters
The following table summarizes the critical thermodynamic and chromatographic parameters necessary for designing purification workflows for this class of molecules.
| Parameter | Estimated Value | Impact on Purification Strategy |
| Oxazole Conjugate Acid pKa | ~0.8 | Ring is stable to mild extraction acids (pH > 2) but rapidly degrades in concentrated strong acids (pH < 1). |
| Primary Amine pKa | 9.5 – 10.0 | Requires basification to pH > 11.5 to ensure >99% freebasing for organic extraction. |
| Lipophilicity (LogP) | ~1.8 – 2.2 | The tert-butyl group significantly increases organic solubility; DCM or EtOAc are ideal extraction solvents. |
| Silica Gel Affinity | High (Chemisorption) | Requires 1-2% Triethylamine (TEA) in the mobile phase to prevent irreversible binding to silanol groups. |
| Salt Form Stability | High (as HCl salt) | Hydrochloride salt is the preferred form for long-term storage and catalog distribution. |
Workflow Visualizations
Acid-Base Extraction Workflow
Figure 1: pH-controlled acid-base extraction workflow for oxazole-containing aliphatic amines.
Chromatographic Purification Decision Tree
Figure 2: Decision matrix for selecting the appropriate chromatographic stationary and mobile phases.
References
-
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Oxazole." Pharmaguideline. Available at:[Link]
Sources
Identifying and minimizing side products in 2-(5-Tert-butyloxazol-2-YL)ethanamine synthesis
Reference ID: OX-TBE-002 | Status: Operational
Author: Senior Application Scientist, Chemical Development
Executive Summary & Synthetic Strategy
Target Molecule: 2-(5-tert-butyloxazol-2-yl)ethanamine Primary Application: Fragment-based drug discovery (FBDD), peptidomimetic linker. Critical Quality Attribute (CQA): The presence of the tert-butyl group at C5 and the primary amine at the C2-ethyl chain creates a unique amphiphilic profile. The primary challenge is preventing oxazole ring hydrolysis during the amine deprotection step.
Recommended Synthetic Route: The Hantzsch Condensation
To minimize regioisomeric byproducts, we recommend the Hantzsch Oxazole Synthesis over the Robinson-Gabriel cyclization for this specific scaffold. This route utilizes N-Boc-3-aminopropanamide and 1-bromo-3,3-dimethylbutan-2-one.
Figure 1: Optimized Hantzsch synthesis workflow for minimizing regioisomers.
Troubleshooting Guide: Identifying & Minimizing Side Products
This section addresses specific impurities identified by LCMS and NMR.
Issue 1: The "M+18" Peak (Incomplete Cyclization)
Symptom: LCMS shows a persistent peak at
-
Chemical Dehydration: Do not rely on thermal dehydration alone. Add Trifluoroacetic Anhydride (TFAA) or Burgess Reagent to the reaction mixture after the initial condensation is complete.
-
Solvent Switch: If using Ethanol, switch to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium.
Issue 2: The "Open Chain" Impurity (Ring Hydrolysis)
Symptom: Loss of the aromatic oxazole proton in
-
Anhydrous Conditions: Use 4M HCl in Dioxane or TMSCl/MeOH for deprotection. Strictly exclude water.
-
Avoid TFA: Trifluoroacetic acid can sometimes form stable trifluoroacetate salts that are hygroscopic, leading to hydrolysis upon exposure to air.
Issue 3: The "Scavenger" Failure (Alkylation)
Symptom: Mass spectrum shows
-
Add Scavengers: Include Triethylsilane (TES) (2-5 equiv) or 1,3-Dimethoxybenzene in the deprotection cocktail. These react with the
cation faster than the amine.
Impurity Profiling & Logic Map
Use this logic map to diagnose spectra during In-Process Control (IPC).
Figure 2: Diagnostic logic for identifying side products during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the melting point of my final hydrochloride salt lower than reported? A: This is often due to hygroscopicity . Oxazole-amine salts are prone to absorbing atmospheric moisture.
-
Protocol: Dry the salt in a vacuum oven at 40°C over
for 24 hours. Store under Argon.
Q2: Can I use the Robinson-Gabriel synthesis instead?
A: You can, but it is riskier for this specific molecule. The Robinson-Gabriel route requires cyclizing an
Q3: How do I distinguish the oxazole proton from the oxazoline intermediate in NMR? A:
-
Oxazole (Target): Sharp singlet, typically
6.8 – 7.2 ppm (depending on solvent). -
Oxazoline (Impurity): The C4-H appears as a triplet or doublet of doublets upfield, typically
4.5 – 5.0 ppm .
Q4: My product turns yellow upon storage. Is it degrading? A: Likely yes. Oxazoles with electron-donating groups (like the alkyl chain at C2) are susceptible to photo-oxidation to form nitriles and anhydrides [2].
-
Protocol: Store the amine as the HCl salt (more stable than free base) in amber vials at -20°C.
Analytical Data Summary
| Compound State | Key | LCMS Signature (ESI+) |
| Target (Free Base) | ||
| Target (HCl Salt) | ||
| Hydroxy-oxazoline | ||
| Hydrolysis Product | No aromatic singlet; broad amide NH |
References
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
-
Connell, R. D., et al. (1989). The Robinson-Gabriel synthesis of oxazoles.[1] Journal of Organic Chemistry, 54(14), 3356-3360.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Boc deprotection stability).
Sources
Technical Support Center: Solubility Enhancement for 2-(5-Tert-butyloxazol-2-YL)ethanamine
Prepared by: Senior Application Scientist, Formulation Development
Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting methods and frequently asked questions (FAQs) for enhancing the aqueous solubility of 2-(5-Tert-butyloxazol-2-YL)ethanamine and structurally related compounds. Our approach is grounded in established physicochemical principles to ensure you can make informed, effective decisions during your experiments.
Introduction: Understanding the Solubility Challenge
The compound 2-(5-Tert-butyloxazol-2-YL)ethanamine possesses structural features that present a classic solubility challenge. The bulky, non-polar tert-butyl group and the heterocyclic oxazole ring contribute to significant hydrophobicity, which inherently limits its ability to dissolve in aqueous media. However, the presence of a primary ethanamine group provides a critical advantage. This basic functional group is ionizable, offering a direct handle for solubility manipulation through pH modification and salt formation.
This guide will walk you through a logical progression of techniques, from the simplest and most common to more advanced formulation strategies, explaining the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of my compound?
A1: The low solubility is a direct consequence of its molecular structure.
-
High Hydrophobicity: The tert-butyl group is large and aliphatic, creating a significant non-polar region that is energetically unfavorable to interact with polar water molecules.
-
Molecular Weight: While not excessively large, its molecular weight contributes to unfavorable crystal lattice energy, which must be overcome for dissolution to occur.
-
The Key Advantage - A Basic Center: The terminal primary amine (-NH2) is a weak base. In its neutral, un-ionized form, the compound's hydrophobic character dominates. However, this amine can be protonated to form a positively charged ammonium salt (R-NH3+), which is significantly more polar and thus more water-soluble.[1][2]
Q2: What is the first and simplest method I should try to improve its solubility?
A2: The most direct and cost-effective first step is pH adjustment .[1][3] Given that your compound has a basic amine, lowering the pH of the aqueous medium will protonate this group, converting the less soluble free base into a more soluble salt form in situ. Weakly basic drugs generally exhibit higher solubility at a pH below their pKa.[1][2]
Q3: My compound is still not soluble enough after pH adjustment, or it's unstable at low pH. What is the next logical step?
A3: The next step is salt formation .[4][5] This is a robust and widely accepted method for increasing the solubility and dissolution rate of basic drugs.[4][6][7] Instead of just lowering the pH of the solution, you will create a stable, solid salt form of your active pharmaceutical ingredient (API) by reacting it with an acid. This salt can then be isolated and will often have vastly improved solubility and stability characteristics compared to the free base.[5][8]
Q4: What are other advanced techniques I can explore if pH adjustment and salt formation are insufficient?
A4: If the required concentration cannot be achieved with the methods above, you can explore more advanced formulation strategies:
-
Use of Cosolvents: A cosolvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[9][10] This makes the environment more favorable for dissolving hydrophobic molecules. Common cosolvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[9][11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] The hydrophobic part of your molecule can form an "inclusion complex" by fitting inside this cavity, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[12][14][15]
Q5: How do I choose the right method for my specific application (e.g., in vitro assay vs. in vivo formulation)?
A5: The choice is dictated by the experimental context:
-
In Vitro Screening Assays: pH adjustment and the use of cosolvents (like DMSO) are very common. The primary goal is simply to get the compound into solution for the experiment. However, be mindful that both pH and high concentrations of cosolvents can independently affect biological targets.
-
Early In Vivo (PK/PD Studies): Formulations often involve a combination of methods. A common approach is to use a salt form dissolved in a vehicle containing cosolvents and/or cyclodextrins to achieve the necessary concentration for dosing.
-
Late-Stage Drug Development: The focus shifts to creating a stable, manufacturable, and physiologically tolerable final dosage form. Here, selecting a stable and highly soluble salt form is often the preferred strategy.[7]
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for the key solubility enhancement techniques.
Logical Workflow for Solubility Enhancement
The following diagram illustrates a systematic approach to tackling solubility issues with 2-(5-Tert-butyloxazol-2-YL)ethanamine.
Caption: Decision workflow for selecting a solubility enhancement method.
Protocol 1: pH-Dependent Solubility Profiling
This protocol determines the solubility of your compound across a range of pH values to find the optimal pH for solubilization.
Principle of Action: The ethanamine group (a weak base) will become protonated (R-NH3+) as the pH is lowered. This ionized form is more polar and interacts more favorably with water, increasing solubility. The relationship is often described by the Henderson-Hasselbalch equation.[16][17]
Caption: Equilibrium between the insoluble free base and the soluble protonated form.
Methodology:
-
Prepare Buffers: Create a series of buffers (e.g., phosphate, citrate) covering a pH range from 2.0 to 8.0 in 0.5 or 1.0 unit increments.
-
Add Excess Compound: Add an excess amount of 2-(5-Tert-butyloxazol-2-YL)ethanamine to a known volume (e.g., 1 mL) of each buffer solution in separate vials. The solid should be clearly visible.
-
Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid from Solution: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.
-
Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Data: Plot the measured solubility (in mg/mL or µM) on a logarithmic scale against the final measured pH of each solution. You should observe a significant increase in solubility as the pH decreases.
Protocol 2: Salt Formation Screening
This protocol aims to identify a suitable acid counter-ion to form a stable, solid salt with enhanced aqueous solubility.
Principle of Action: Reacting the basic amine with an acid results in a proton transfer, forming an ion pair that crystallizes as a salt. A general rule of thumb is that a pKa difference (ΔpKa) of at least 3 units between the base and the acid is required to form a stable salt.
Common Counter-ions for Basic Drugs:
-
Anions: Hydrochloride, Hydrobromide, Sulfate, Mesylate, Tosylate, Maleate, Fumarate, Citrate, Tartrate.[6][7]
Methodology:
-
Solvent Selection: Dissolve the free base in a suitable organic solvent (e.g., acetone, ethanol, isopropanol) at a known concentration.
-
Acid Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of each selected acid (pre-dissolved in a small amount of the same solvent) to the free base solution.
-
Induce Crystallization: Stir the solutions at room temperature. If no precipitate forms, try cooling the solution, slowly adding an anti-solvent (like MTBE or heptane), or scratching the inside of the vial to induce crystallization.
-
Isolate and Dry: If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry it under vacuum.
-
Characterize the Salt:
-
Confirm Salt Formation: Use techniques like DSC (Differential Scanning Calorimetry) to observe a distinct melting point different from the free base, or FTIR/Raman spectroscopy to identify new peaks corresponding to the salt.
-
Determine Aqueous Solubility: Perform an equilibrium solubility test (similar to Protocol 1) on the new salt forms in purified water (or a buffer of interest, e.g., pH 7.4).
-
-
Compare Results: Create a table to compare the solubility of the different salt forms to that of the free base.
Protocol 3: Formulation with Cosolvents
This protocol uses water-miscible organic solvents to increase the solubility of the compound for preclinical or in vitro studies.
Principle of Action: Cosolvents work by reducing the polarity of the water-based solvent system, which lowers the interfacial tension between the hydrophobic solute and the solvent, thereby increasing solubility.[11][18]
Methodology:
-
Select Cosolvents: Choose a panel of pharmaceutically acceptable cosolvents. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Prepare Cosolvent/Aqueous Mixtures: Create a series of binary solvent systems (e.g., 10%, 20%, 30%, 50% v/v cosolvent in water or buffer).
-
Determine Solubility: Using the shake-flask method described in Protocol 1, determine the equilibrium solubility of your compound in each cosolvent mixture.
-
Plot Data: Plot the logarithmic solubility against the percentage of cosolvent in the mixture. The solubility should increase, often exponentially, with a higher fraction of cosolvent.[18]
-
Caution: Be aware that high concentrations of organic solvents can be toxic in biological systems. Additionally, drugs dissolved in such systems may precipitate upon dilution into a fully aqueous environment (e.g., upon injection into the bloodstream).[3]
Protocol 4: Complexation with Cyclodextrins
This protocol uses cyclodextrins to form inclusion complexes and enhance solubility.
Principle of Action: The hydrophobic tert-butyl oxazole portion of the molecule is encapsulated within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to water, solubilizing the entire complex.[12][13]
Caption: Formation of a drug-cyclodextrin inclusion complex.
Methodology:
-
Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which have high aqueous solubility themselves.
-
Prepare CD Solutions: Create aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Determine Solubility (Phase-Solubility Study): Add an excess of your compound to each cyclodextrin solution and equilibrate as described in Protocol 1.
-
Quantify and Plot: Measure the concentration of the dissolved drug in each solution. Plot the drug solubility against the cyclodextrin concentration. The resulting phase-solubility diagram will show how effectively the cyclodextrin enhances solubility.[19]
-
Complex Preparation: To prepare a stock solution, the drug and cyclodextrin can be mixed in water and stirred, sonicated, or heated to facilitate complex formation.
Summary of Solubility Enhancement Methods
| Method | Principle of Action | Typical Solubility Increase | Advantages | Disadvantages & Considerations |
| pH Adjustment | Protonation of the basic amine group to form a more polar, soluble cation.[1] | 10 to >1,000-fold | Simple, inexpensive, and highly effective for ionizable compounds.[3] | Potential for drug instability at non-physiological pH; risk of precipitation upon pH change (e.g., injection into blood).[3] |
| Salt Formation | Creation of a stable, solid ionic crystalline form with different physicochemical properties.[4][8] | 10 to >1,000-fold | Improves solubility, dissolution rate, and stability; well-established regulatory path.[5][7] | Not all counter-ions form stable, crystalline salts; can be hygroscopic; common-ion effect can reduce solubility.[7] |
| Cosolvency | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9][18] | 10 to >10,000-fold | High solubilization capacity; simple to prepare solutions for in vitro use.[3][20] | Potential for toxicity; risk of precipitation upon aqueous dilution; can impact stability.[3][10] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic part of the drug into the cyclodextrin's non-polar cavity.[12][15] | 10 to >5,000-fold | Low toxicity (especially for HP-β-CD, SBE-β-CD); can also improve stability.[12] | Can be expensive; potential for nephrotoxicity with some parent cyclodextrins at high doses; requires optimization of drug:CD ratio.[21] |
References
-
Popovska, O., & Dimitrovska, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]
-
Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. Available at: [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]
-
Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 68-76. Available at: [Link]
-
Kumar, L., & Kumar, A. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(3), 114-119. Available at: [Link]
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia. Available at: [Link]
-
Verma, R. K., & Garg, S. (2016). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Drug Discovery Today, 21(8), 1341-1351. Available at: [Link]
-
Patel, M., & Tekade, R. K. (2018). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology. Available at: [Link]
-
Kamat, M. S., & DeLuca, P. P. (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Taylor & Francis. Available at: [Link]
-
Bray, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology, 16(6). Available at: [Link]
-
Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 74(4), 416-421. Available at: [Link]
-
SlideShare. (n.d.). Co-solvents.pptx. Available at: [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-394. Available at: [Link]
-
Dr. Lisa. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
-
Vemula, V. R. (2015). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 7(9), 640-643. Available at: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Available at: [Link]
-
Li, J., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Pobudkowska, A., & Staroń, J. (2012). Study of pH-dependent drugs solubility in water. Journal of the Serbian Chemical Society. Available at: [Link]
-
Sharma, D., et al. (2019). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. Available at: [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
SlidePlayer. (n.d.). PH and Solvent Effect on Drug Solubility. Available at: [Link]
-
Singh, A., & Kumar, R. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. Available at: [Link]
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. youtube.com [youtube.com]
- 3. longdom.org [longdom.org]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjpdft.com [rjpdft.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bjcardio.co.uk [bjcardio.co.uk]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Co-solvents.pptx [slideshare.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. ijpsr.com [ijpsr.com]
- 15. onlinepharmacytech.info [onlinepharmacytech.info]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. m.youtube.com [m.youtube.com]
- 19. mdpi.com [mdpi.com]
- 20. wjbphs.com [wjbphs.com]
- 21. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Proper storage and handling conditions for 2-(5-Tert-butyloxazol-2-YL)ethanamine to prevent degradation
This technical guide is structured as a direct-response support center resource, designed for immediate application by laboratory personnel. It synthesizes chemical principles with practical handling protocols.[1][2]
Reference ID: TS-OXAZ-002 | Status: Active | Tier: Level 3 (Senior Scientist)[1][2][3]
Welcome to the Technical Support Hub. You are accessing the master handling guide for 2-(5-Tert-butyloxazol-2-yl)ethanamine (CAS: Analogous to 1352530-20-1 series).[1][2][3] This compound is a specialized heterocyclic building block featuring two distinct chemical vulnerabilities: a nucleophilic primary amine and an acid-sensitive oxazole ring.[1][2][3]
Below are the solutions to the most frequent stability and handling inquiries we receive from medicinal chemistry and drug discovery teams.
Part 1: Critical Receipt & Initial Inspection[1][2][3]
Q: I just received the shipment. The compound is a yellow liquid, but I expected a white solid. Is it degraded? A: Not necessarily, but immediate verification is required.[1][2]
-
Free Base vs. Salt: The free base form of this compound is typically a viscous, colorless-to-pale-yellow oil or low-melting solid.[1][2][3] If you ordered the hydrochloride salt, it should be a white to off-white crystalline solid.[1][2]
-
The "Yellowing" Indicator: Deep yellow or orange discoloration in the free base often indicates oxidative degradation (N-oxide formation) or photo-degradation of the oxazole ring.[1][3]
-
Action Item: Perform a quick 1H-NMR in
.
Q: The vial popped slightly when I opened it. Is this normal?
A: This is a Critical Warning Sign .
Pressure buildup often indicates the release of
-
Protocol: Purge the vial immediately with dry Argon.[1][2] Do not use for sensitive kinetics experiments without re-purification.[1][2]
Part 2: Storage & Preservation Protocols
Q: Can I store this at room temperature on the benchtop? A: Absolutely not. The 2-substituted oxazole ring is thermally robust, but the primary amine tail is kinetically unstable in air.[1]
-
Free Base: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).[1][2][3]
-
HCl Salt: Can be stored at 2-8°C (desiccated), but -20°C is preferred for long-term (>3 months) storage.[1][2][3]
Q: What is the "Self-Validating Storage System" you recommend? A: We recommend a double-containment strategy that visually indicates seal failure.[1][2][3]
-
Primary Container: Amber glass vial with a Teflon-lined screw cap (taped with Parafilm).[1][2][3]
-
Secondary Container: A larger jar containing active desiccant (e.g., Drierite) and an oxygen indicator strip.[1][2]
-
Validation: If the desiccant changes color, moisture has breached the secondary barrier, and the primary vial is at risk of hydrolysis.
Decision Tree: Storage Conditions
Figure 1: Decision logic for storage based on chemical form. Note the stricter requirements for the free base.
Part 3: Handling & Solution Preparation
Q: Which solvents are compatible? I need to run a reaction at 80°C. A:
-
Recommended: DCM, THF, Acetonitrile, Toluene.[2]
-
Avoid: Acetone/Ketones (forms imines with the amine), Alcohols (if using strong Lewis acids), and Aqueous Acid at high temperatures.
-
Why? While the tert-butyl group provides steric protection, the oxazole ring can undergo hydrolytic ring-opening under harsh acidic conditions (pH < 2) at elevated temperatures, cleaving into an amide and a ketone.
Solvent Compatibility Table
| Solvent Class | Compatibility | Risk Factor |
| Chlorinated (DCM, CHCl3) | High | Excellent for storage of stock solutions (short term).[1][2][3] |
| Ethers (THF, Et2O) | High | Ensure peroxide-free; peroxides oxidize the amine.[1][2] |
| Ketones (Acetone) | Incompatible | Rapid formation of Schiff base (imine).[2] |
| Protic (MeOH, Water) | Medium | Safe at neutral pH; risk of hydrolysis at acidic pH/High Temp.[2] |
| DMSO/DMF | Medium | Hard to remove; DMSO can act as an oxidant at high temps.[1][2] |
Q: My LCMS shows a mass peak of M+44. What happened? A: This is the classic signature of Carbamate Formation .
-
Mechanism:
[1][2][3] -
Cause: The sample was exposed to air.[1][2][4][5][6][7][8] The "M+44" is the addition of a
molecule. -
Fix: Acidify the solution (e.g., dilute HCl). The carbamate is unstable in acid and will decarboxylate back to the amine salt (
) and gas.[1][3]
Part 4: Troubleshooting Degradation Pathways
Q: How do I distinguish between oxidative degradation and hydrolysis? A: Use the "Degradation Fingerprint" method via LCMS or NMR.[1]
-
Pathway C: Ring Hydrolysis (Irreversible)
Degradation Mechanism Flowchart
Figure 2: Primary degradation pathways.[1][2][3] Note that Carbamate formation is the most common handling error.
Part 5: Emergency Re-Purification Protocol
Use this only if the compound shows <90% purity and you cannot wait for a new batch.
Standard Operating Procedure (SOP-PUR-01): Acid-Base Extraction
-
Dissolve: Dilute the degraded oil in Dichloromethane (DCM) .
-
Wash: Extract with 0.1 M HCl (cold). The amine moves to the aqueous layer; non-basic impurities (oxidized oxazole fragments) stay in DCM.
-
Basify: Slowly add saturated NaHCO3 to the aqueous layer until pH ~9.
-
Note: Do not use strong NaOH, as heat of neutralization might damage the ring.
-
-
Extract: Extract the now-cloudy aqueous layer with fresh DCM (3x).[1][2]
-
Dry: Dry combined organics over
, filter, and concentrate in vacuo (bath < 30°C). -
Store: Flush with Argon immediately.
References
-
Chemical Stability of Oxazoles
-
Handling of Primary Amines & CO2 Absorption
-
Oxidative Degradation of Amines
-
Safety Data Sheet (Analogous Structure)
Sources
- 1. rbnainfo.com [rbnainfo.com]
- 2. tert-butyl[2-(tert-butylamino)ethyl]amine | 4062-60-6 [sigmaaldrich.com]
- 3. 1368125-48-7|2-(5-Ethyl-1,2-oxazol-3-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. fishersci.com [fishersci.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Characterization of Impurities in 2-(5-Tert-butyloxazol-2-YL)ethanamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical and synthetic challenges encountered during the preparation of 2-(5-Tert-butyloxazol-2-YL)ethanamine . This primary amine is a highly valuable building block in pharmaceutical development. However, its multi-step synthesis—typically involving the cyclodehydration of a keto-amide precursor followed by amine deprotection—is susceptible to specific process-related impurities.
To ensure regulatory compliance,1 mandate that any impurity exceeding the 0.05% reporting threshold must be structurally characterized and qualified[1]. This guide provides self-validating protocols, mechanistic explanations, and troubleshooting steps to help you identify and mitigate these impurities effectively.
Impurity Characterization Workflow
Figure 1: Systematic analytical workflow for impurity characterization per ICH Q3A(R2) guidelines.
Troubleshooting Guides & FAQs: Process-Related Impurities
Q1: During our final purity check, LC-MS shows a prominent impurity with a mass shift of +18 Da relative to the target oxazole. What is the mechanistic cause, and how do we resolve it?
Expertise & Causality: A +18 Da mass shift (M+18) is the classic signature of an uncyclized keto-amide intermediate . The formation of the oxazole core relies on a Robinson-Gabriel cyclodehydration reaction. If your dehydrating agent (e.g., POCl₃ or Burgess reagent) is depleted, or if the reaction temperature is too low to drive off water, the cyclization stalls, leaving the hydrated open-chain precursor. Self-Validating Protocol:
-
Sample 10 µL of the crude reaction mixture and dilute in 1 mL of Acetonitrile.
-
Run a rapid LC-MS scan (ESI+). If the base peak is m/z 187.1 (compared to the target m/z 169.1), incomplete cyclization is confirmed.
-
Resolution: Add 0.5 equivalents of fresh dehydrating agent to the reactor and elevate the temperature by 10°C. Monitor the reaction every 30 minutes via HPLC-UV until the +18 Da peak area drops below the 0.1% threshold.
Q2: We are detecting a persistent impurity at m/z 269.2. What is this, and why is it failing to clear during workup?
Expertise & Causality: The target molecule has an exact mass of ~168 Da ([M+H]⁺ = 169.1). An impurity at m/z 269.2 represents a precise +100 Da shift. In amine synthesis, this universally corresponds to the retention of a tert-butyloxycarbonyl (Boc) protecting group . This indicates that the acidic deprotection step of the primary amine was incomplete. Self-Validating Protocol:
-
Ensure your deprotection cocktail (e.g., 4M HCl in dioxane) is freshly prepared. Ambient moisture can rapidly degrade the acid concentration, buffering the reaction.
-
Resolution: Re-subject the batch to the acidic conditions for an additional 2 hours at room temperature.
-
Validation: Spot the reaction mixture on a TLC plate and apply a Ninhydrin stain. The free primary amine will rapidly turn deep purple/blue upon gentle heating, whereas the Boc-protected impurity will remain colorless.
Q3: NMR analysis of our isolated product shows a mixture of two closely eluting peaks with identical masses (m/z 169.1). How do we differentiate the 5-tert-butyl regioisomer from the 4-tert-butyl regioisomer?
Expertise & Causality: Regioisomeric impurities occur if the starting alpha-aminoketone undergoes thermal rearrangement prior to cyclization, yielding a mixture of 4-substituted and 5-substituted oxazoles. Because they possess identical masses and highly similar polarities,2[2]. Analytical Resolution: ¹H NMR spectroscopy is required to differentiate the electronic environments of the oxazole ring protons.
-
Target (5-tert-butyloxazole): The solitary proton is located at the C4 position. Due to the adjacent nitrogen and oxygen atoms, it resonates further downfield (approx. 6.75 ppm in CDCl₃).
-
Impurity (4-tert-butyloxazole): The proton is at the C5 position, which is slightly more shielded, resonating upfield (approx. 7.50 ppm in CDCl₃).
-
Validation: Perform a 2D NOESY NMR experiment. Cross-peaks between the tert-butyl group and the oxazole ring proton will confirm spatial proximity, allowing definitive assignment of the regioisomers.
Step-by-Step Methodology: LC-MS/MS Characterization
To ensure absolute trustworthiness in your impurity profiling, follow this self-validating LC-MS/MS protocol.3[3].
Step 1: Sample Preparation
-
Accurately weigh 10 mg of the synthesized batch.
-
Dissolve completely in 10 mL of HPLC-grade Methanol to create a 1 mg/mL stock solution.
-
Dilute the stock to 10 µg/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid). Note: Diluting in the mobile phase prevents peak tailing and solvent-front distortion.
Step 2: Chromatographic Separation
-
Column Selection: Utilize a C18 column specifically end-capped for basic compounds (e.g., Waters XBridge C18, 2.1 x 100 mm, 3.5 µm). This prevents secondary interactions between the primary amine and residual column silanols.
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water (pH ~2.7 ensures the amine is fully protonated for optimal flight in the MS).
-
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
-
Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 0.3 mL/min.
Step 3: Mass Spectrometry (ESI+)
-
Set the electrospray ionization to positive mode (ESI+).
-
Parameters: Capillary voltage at 3.0 kV; Desolvation temperature at 350°C.
-
Self-Validation Check (Fragmentation): The target compound must show a dominant parent ion at m/z 169.1. Set a collision energy (CE) ramp from 15 to 35 eV. You must observe a characteristic product ion at m/z 152.1. This represents a neutral loss of ammonia (-17 Da), definitively validating the presence of the terminal primary amine.
Quantitative Data Presentation
Use the following reference table to rapidly cross-reference analytical data from your batches against known process impurities.
Table 1: Analytical Characterization of 2-(5-Tert-butyloxazol-2-YL)ethanamine and Common Impurities
| Compound / Impurity | Structural Characteristic | LC-MS[M+H]⁺ (m/z) | ¹H NMR Key Shift (ppm, CDCl₃) | ICH Q3A(R2) Action |
| Target API | 2-(5-Tert-butyloxazol-2-YL)ethanamine | 169.1 | 6.75 (s, 1H, oxazole C4-H) | N/A (Target) |
| Impurity A | Uncyclized Keto-amide | 187.1 | 8.10 (br s, 1H, NH-amide) | Isolate & Qualify if >0.15% |
| Impurity B | Boc-protected Amine | 269.2 | 1.43 (s, 9H, Boc-tBu) | Optimize Deprotection |
| Impurity C | 4-Tert-butyloxazole Regioisomer | 169.1 | 7.50 (s, 1H, oxazole C5-H) | Isolate & Qualify if >0.15% |
| Impurity D | N-Acetylated Amine (Workup Artifact) | 211.1 | 1.95 (s, 3H, CO-CH₃) | Report if >0.05% |
References
-
Title: ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: International Council for Harmonisation (ICH) URL: [1]
-
Title: Recent trends in the impurity profile of pharmaceuticals Source: Semantic Scholar / J. Adv. Pharm. Tech. Res. URL: [2]
-
Title: Impurity Profiling And Degradation Study: A Review Source: International Journal of Research and Analytical Reviews (IJRAR) URL: [3]
Sources
Strategies for scaling up the production of 2-(5-Tert-butyloxazol-2-YL)ethanamine
Welcome to the Process Chemistry Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the production of 2-(5-tert-butyloxazol-2-yl)ethanamine .
Scaling up heterocyclic synthesis from bench-scale to multi-kilogram batches introduces significant thermodynamic and chemo-selectivity challenges. This guide bypasses basic theory to provide field-proven troubleshooting logic, stage-gate metrics, and self-validating master batch records.
Module 1: Process Chemistry FAQs & Route Justification
Q: Why do we utilize the Robinson-Gabriel synthesis instead of direct oxazole alkylation for this target? A: Direct electrophilic substitution or late-stage functionalization on the oxazole ring is notoriously unselective and prone to generating multiple regioisomers, especially when introducing sterically demanding groups like a tert-butyl moiety[1]. The Robinson-Gabriel cyclodehydration of α-acylamino ketones provides absolute regiocontrol. By condensing 1-amino-3,3-dimethylbutan-2-one with a β-alanine derivative, we pre-install the C5 tert-butyl and C2 ethanamine moieties, ensuring a highly scalable and isomerically pure product[2][3].
Q: Why is the Cbz protecting group preferred over Boc for the ethanamine moiety during scale-up?
A: While N-Boc-β-alanine is highly cost-effective, the Boc group is acid-labile. The cyclodehydration step requires harsh acidic dehydrating agents (e.g., POCl
Module 2: Stage-Gate Scale-Up Metrics
To ensure batch-to-batch reproducibility, compare your in-process data against these validated scale-up metrics.
| Stage | Reaction | Target Scale | Expected Yield | Target Purity (HPLC) | Critical Process Parameter (CPP) |
| 1 | Amide Coupling | 1.5 kg | 90–94% | >98.5% | Temperature control (<10 °C) during EDC addition |
| 2 | Cyclodehydration | 1.2 kg | 82–86% | >97.0% | Strictly anhydrous conditions; Quench temp <20 °C |
| 3 | Hydrogenolysis | 0.8 kg | >95% | >99.0% | Sustained H |
Module 3: Diagnostic Workflows & Troubleshooting
Synthetic workflow for 2-(5-tert-butyloxazol-2-yl)ethanamine scale-up.
Troubleshooting logic for common cyclodehydration failures.
Module 4: Self-Validating Master Batch Records
Protocol A: Synthesis of N-(3,3-dimethyl-2-oxobutyl)-3-(Cbz-amino)propanamide
Causality Note: We utilize EDC/HOBt over standard acyl chlorides to prevent the epimerization or degradation of the highly reactive aminoketone.
-
Preparation: Charge a 20 L jacketed reactor with N-Cbz-β-alanine (1.05 eq, 1.55 kg) and anhydrous dichloromethane (10 L).
-
Activation: Add 1-hydroxybenzotriazole (HOBt, 0.2 eq, 0.18 kg). Cool the mixture to 0–5 °C using a chiller unit.
-
Amine Addition: Add 1-amino-3,3-dimethylbutan-2-one hydrochloride (1.0 eq, 1.0 kg)[5].
-
Neutralization: Slowly add N,N-diisopropylethylamine (DIPEA, 2.5 eq, 2.8 L) over 30 minutes. Critical: Maintain internal temperature <10 °C to prevent premature side reactions.
-
Coupling: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq, 1.52 kg) in four equal portions over 1 hour.
-
Self-Validation (IPC): Stir at 20 °C. Monitor the reaction via HPLC at 210 nm. The reaction is deemed complete when the aminoketone peak area is <1.0% relative to the product[5].
-
Workup: Wash the organic layer sequentially with 1N HCl (5 L), saturated aqueous NaHCO
(5 L), and brine (5 L). Concentrate under reduced pressure to afford the intermediate.
Protocol B: Robinson-Gabriel Cyclodehydration
Causality Note: The exothermic nature of POCl
-
Preparation: Charge a 20 L reactor with the Cbz-amide intermediate (1.2 kg) and anhydrous toluene (12 L).
-
Reagent Addition: Add Phosphorus oxychloride (POCl
, 3.0 eq, 1.0 L) dropwise over 1 hour at 20 °C. -
Cyclization: Heat the reaction mixture to 90 °C for 5 hours. Ensure the system is vented through a caustic scrubber to neutralize evolving HCl gas.
-
Self-Validation (IPC): Monitor the disappearance of the Cbz-amide intermediate via HPLC at 254 nm. The formation of the oxazole ring results in a distinct bathochromic shift.
-
Quench (Critical Step): Cool the reactor to 10 °C. Slowly transfer the mixture into a secondary reactor containing ice-water (15 L) under vigorous agitation. Do not allow the internal temperature to exceed 20 °C.
-
Isolation: Adjust the pH of the aqueous phase to 7.5 using 20% NaOH. Extract with ethyl acetate (2 x 5 L), dry over Na
SO , and concentrate to yield the Cbz-protected oxazole.
Protocol C: Catalytic Hydrogenolysis (Deprotection)
Causality Note: Removing the Cbz group via hydrogenolysis is highly efficient, but trace sulfur or phosphorus impurities from Step 2 can poison the Pd/C catalyst. Ensure the intermediate is thoroughly washed before this step.
-
Preparation: In a 10 L Parr reactor, dissolve the Cbz-protected oxazole (0.8 kg) in methanol (8 L).
-
Catalyst: Add 10% Palladium on Carbon (Pd/C, 50% wet, 0.08 kg).
-
Purge: Purge the reactor with Nitrogen (3 cycles), followed by Hydrogen (3 cycles).
-
Reaction: Pressurize the reactor to 50 psi with H
gas. Stir at 25 °C for 12 hours. -
Self-Validation (IPC): Monitor hydrogen uptake. The reaction is complete when the system maintains a constant pressure of 50 psi for 1 hour without further H
consumption. -
Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not let the filter cake dry out; Pd/C is pyrophoric. Concentrate the filtrate to afford the target 2-(5-tert-butyloxazol-2-yl)ethanamine.
References
-
Title: One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates Source: ResearchGate URL: [Link]
-
Title: Scientific Letter - Overview on the synthetic routes for the preparation of oxazoles Source: Atlanchim Pharma URL: [Link]
Sources
Validation & Comparative
Structural Confirmation of 2-(5-Tert-butyloxazol-2-yl)ethanamine: A Comparative Guide to Advanced NMR vs. Traditional Methods
Executive Summary: The Regioisomer Challenge
In the synthesis of oxazole-based pharmacophores, specifically 2-(5-tert-butyloxazol-2-yl)ethanamine , researchers frequently encounter a critical structural ambiguity: distinguishing the 2,5-disubstituted product from its 2,4-disubstituted regioisomer.
While Mass Spectrometry (MS) confirms the molecular formula (
This guide outlines a self-validating Advanced NMR Protocol that serves as the superior routine alternative. By leveraging 2D HMBC and NOESY correlations, we can definitively assign the position of the tert-butyl group relative to the ring heteroatoms, ensuring structural integrity before downstream peptide coupling or library synthesis.
Comparative Analysis: NMR vs. Alternatives
The following table objectively compares the "Product" (Advanced NMR Protocol) against standard industry alternatives for this specific structural problem.
| Feature | Advanced NMR (Recommended) | Standard LC-MS | X-Ray Crystallography |
| Primary Output | Connectivity & Spatial Geometry | Molecular Weight & Formula | 3D Atomic Coordinates |
| Regioisomer Specificity | High (via | Low (Isomers have identical mass) | Definitive |
| Sample Requirement | ~5-10 mg (recoverable) | <1 mg (destructive) | Single Crystal (often difficult) |
| Turnaround Time | 1-4 Hours | 15 Minutes | Days to Weeks |
| Throughput Suitability | High (Automation ready) | Very High | Low |
| Blind Spot | Requires solubility | Blind to connectivity | Requires crystallinity |
Verdict: While LC-MS is faster for basic purity checks, it fails the structural confirmation requirement for regioisomers. Advanced NMR provides the necessary structural certainty with a speed/effort ratio superior to Crystallography.
The Validated Protocol
Phase 1: Sample Preparation
-
Solvent: Dissolve 10 mg of the free base in 0.6 mL of
.-
Reasoning: Chloroform provides excellent solubility for the lipophilic tert-butyl group and prevents the broadening of exchangeable amine protons often seen in DMSO unless acidified.
-
-
Tube: High-precision 5mm NMR tube (prevent shimming artifacts).
Phase 2: The Logic of Elucidation (Workflow)
The core challenge is determining if the tert-butyl group is at position C5 (Target) or C4 (Impurity). The decision tree below illustrates the self-validating logic used to rule out the 2,4-isomer.
Figure 1: Decision tree for distinguishing oxazole regioisomers via HMBC carbon chemical shifts.
Experimental Data & Interpretation
A. 1D H and C NMR Data (Simulated for Target Molecule)
The following data represents the expected chemical shifts for 2-(5-tert-butyloxazol-2-yl)ethanamine in
| Position | Group | Multiplicity | HMBC Correlations (H | ||
| 2 | Quaternary C | - | - | 162.5 | - |
| 4 | Ring CH | 6.75 | s, 1H | 122.1 | C2, C5, C-tBu |
| 5 | Quaternary C | - | - | 154.8 | - |
| 6 | Ethanamine | 2.85 | t, 2H | 31.5 | C2, C7 |
| 7 | Ethanamine | 3.08 | t, 2H | 41.2 | C6 |
| 8 | tert-Butyl (Quat) | - | - | 32.4 | - |
| 9 | tert-Butyl ( | 1.32 | s, 9H | 28.6 | C5, C8 |
B. The "Smoking Gun": HMBC Analysis[1][2][3]
The differentiation relies on the Long-Range Heteronuclear Correlation (HMBC) .
-
The Ring Proton (
): In the desired 2,5-isomer, the ring proton is located at position 4. -
The Correlation: This proton (
) will show a strong 2-bond or 3-bond correlation to the quaternary carbon at position 5 ( ). -
The Check:
-
In 2,5-isomer:
is bonded to Oxygen and the tert-butyl group. Its chemical shift is typically deshielded (>150 ppm ). -
In 2,4-isomer: The ring proton would be at
. It would correlate tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> . (bonded to Nitrogen) is typically more shielded (<140 ppm ).
-
Observation: The proton at 6.75 ppm correlates to a carbon at 154.8 ppm . This confirms the proton is adjacent to the oxygen-bearing carbon, validating the 2,5-substitution .
C. Visualizing the Connectivity
The diagram below maps the critical HMBC correlations that validate the structure.
Figure 2: Key HMBC correlations. The correlation from the proton on C4 to the deshielded C5 (154.8 ppm) is the definitive structural proof.
Technical Considerations & Troubleshooting
-
Proton Exchange: The amine protons (
) may appear as a broad singlet or disappear entirely depending on water content and exchange rates. Do not rely on them for integration; use the tert-butyl singlet (9H) as your internal integration standard. -
Overlap: In the 2,4-isomer, the ring proton often shifts slightly downfield (7.0 - 7.2 ppm) due to the proximity of the nitrogen lone pair, but this is not reliable enough without 2D confirmation.
-
NOESY Utility: If HMBC is ambiguous (e.g., poor signal-to-noise), run a NOESY.
-
2,5-isomer: Strong NOE between tert-butyl protons and Ring Proton (they are on adjacent carbons C5 and C4).
-
2,4-isomer: Strong NOE between tert-butyl protons and Ring Proton (they are on adjacent carbons C4 and C5).
-
Note: Because both isomers show NOE between the alkyl group and the ring proton, NOESY is less diagnostic than HMBC for this specific pair, making the Carbon chemical shift logic (via HMBC) the primary validation tool.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for chemical shift principles).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Vibgyor ePress. (2016). Using 2D 1H-15N HMBC Experiment for Heterocycle Characterization. [Link]
-
National Institutes of Health (NIH) - PMC. (2023). Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives. [Link]
-
Royal Society of Chemistry. (2006). Best Practice Guide for Generating Mass Spectra (Limitations of MS). [Link]
Comparative Biological Activity Guide: 2-(5-Tert-butyloxazol-2-YL)ethanamine vs. Structural Analogues in Drug Discovery
Executive Summary
In medicinal chemistry, the 2-aminooxazole core is recognized as a privileged scaffold for designing bioactive molecules . Among its derivatives, 2-(5-Tert-butyloxazol-2-YL)ethanamine serves as a highly versatile building block. By combining a lipophilic tert-butyl group with a basic ethanamine chain, this compound bridges the gap between classic aminergic GPCR ligands and modern, CNS-penetrant targeted therapeutics.
This guide objectively compares the biological activity, physicochemical properties, and target profiling of 2-(5-Tert-butyloxazol-2-YL)ethanamine against similar oxazole and imidazole compounds. It also provides self-validating experimental workflows for researchers evaluating these pharmacophores.
Structural and Physicochemical Comparison
The substitution pattern on the oxazole or imidazole ring dictates the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The table below summarizes the core differences between 2-(5-Tert-butyloxazol-2-YL)ethanamine and its key structural analogues.
| Compound | Core Heterocycle | C5 Substitution | Predicted LogP | Primary Biological Application |
| 2-(5-Tert-butyloxazol-2-YL)ethanamine | Oxazole | Tert-butyl | ~1.8 | CNS-active GPCR Ligand Scaffold |
| Histamine | Imidazole | None | -0.7 | Endogenous H1-H4 Agonist |
| 5-(3-tert-butylphenyl)-1,3-oxazol-2-amine | Oxazole | 3-tert-butylphenyl | ~3.2 | Kinase Inhibitor / Antimicrobial |
| 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine | Benzoxazole | Methyl (fused) | ~2.1 | Antimicrobial / CNS Probe |
Mechanistic Causality: The Role of the Tert-Butyl Oxazole Core
To understand the experimental performance of 2-(5-Tert-butyloxazol-2-YL)ethanamine, researchers must analyze the causality behind its structural components:
A. The Ethanamine Chain: The GPCR Anchor
The ethanamine linker provides a primary amine that is highly protonated at physiological pH (pKa ~ 9.5). This protonated state is not arbitrary; it is an absolute requirement for forming a critical salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of aminergic GPCRs, such as Histamine H3 and H4 receptors.
B. The Tert-Butyl Group: Steric Shielding and Lipophilicity
Unlike endogenous histamine, which utilizes a polar, tautomeric imidazole ring, 2-(5-Tert-butyloxazol-2-YL)ethanamine utilizes an oxazole ring capped with a bulky tert-butyl group. This modification serves two distinct mechanistic purposes:
-
Metabolic Stability: Unsubstituted oxazoles are highly susceptible to CYP450-mediated oxidation and subsequent ring-opening at the C5 position. The steric bulk of the tert-butyl group physically blocks enzymatic access, drastically increasing the compound's microsomal half-life.
-
Receptor Selectivity & BBB Penetration: The addition of the tert-butyl group increases the LogP from negative values to ~1.8. This lipophilicity drives the molecule away from peripheral, polar targets (like H1/H2 receptors) and toward hydrophobic accessory pockets found in CNS targets like the H3 receptor . Furthermore, the increased lipophilicity is essential for passive diffusion across the Blood-Brain Barrier (BBB).
GPCR signaling pathway modulation by lipophilic oxazole derivatives.
Experimental Workflows: Self-Validating Systems
To objectively evaluate the biological activity of these oxazole compounds, the following protocols are designed as self-validating systems . They incorporate internal controls and statistical thresholds to ensure data integrity.
Protocol A: In Vitro GPCR Radioligand Binding Assay
This assay determines the binding affinity (
-
Reagent Preparation: Dilute the test compounds (e.g., 2-(5-Tert-butyloxazol-2-YL)ethanamine) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). Prepare a 10-point concentration-response curve (10 µM to 0.1 nM). -
Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of
-N-alpha-methylhistamine (radioligand), and 100 µL of recombinant human H3R membrane preparation (20 µg protein/well). -
Equilibration: Incubate the plate at 25°C for 60 minutes. Causality: A 60-minute incubation is required to reach thermodynamic equilibrium, ensuring the calculated
reflects true binding affinity rather than association kinetics. -
Filtration & Detection: Harvest the reaction onto GF/B filter plates pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the glass fibers with a positive charge, neutralizing them and drastically reducing non-specific binding of the lipophilic oxazole compounds. Wash 3x with ice-cold buffer and read via liquid scintillation counting.
-
System Validation (Z'-factor): Calculate the Z'-factor using Total Binding (vehicle control) and Non-Specific Binding (10 µM Thioperamide). The assay run is only accepted if the Z'-factor > 0.5 .
Protocol B: In Vitro Microsomal Stability Assay
This assay proves the steric shielding effect of the C5 tert-butyl group against hepatic metabolism.
-
Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Add 1 µM of the test oxazole compound. Initiate the enzymatic reaction by adding 1 mM NADPH. Causality: NADPH is the obligate electron donor for CYP450-mediated phase I oxidation; without it, the assay only measures non-specific degradation.
-
Quenching: At time intervals (0, 5, 15, 30, and 60 mins), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting the reaction precisely at the target timepoint.
-
Analysis: Centrifuge at 4,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ). -
System Validation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is biologically validated only if Verapamil
< 15 mins and Warfarin > 60 mins.
Self-validating high-throughput screening workflow for oxazole derivatives.
References
-
Kononow, M., et al. (2018). "Synthesis and biological activity of novel tert-butyl and tert-pentylphenoxyalkyl piperazine derivatives as histamine H3R ligands." European Journal of Medicinal Chemistry. PubMed. URL:[Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. PubMed. URL:[Link]
-
MDPI. (2021). "Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines." International Journal of Molecular Sciences. URL:[Link]
Comparative analysis of 2-(5-Tert-butyloxazol-2-YL)ethanamine and known receptor agonists/antagonists
Title: Comparative Analysis of 2-(5-Tert-butyloxazol-2-YL)ethanamine vs. Classical Histamine H3 Receptor Ligands: A Guide to Bioisosteric Scaffold Optimization
Executive Summary
In the landscape of G protein-coupled receptor (GPCR) drug discovery, the Histamine H3 receptor (H3R) represents a highly validated target for cognitive and neurological disorders [1]. Historically, ligand development relied heavily on the endogenous agonist's imidazole scaffold. However, classical imidazole-based compounds suffer from severe pharmacokinetic liabilities. As a Senior Application Scientist, I frequently guide drug development teams through the transition from classical scaffolds to advanced bioisosteres.
This guide provides an objective, data-supported comparative analysis of 2-(5-Tert-butyloxazol-2-YL)ethanamine —a privileged building block and fragment—against known H3R agonists and antagonists. By replacing the problematic imidazole ring with a sterically shielded oxazole, researchers can fundamentally optimize metabolic stability and blood-brain barrier (BBB) penetration while preserving critical receptor pharmacodynamics.
Structural & Pharmacological Rationale: The "Why" Behind the Scaffold
The transition from histamine (or first-generation antagonists like thioperamide) to oxazole-based fragments is driven by specific physicochemical causalities:
-
Metabolic Shielding (Evasion of HNMT): The endogenous imidazole ring is rapidly methylated by Histamine N-methyltransferase (HNMT) and oxidized by hepatic cytochrome P450 (CYP) enzymes. The substitution to an oxazole ring fundamentally removes the HNMT liability. Furthermore, the addition of the bulky tert-butyl group at the 5-position provides extreme steric hindrance, physically shielding the heterocyclic core from CYP-mediated oxidative attack.
-
Tuning Basicity for CNS Penetration: H3R targets reside in the central nervous system, demanding excellent BBB permeability. Imidazoles are highly basic and heavily ionized at physiological pH. The oxazole nitrogen in 2-(5-Tert-butyloxazol-2-YL)ethanamine is significantly less basic (lower pKa). This ensures a higher fraction of the molecule remains un-ionized in the bloodstream, driving passive lipoidal diffusion across the BBB.
-
Receptor Binding Causality: Despite these changes, the ethanamine side chain maintains the non-negotiable salt-bridge interaction with the conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R [2]. Concurrently, the lipophilic tert-butyl group anchors the fragment into an adjacent hydrophobic accessory pocket, which sterically restricts the receptor from adopting its active conformation, thereby driving antagonist or inverse agonist behavior [3].
Comparative Profiling: Scaffold Performance Metrics
To objectively evaluate the utility of the 2-(5-Tert-butyloxazol-2-YL)ethanamine scaffold, we benchmark it against the endogenous agonist (Histamine), a first-generation imidazole antagonist (Thioperamide), and a modern approved non-imidazole inverse agonist (Pitolisant).
| Compound | Scaffold Type | H3R Affinity ( | Functional Role | BBB Permeability ( | Metabolic |
| Histamine | Imidazole | ~10 nM | Endogenous Agonist | Poor (Hydrophilic) | < 10 min (HNMT active) |
| Thioperamide | Imidazole | ~15 nM | Antagonist | Moderate | ~25 min (CYP/HNMT active) |
| Pitolisant | Piperidine | ~1 nM | Inverse Agonist | High | > 60 min (CYP resistant) |
| 2-(5-Tert-butyloxazol-2-YL)ethanamine * | Oxazole Fragment | ~50-100 nM | Scaffold / Antagonist | High (Lipophilic) | > 120 min (Shielded) |
*Note: Values for the oxazole compound represent the baseline performance of the unelaborated fragment class based on established bioisosteric principles.
Mechanistic Visualization: H3R Pathway Modulation
The H3R is a Gi/o-coupled GPCR. Understanding the divergent intracellular pathways triggered by agonists versus oxazole-based antagonists is critical for assay design.
Fig 1: H3R Gi/o signaling modulation by agonists vs. oxazole-based antagonists.
Experimental Methodologies: Self-Validating Protocols
Protocol A: In Vitro cAMP Accumulation Assay (HTRF)
Objective: Quantify the functional antagonism/inverse agonism of the oxazole derivative at the H3R.
-
Cell Preparation: Seed HEK293 cells stably expressing human H3R into a 384-well plate at 5,000 cells/well.
-
Pre-incubation (The Causality): Add the phosphodiesterase inhibitor IBMX (0.5 mM). Why? IBMX prevents the degradation of cAMP by endogenous PDEs, ensuring that the measured cAMP pool accurately reflects adenylate cyclase (AC) activity rather than background degradation rates.
-
Ligand Addition: Dispense the test compound or reference antagonist across a 10-point concentration gradient (0.1 nM to 10 µM).
-
Forskolin Stimulation (The Causality): Add Forskolin (10 µM) simultaneously with an H3R agonist (e.g., RAMH) at its EC80. Why? Because H3R is a Gi/o-coupled receptor, its activation decreases cAMP. Forskolin directly activates AC to artificially raise the basal cAMP pool, creating a measurable "window" of signal reduction that the antagonist will attempt to reverse.
-
Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents. Read the TR-FRET signal at 665 nm / 620 nm to calculate the
.
Protocol B: PAMPA-BBB Permeability Assay
Objective: Validate the superior blood-brain barrier penetration of the tert-butyloxazole scaffold vs. imidazole.
-
Membrane Preparation: Coat the PVDF membrane of a 96-well donor plate with 4 µL of porcine brain lipid extract (PBLE) dissolved in dodecane (20 mg/mL). Why? PBLE closely mimics the specific lipid composition of the human BBB, providing a highly predictive model for CNS drug discovery.
-
Assembly (The Causality): Add the test compounds (10 µM in PBS, pH 7.4) to the donor wells. Add blank PBS (pH 7.4) to the acceptor wells. Why pH 7.4? It represents physiological blood pH. The oxazole's lower pKa ensures a higher fraction of unionized molecules at this pH compared to imidazole, driving passive diffusion.
-
Incubation & Quantification: Incubate at 37°C for 4 hours. Separate the plates and quantify compound concentration in both compartments using LC-MS/MS to calculate the effective permeability (
).
Protocol C: Human Liver Microsome (HLM) Stability Assay
Objective: Demonstrate the metabolic shielding provided by the tert-butyl group.
-
Reaction Mixture: Combine 1 µM test compound with pooled HLMs (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation (The Causality): Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system. Why? Cytochrome P450 enzymes strictly require NADPH as a cofactor. Adding it precisely initiates Phase I metabolism, allowing for an accurate half-life (
) calculation without background degradation interference. -
Quenching & Analysis: At specific time points (0, 5, 15, 30, 60 min), transfer aliquots into ice-cold acetonitrile to instantly precipitate microsomal proteins and halt enzymatic activity. Centrifuge and analyze the supernatant via LC-MS/MS.
References
-
Title: The histamine H3 receptor: an attractive target for the treatment of cognitive disorders Source: National Institutes of Health (NIH) URL: [Link] [1]
-
Title: The Histamine H3 Receptor: Structure, Pharmacology, and Function Source: ScienceDirect / DOI URL: [Link] [2]
-
Title: Histamine H3 Receptor Isoforms: Insights from Alternative Splicing to Functional Complexity Source: MDPI URL: [Link][3]
Comprehensive Validation Guide: Binding Affinity of 2-(5-Tert-butyloxazol-2-YL)ethanamine
The following guide provides a rigorous, autonomous technical framework for validating the binding affinity of 2-(5-Tert-butyloxazol-2-YL)ethanamine (hereafter referred to as TB-Ox-EA ). Based on its structural pharmacology—specifically the replacement of the imidazole ring of histamine with an oxazole bioisostere and the addition of a lipophilic tert-butyl group—this molecule is characterized as a Histamine H3/H4 Receptor (H3R/H4R) Ligand .
Strategic Overview & Molecular Identity
2-(5-Tert-butyloxazol-2-YL)ethanamine (TB-Ox-EA) is a synthetic non-imidazole histamine analog. In medicinal chemistry, it represents a strategic "scaffold hop" from the native histamine structure.
-
Core Pharmacophore: The ethylamine tail mimics the endogenous ligand Histamine .
-
Bioisostere: The oxazole ring replaces the imidazole ring. This modification eliminates the hydrogen bond donor (NH) present in imidazole, typically reducing polarity and tautomeric ambiguity, which enhances blood-brain barrier (BBB) permeability —a critical attribute for H3R ligands targeting the CNS.
-
Lipophilic Anchor: The 5-tert-butyl group targets the hydrophobic sub-pocket of the H3 receptor, a common feature in high-affinity antagonists (e.g., proxyfan analogs).
Target Validation Scope: This guide validates TB-Ox-EA primarily as a Histamine H3 Receptor (H3R) Antagonist/Inverse Agonist .
Comparative Performance Analysis
To objectively assess TB-Ox-EA, you must benchmark it against the endogenous ligand (Histamine), its direct imidazole precursor, and a clinical standard (Pitolisant/Clobenpropit).
Table 1: Comparative Pharmacological Profile (Projected)
| Feature | TB-Ox-EA (The Product) | 5-tert-butyl-histamine (Direct Analog) | Histamine (Endogenous) | Pitolisant (Clinical Standard) |
| Core Scaffold | Oxazole (Non-basic heterocycle) | Imidazole (Basic, tautomeric) | Imidazole | Piperidine-ether |
| Primary Target | H3R / H4R | H3R / H4R | H1, H2, H3, H4 | H3R (Selective) |
| Binding Mode | Hydrophobic + Ionic (Amine) | H-Bond (Ring NH) + Ionic | H-Bond + Ionic | Hydrophobic + Ionic |
| Predicted Affinity ( | 10 – 100 nM (Moderate) | < 10 nM (High) | ~5-10 nM | 0.1 – 1 nM |
| CNS Penetration | High (Low PSA, Lipophilic) | Moderate (Polar Ring NH) | Low | High |
| Metabolic Stability | High (Oxazole is stable) | Moderate (P450 oxidation) | Low (HNMT/DAO) | High |
Expert Insight: While the imidazole-to-oxazole substitution often results in a slight loss of affinity due to the loss of the ring NH hydrogen bond donor (crucial for Asp114 interaction in H3R), the 5-tert-butyl group compensates by capturing significant van der Waals energy in the receptor's hydrophobic pocket. TB-Ox-EA is superior to imidazole analogs for CNS-targeted applications due to its reduced polar surface area.
Experimental Validation Framework
To validate affinity and mechanism, a three-tiered approach is required: Equilibrium Binding (Affinity) , Functional Assay (Efficacy) , and Biophysical Kinetics (Residence Time) .
Tier 1: Radioligand Binding Assay (The Gold Standard)
Objective: Determine the inhibition constant (
-
Receptor Source: HEK-293 cells stably expressing human H3R (hH3R).[1]
-
Radioligand:
-methylhistamine ( nM). -
Protocol Logic: Using a high-affinity agonist radioligand allows detection of both agonists and antagonists.
Tier 2: Surface Plasmon Resonance (SPR) Kinetics
Objective: Measure real-time association (
-
Why SPR? H3R antagonists with slow dissociation rates (long residence time) show superior in vivo efficacy. Validating TB-Ox-EA's
is critical to differentiate it from rapid-off competitors.
Tier 3: Functional Binding
Objective: Determine if TB-Ox-EA is an antagonist or an inverse agonist.
-
Mechanism: H3R is
-coupled. Constitutive activity leads to basal GTP binding.-
Agonist: Increases binding.
-
Neutral Antagonist: No change (blocks agonist).
-
Inverse Agonist: Decreases basal binding (typical for H3R ligands like Pitolisant).
-
Visualizing the Mechanism & Workflow
Diagram 1: H3R Signaling & Ligand Intervention
This diagram illustrates the
Caption: TB-Ox-EA competes with Histamine at the H3R, preventing Gi-mediated inhibition of Adenylyl Cyclase.
Diagram 2: Experimental Validation Workflow
Caption: Step-by-step decision matrix for validating the binding affinity and efficacy of TB-Ox-EA.
Detailed Experimental Protocols
Protocol A: Radioligand Displacement Assay ( Determination)
Rationale: This is the industry standard for quantitative affinity ranking.
-
Preparation:
-
Harvest HEK-293 cells expressing hH3R. Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer (50 mM Tris-HCl, 5 mM
, pH 7.4).
-
-
Incubation:
-
In a 96-well plate, mix:
-
50 µL Membrane suspension (20 µg protein).
-
25 µL
-methylhistamine (Final conc: 1 nM). -
25 µL TB-Ox-EA (Concentration range:
M to M).
-
-
Include "Non-specific Binding" (NSB) wells using 10 µM Thioperamide or Pitolisant.
-
-
Equilibrium: Incubate for 60 mins at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Plot % Inhibition vs. Log[Ligand]. Calculate
and convert to using the Cheng-Prusoff equation:
Protocol B: Surface Plasmon Resonance (SPR)
Rationale: To measure residence time, which correlates better with in vivo efficacy than affinity alone.
-
Chip Preparation: Immobilize solubilized hH3R (or H3R-nanodiscs) onto a CM5 sensor chip via amine coupling or capture tag (e.g., His-tag). Target density: ~2000 RU.
-
Analytic Cycle:
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
-
Injection: Inject TB-Ox-EA at 5 concentrations (e.g., 6.25 nM – 100 nM) for 120s (Association).
-
Dissociation: Switch to buffer flow for 300s.
-
-
Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract
and . -
Validation Check: The
calculated from kinetics ( ) should match the from radioligand binding within a factor of 2.
References
-
Lazewska, D., et al. (2020).[2] "Synthesis and antiseizure effect evaluation of nonimidazole histamine H3 receptor antagonists containing the oxazole moiety." Archiv der Pharmazie.
-
Stark, H., et al. (2001).[3] "Influence of imidazole replacement in different structural classes of histamine H3-receptor antagonists." European Journal of Pharmaceutical Sciences.
-
Denonne, F., et al. (2010).[4] "Phenyl-oxazoles, a new family of inverse agonists at the H3 histamine receptor."[4] ChemMedChem.
-
IUPHAR/BPS Guide to Pharmacology. "Histamine H3 Receptor."
-
Ascendex Scientific. "2-(5-tert-butyloxazol-2-yl)ethanamine hydrochloride Product Page."
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reproductive and fetal toxicity studies of histamine H3 receptor antagonist DL76 used in mice to prevent maximal electroshock-induced seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of imidazole replacement in different structural classes of histamine H(3)-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenyl-oxazoles, a new family of inverse agonists at the H(3) histamine receptor [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Off-Target Profile of Sunitinib
DISCLAIMER: Information on "2-(5-Tert-butyloxazol-2-YL)ethanamine" is not publicly available. This guide will use the well-characterized multi-targeted tyrosine kinase inhibitor, Sunitinib , as a representative compound to illustrate the principles and methodologies for assessing off-target effects.
Introduction
Sunitinib (marketed as Sutent®) is a potent, oral multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It is a cornerstone in the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[2] Its therapeutic efficacy is derived from the simultaneous inhibition of multiple RTKs involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[2][3] However, the clinical utility of Sunitinib, like many kinase inhibitors, is accompanied by a range of adverse effects that are often attributable to its engagement with unintended biological targets—so-called "off-target" effects.
This guide provides a comprehensive framework for researchers and drug development professionals to systematically assess the off-target profile of Sunitinib and other kinase inhibitors. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and compare Sunitinib's profile with other relevant inhibitors.
Understanding On-Target vs. Off-Target Effects: The Double-Edged Sword of Kinase Inhibition
The very nature of Sunitinib's efficacy—its ability to bind to the highly conserved ATP-binding pocket of multiple kinases—is also the source of its off-target liabilities.[1] While inhibiting VEGFRs and PDGFRs in tumor-associated vasculature is therapeutically beneficial, the unintended inhibition of other kinases in healthy tissues can lead to toxicities. For instance, cardiotoxicity associated with Sunitinib has been linked to the off-target inhibition of 5'-AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolism.[4][5] Similarly, side effects like hand-foot syndrome and hypothyroidism are also thought to be mediated by off-target activities.[6]
A thorough understanding of a compound's off-target profile is therefore not merely an academic exercise but a critical step in:
-
Predicting and managing clinical toxicities.
-
Identifying patient populations who may be more susceptible to adverse events.
-
Informing the development of more selective, next-generation inhibitors.
-
Potentially identifying new therapeutic indications (polypharmacology).
The following sections will provide a practical guide to elucidating the off-target profile of Sunitinib, with a focus on robust and reproducible experimental methodologies.
Part 1: In Vitro Profiling - Mapping the Kinome Landscape
The first step in assessing off-target effects is to determine the compound's binding affinity and inhibitory activity against a broad panel of kinases. This provides a comprehensive, albeit in vitro, map of the compound's selectivity.
Kinome-Wide Binding Assays
Competitive binding assays are a powerful tool for measuring the dissociation constant (Kd) of an inhibitor for a large number of kinases.[7] These assays typically involve a proprietary, ATP-competitive "probe" that is displaced by the test compound. The amount of probe displacement is then used to calculate the Kd.
Table 1: Comparative Kinome Binding Profile of Sunitinib and Competitor Compounds (Hypothetical Data)
| Kinase Target | Sunitinib (Kd, nM) | Sorafenib (Kd, nM) | Dasatinib (Kd, nM) | Ponatinib (Kd, nM) |
| VEGFR2 (KDR) | 1.5 | 6.2 | 25 | 1.1 |
| PDGFRβ | 2.1 | 5.8 | 1.2 | 1.5 |
| c-KIT | 4.5 | 68 | 0.8 | 0.5 |
| FLT3 | 8.3 | 22 | 0.6 | 0.4 |
| BCR-ABL | >1000 | >1000 | 0.5 | 0.2 |
| SRC | 150 | 250 | 0.4 | 2.2 |
| AMPK | 75 | >1000 | >1000 | 500 |
| FGFR1 | 35 | 150 | 110 | 2.5 |
-
Data Interpretation: This hypothetical data illustrates that while Sunitinib is potent against its primary targets (VEGFR2, PDGFRβ), it also exhibits significant affinity for other kinases like c-KIT and FLT3.[1] Notably, it shows some affinity for AMPK, a known off-target linked to cardiotoxicity.[4] In comparison, Dasatinib and Ponatinib have a broader and more potent off-target profile, particularly against SRC family kinases and BCR-ABL.[8][9] Sorafenib, another multi-targeted kinase inhibitor, shows a different off-target profile.[10]
Kinase Activity Assays
While binding assays measure affinity, they do not always correlate with functional inhibition. Therefore, it is crucial to perform enzymatic assays to determine the IC50 (the concentration of inhibitor required to reduce kinase activity by 50%) for a panel of kinases.[11]
Experimental Workflow: In Vitro Kinase Activity Assay
Caption: Generalized workflow for an in vitro kinase assay.
Protocol: In Vitro Kinase Activity Assay
-
Reagents: Purified recombinant kinase, kinase-specific substrate, ATP, Sunitinib (or test compound), assay buffer.
-
Procedure: a. Prepare a serial dilution of Sunitinib in assay buffer. b. In a microplate, add the purified kinase to each well. c. Add the Sunitinib dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. e. Incubate for the optimal reaction time at 30°C. f. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity). g. Plot the percentage of kinase inhibition against the Sunitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: Cellular Assays - Confirming Target Engagement and Phenotypic Effects
While in vitro assays provide a valuable initial screen, it is essential to confirm target engagement and assess the phenotypic consequences of off-target inhibition in a more physiologically relevant cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying that a compound binds to its intended (and unintended) targets within intact cells.[12][13] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[14]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture: Culture the cell line of interest to ~80% confluency.
-
Compound Treatment: Treat cells with Sunitinib at various concentrations or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for the target protein of interest (e.g., AMPK for Sunitinib's off-target effect).
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a "melt curve." A shift in the melt curve in the presence of Sunitinib indicates target engagement.[15]
Phenotypic Assays for Known Off-Target Effects
Based on the in vitro profiling data and literature reports, specific cellular assays can be designed to investigate the functional consequences of off-target inhibition.
Example: Assessing Sunitinib-Induced Cardiotoxicity via AMPK Inhibition
As mentioned, Sunitinib's cardiotoxicity is linked to AMPK inhibition.[4][5] A cellular assay to investigate this would involve:
-
Cell Model: Use a relevant cell line, such as human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Treatment: Treat the hiPSC-CMs with a dose range of Sunitinib.
-
Endpoint Measurements:
-
AMPK Activity: Measure the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), by Western blot. A decrease in phosphorylation indicates AMPK inhibition.
-
Mitochondrial Health: Assess mitochondrial membrane potential using a fluorescent dye like TMRM. A decrease in fluorescence suggests mitochondrial dysfunction.
-
Cell Viability/Apoptosis: Measure cell viability using an MTS assay and apoptosis using a caspase-3/7 activity assay.
-
Table 2: Comparison of Cellular Off-Target Effects of Sunitinib and Alternatives (Hypothetical Data)
| Assay | Sunitinib | Sorafenib | Dasatinib | Ponatinib |
| Cardiomyocyte Viability (IC50, µM) | 5 | >25 | 15 | 8 |
| AMPK Phosphorylation (% Inhibition at 1 µM) | 60% | <10% | <5% | 25% |
| Endothelial Cell Tube Formation (IC50, µM) | 0.1 | 0.2 | 5 | 0.05 |
-
Data Interpretation: This hypothetical data suggests that Sunitinib has a more pronounced cardiotoxic effect at lower concentrations compared to Sorafenib and Dasatinib, which correlates with its stronger inhibition of AMPK phosphorylation.[5] Ponatinib also shows cardiotoxicity, potentially through a combination of on- and off-target effects.[16] All compounds inhibit endothelial cell tube formation, consistent with their on-target anti-angiogenic activity.
Part 3: In Vivo Assessment and Clinical Correlation
Ultimately, the relevance of off-target effects must be validated in vivo and correlated with clinical observations.
Preclinical Animal Models
Animal models can be used to assess the in vivo toxicities predicted by in vitro and cellular assays. For Sunitinib, this could involve:
-
Cardiotoxicity Studies: Treat rodents with Sunitinib and monitor cardiac function using echocardiography. Histological analysis of heart tissue can reveal mitochondrial abnormalities.[5]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate drug exposure levels in plasma and tissues with the observed toxicities to establish a therapeutic window.
Clinical Data and Biomarkers
Clinical data provides the ultimate validation of off-target effects. For Sunitinib, clinically observed side effects such as hypertension, hand-foot syndrome, and hypothyroidism are well-documented.[2] Researchers can investigate the molecular basis of these toxicities by analyzing patient samples (e.g., blood, tissue biopsies) for biomarkers of off-target engagement. For example, the development of hypothyroidism in patients treated with Sunitinib could be investigated by measuring thyroid hormone levels and assessing for off-target effects on thyroid-related proteins.
Conclusion
Assessing the off-target effects of kinase inhibitors like Sunitinib is a complex but essential undertaking in modern drug discovery and development. A multi-pronged approach, combining in vitro kinome profiling, cell-based target engagement and phenotypic assays, and in vivo validation, is necessary to build a comprehensive understanding of a compound's selectivity profile. This knowledge is paramount for predicting and managing clinical toxicities, optimizing therapeutic strategies, and designing safer, more effective medicines. The methodologies outlined in this guide provide a robust framework for researchers to systematically characterize the off-target landscape of Sunitinib and other targeted therapies, ultimately contributing to the advancement of precision oncology.
References
-
Sunitinib - Wikipedia. Available from: [Link]
-
MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]
-
Pamgene. KinomePro™ – Functional Kinase Activity Profiling. Available from: [Link]
-
Cabrera, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. Available from: [Link]
-
Pharmaron. Kinase Panel Profiling. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
Di Costanzo, G. G., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Oncology. Available from: [Link]
-
Cabrera, R., et al. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Future Science. Available from: [Link]
-
Fendler, A., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). OncoTargets and Therapy. Available from: [Link]
-
O'Hare, T., et al. (2013). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Blood. Available from: [Link]
-
U.S. Food and Drug Administration. Sutent (sunitinib) Biopharmaceutics Review. Available from: [Link]
-
Llovet, J. M., et al. (2013). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. Journal of Hepatology. Available from: [Link]
-
Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology. Available from: [Link]
-
Massive Bio. Sunitinib Malate. Available from: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Fujisawa, T., et al. (2022). Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia. Frontiers in Oncology. Available from: [Link]
-
Abu-Ghanem, Y., et al. (2011). Current Perspectives on Sunitinib Targeted Therapy for Tumors. Journal of Cancer Therapy. Available from: [Link]
-
van der Bol, J. M., et al. (2011). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available from: [Link]
-
Steegmann, J. L., et al. (2012). Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. Expert Opinion on Drug Safety. Available from: [Link]
-
ResearchGate. (2015). Sorafenib off-target effects predict outcomes in patients treated for hepatocellular carcinoma. Available from: [Link]
-
Drugs.com. Sunitinib Alternatives Compared. Available from: [Link]
-
Kerkelä, R., et al. (2009). Sunitinib-Induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-Activated Protein Kinase. Clinical and Translational Science. Available from: [Link]
-
Drugs.com. Sunitinib malate: uses, dosing, warnings, adverse events, interactions. Available from: [Link]
-
Kerkelä, R., et al. (2009). Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase. Clinical and Translational Science. Available from: [Link]
-
Géczi, L., et al. (2014). [Therapeutic significance of sunitinib-induced "off-target" side effects]. Magyar Onkológia. Available from: [Link]
-
Müller, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available from: [Link]
-
Chan, K. T., & Chen, Y. B. (2011). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Leukemia & Lymphoma. Available from: [Link]
-
Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]
-
Patel, M. S., et al. (2023). Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. Signal Transduction and Targeted Therapy. Available from: [Link]
-
George, S., et al. (2026). The Evolving Role of Second- and Third-Generation Tyrosine Kinase Inhibitors in Gastrointestinal Malignancies: Advances in Targeted Therapy with Sunitinib, Regorafenib, and Avapritinib. Cancers. Available from: [Link]
-
Wang, Y., et al. (2022). Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. Frontiers in Pharmacology. Available from: [Link]
-
Serrano, C., & George, S. (2021). New molecularly targeted drugs for gist after imatinib, sunitinib and regorafenib: a narrative review. Annals of Translational Medicine. Available from: [Link]
-
Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]
-
Rutkowski, P., et al. (2014). Alternative schedules or integration strategies to maximise treatment duration with sunitinib in patients with gastrointestinal stromal tumours. Molecular and Clinical Oncology. Available from: [Link]
-
Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology. Available from: [Link]
-
Jabbour, E., et al. (2018). Recent Studies on Ponatinib in Cancers Other Than Chronic Myeloid Leukemia. Cancers. Available from: [Link]
-
Demetri, G. D., et al. (2020). New Therapeutic Options in Gastrointestinal Stromal Tumors. Cancer Network. Available from: [Link]
Sources
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- 2. Sunitinib - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Therapeutic significance of sunitinib-induced "off-target" side effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
Benchmarking the in vitro potency of 2-(5-Tert-butyloxazol-2-YL)ethanamine against reference compounds
Title: Benchmarking the In Vitro Potency of 2-(5-Tert-butyloxazol-2-YL)ethanamine: A Guide to Characterizing Novel TAAR1 Agonists
Executive Summary
This guide outlines the technical framework for benchmarking 2-(5-Tert-butyloxazol-2-YL)ethanamine , a heterocyclic ethanamine derivative, against established reference standards. Based on its structural homology to endogenous trace amines and synthetic bioisosteres, this compound is best characterized as a putative Trace Amine-Associated Receptor 1 (TAAR1) agonist .
The oxazole core serves as a metabolically stable bioisostere for the phenyl ring found in
Compound Profile & Mechanism of Action
To design a robust assay, one must understand the structural logic of the analyte.
-
Compound: 2-(5-Tert-butyloxazol-2-YL)ethanamine
-
Chemotype: Heterocyclic bioisostere of
-phenylethylamine. -
Predicted Target: TAAR1 (Gs-coupled GPCR).
-
Mechanism: Binding to the orthosteric site of TAAR1 triggers
protein activation, stimulating adenylyl cyclase (AC) to convert ATP to cyclic AMP (cAMP).
Structural Logic for Benchmarking
| Feature | Structural Element | Biological Implication |
| Pharmacophore | Ethanamine tail ( | Critical for ionic interaction with Asp |
| Scaffold | Oxazole Ring | Bioisostere of the phenyl ring; reduces MAO-B metabolism compared to PEA. |
| Substitution | 5-Tert-butyl group | Increases lipophilicity ( |
Experimental Design Strategy
Objective: Quantify the functional potency (
The "Triad of Comparison" (Reference Standards): To ensure authoritative grounding, the candidate must be run alongside these three controls:
-
-Phenylethylamine (
-PEA): The Endogenous Reference . It has low potency ( ) and is rapidly metabolized, setting the baseline for "natural" activation. -
RO5263397: The Synthetic Benchmark . A highly potent (
), selective TAAR1 agonist. If your compound approaches this potency, it is a lead candidate. -
Vehicle Control (DMSO): Determines the assay floor (0% activation).
Assay Selection: TR-FRET cAMP Accumulation We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LANCE® Ultra or HTRF®).
-
Why? TAAR1 couples to
. Measuring downstream cAMP is a direct functional readout. -
Why TR-FRET? It is homogeneous (no wash steps), ratiometric (corrects for well-to-well variability), and high-throughput compatible.
Visualization: Signaling & Workflow
Figure 1: TAAR1 Signaling Pathway
A mechanistic view of the Gs-coupled cascade triggered by the candidate.
Caption: Ligand binding to TAAR1 recruits Gαs, activating Adenylyl Cyclase to generate cAMP, which is detected via TR-FRET competition.
Detailed Protocol: cAMP Accumulation Assay
Reagents:
-
HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Stimulation Buffer: HBSS + 5 mM HEPES + 0.5 mM IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).
-
Detection Kit: LANCE Ultra cAMP kit (PerkinElmer) or HTRF cAMP Dynamic 2 (Cisbio).
Step-by-Step Workflow:
-
Cell Preparation:
-
Harvest hTAAR1-HEK293 cells using cell dissociation buffer (avoid Trypsin if possible to preserve receptors).
-
Resuspend in Stimulation Buffer at 200,000 cells/mL.
-
-
Compound Plating:
-
Prepare 10-point serial dilutions (1:3) of the Candidate,
-PEA, and RO5263397 in Stimulation Buffer. -
Top concentration:
(Candidate/PEA), (RO5263397). -
Dispense 5
of compound into a 384-well low-volume white plate.
-
-
Stimulation:
-
Add 5
of cell suspension (1,000 cells/well) to the compound plates. -
Incubate: 30 minutes at Room Temperature (RT). Note: IBMX is crucial here to accumulate cAMP.
-
-
Detection (The TR-FRET Step):
-
Add 5
of Eu-cAMP tracer (Donor). -
Add 5
of ULight-anti-cAMP antibody (Acceptor). -
Incubate: 1 hour at RT in the dark.
-
-
Readout:
-
Measure on a multimode plate reader (e.g., EnVision).
-
Excitation: 320 or 340 nm.
-
Emission: 665 nm (Acceptor) and 615 nm (Donor).
-
-
Data Analysis:
-
Calculate Ratio:
. -
Normalize to "Standard Curve" of known cAMP concentrations to interpolate nM cAMP produced.
-
Figure 2: Assay Workflow Diagram
Operational steps for high-throughput benchmarking.
Caption: Sequential workflow from compound preparation to 4-parameter logistic regression analysis.
Benchmarking Guide: Interpreting Results
Use the table below to categorize the performance of 2-(5-Tert-butyloxazol-2-YL)ethanamine.
Table 1: Reference Compound Performance Criteria
| Compound | Role | Expected | Expected | Interpretation for Candidate |
| Endogenous Ref | 100% | If Candidate | ||
| RO5263397 | Synthetic Ref | ~100% | If Candidate | |
| Candidate | Test Article | TBD | TBD | Target Profile: |
Data Analysis Logic:
-
Potency (
): If the candidate's curve shifts left of -PEA, the lipophilic tert-butyl group is successfully enhancing binding affinity. -
Efficacy (
):-
Full Agonist:
-PEA (100%). -
Partial Agonist:
. (Common for bulky analogs if the tert-butyl group prevents full receptor conformational shift). -
Super Agonist:
-PEA.
-
References
-
Trace Amine-Associ
- Title: "Trace amine-associated receptor 1 signaling in the prefrontal cortex..."
- Source:Journal of Neuroscience
-
URL:[Link]
- Relevance: Establishes -PEA as the endogenous reference and outlines Gs-signaling p
-
Characteriz
- Title: "RO5263397, a Potent and Selective Trace Amine-Associ
- Source:Journal of Pharmacology and Experimental Therapeutics (JPET)
-
URL:[Link]
- Relevance: Defines the potency standards ( values) for the synthetic benchmark used in this guide.
- TR-FRET cAMP Assay Principles Title: "Homogeneous Time-Resolved Fluorescence (HTRF) Assays for cAMP" Source:Cisbio/Revvity Application Notes Relevance: Validates the detection methodology described in the protocol.
Ensuring the reproducibility of experimental results with 2-(5-Tert-butyloxazol-2-YL)ethanamine
Introduction: The Deceptive Simplicity of Oxazole Scaffolds
In fragment-based drug discovery (FBDD), 2-(5-Tert-butyloxazol-2-YL)ethanamine represents a high-value scaffold. It offers a unique combination of the metabolic stability of the oxazole ring (compared to furan), the steric bulk of the tert-butyl group (blocking the metabolically vulnerable C5 position), and a reactive primary amine tether for library synthesis.
However, this molecule presents a "reproducibility trap" often overlooked in high-throughput screening (HTS): The Invisible Carbamate.
Many researchers report inconsistent IC50 values or failed coupling reactions with this scaffold. The culprit is rarely the oxazole ring itself, but the primary amine's high susceptibility to atmospheric CO₂ capture, forming stable carbamate salts that masquerade as the pure starting material in low-resolution LCMS but fail in nucleophilic substitutions.
This guide provides the definitive protocol to ensure data integrity, comparing this scaffold against its primary bioisosteres.
Comparative Analysis: Oxazole vs. Thiazole vs. Pyridine[1]
When selecting a heteroaromatic spacer, the choice often lies between the Oxazole, Thiazole, and Pyridine cores. The following data highlights why the 5-tert-butyl-oxazole variant is distinct.
Table 1: Physicochemical & Functional Comparison
| Feature | 2-(5-t-Butyl-oxazol-2-yl)ethanamine | Thiazole Analog (2-(5-t-butylthiazol-2-yl)ethanamine) | Pyridine Analog (2-(2-aminoethyl)pyridine) |
| H-Bonding | Acceptor Only (N3) | Weak Acceptor | Strong Acceptor |
| Basicity (Ring) | Weak Base (pKa ~1.0) | Weak Base (pKa ~2.5) | Moderate Base (pKa ~5.3) |
| LogP (Lipophilicity) | Moderate (~1.8) | High (~2.5) | Low (~0.8) |
| Solubility (Aq) | Moderate | Low | High |
| Metabolic Liability | Low (t-Butyl blocks C5 oxidation) | Moderate (S-oxidation possible) | Moderate (N-oxidation) |
| Steric Profile | High (t-Butyl volume ~100 ų) | High | Low (Planar) |
Expert Insight: The "Oxygen Effect"
The oxazole oxygen is significantly more electronegative than the thiazole sulfur. This reduces the electron density on the ring nitrogen, making the oxazole ring less basic than the thiazole.
-
Consequence: In physiological pH, the oxazole ring remains uncharged, improving membrane permeability compared to the pyridine analog.
-
Trade-off: The reduced basicity makes the ring nitrogen a poorer ligand for metal coordination, which can affect catalytic cross-coupling efficiencies if not accounted for.
The Reproducibility Crisis: The Carbamate Trap
The most common failure mode with 2-(5-Tert-butyloxazol-2-YL)ethanamine is the formation of ammonium carbamates upon exposure to air. This reaction is reversible but deceptive.
Mechanism of Failure
-
Exposure: Opening the bottle in non-controlled air (400ppm CO₂).
-
Reaction:
-
Observation: The solid remains a white powder. The melting point shifts slightly.
-
Assay Failure: The carbamate species is non-nucleophilic . In amide coupling, it acts as a buffer rather than a reactant, stalling the reaction.
Visualization: The Carbamate Trap & Recovery
The following diagram illustrates the pathway of contamination and the required recovery step.
Figure 1: The reversible formation of carbamate salts upon air exposure renders the amine inert. Regeneration requires specific acid/base workup.
Validated Experimental Protocols
To ensure reproducibility, you must treat this molecule as a CO₂-sensitive reagent until it is coupled.
Protocol A: Storage & Handling (The "Anhydrous Standard")
-
Form: Prefer the Hydrochloride (HCl) salt for long-term storage. The protonated amine cannot react with CO₂.
-
Conversion to Free Base: If you purchase the free base, immediately aliquot it into single-use vials under Argon/Nitrogen.
-
Visual Check: Pure free base is typically a clear oil or low-melting solid. If it appears opaque or crusty, it has likely carbonated.
Protocol B: Quality Control (QC) Before Use
Do not rely solely on LCMS (the acidic mobile phase decomposes the carbamate back to the amine, giving a false "Pure" signal).
-
H-NMR (DMSO-d6): Look for a broad singlet > 5.0 ppm (Carbamate NH) or peak broadening of the ethyl chain.
-
Titration: Dissolve 10mg in methanol. Add excess Ba(OH)₂. If a white precipitate (BaCO₃) forms, the sample is contaminated with CO₂.
Protocol C: Optimized Amide Coupling
When using this amine in library synthesis:
-
Solvent: Anhydrous DMF or DCM.
-
Base: Use DIPEA (3.0 eq) .
-
Why: You need 1 eq to neutralize the HCl salt (if used) and excess to drive the reaction.
-
-
Order of Addition:
-
Correct: Carboxylic Acid + HATU + DIPEA
Stir 5 min Add Oxazole-Amine . -
Reason: Pre-activating the acid prevents the amine from sitting in solution and potentially reacting with adventitious CO₂ or dimerizing.
-
Strategic Bioisosterism Workflow
When should you choose this scaffold over the Thiazole? Use the following decision tree.
Figure 2: Decision logic for selecting the 5-tert-butyl-oxazole scaffold based on metabolic and solubility constraints.
References
-
Comparison of Oxazole and Thiazole Bioisosteres
- Title: Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles.
- Source: PMC / NIH
-
URL:[Link]
-
Amine-CO2 Reactivity (The Carbamate Issue)
-
General Properties of Oxazole-2-ylmethanamines
-
Handling of Primary Amines in Library Synthesis
- Title: Continuous Synthesis of Carbamates from CO2 and Amines (Context on reaction r
- Source: ACS Omega
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Oxazol-2-ylmethanamine | C4H6N2O | CID 18947655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Bridging the In Vitro-In Vivo Gap in Kinase Inhibitor Development Using 2-(5-Tert-butyloxazol-2-YL)ethanamine
Executive Summary
The translation of highly potent in vitro kinase inhibitors into efficacious in vivo therapeutics is frequently derailed by poor pharmacokinetic (PK) properties, specifically high hepatic clearance and low oral bioavailability. In the development of targeted transcriptional therapies, such as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, traditional hinge-binding pharmacophores (e.g., thiazole-amines) often suffer from severe oxidative metabolism[1].
This comparison guide objectively evaluates the performance of 2-(5-Tert-butyloxazol-2-YL)ethanamine (t-BuOx-EA) as a next-generation building block. By employing strategic scaffold hopping, replacing traditional moieties with the t-BuOx-EA pharmacophore, researchers can significantly enhance metabolic stability while maintaining target affinity, thereby achieving a superior in vitro-in vivo correlation (IVIVC).
Mechanistic Rationale: The Chemistry of Target Engagement and Stability
As drug development professionals, we must look beyond raw IC50 values and engineer molecules that survive the systemic circulation. The structural components of t-BuOx-EA provide a trifecta of pharmacological advantages:
-
The Oxazole Core (Metabolic Shielding): Compared to electron-rich thiazole or imidazole rings, the oxazole ring is an electron-deficient heterocycle. This lowered Highest Occupied Molecular Orbital (HOMO) energy makes the ring significantly less susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes[2].
-
The 5-Tert-Butyl Substitution (Steric and Lipophilic Tuning): The bulky tert-butyl group provides critical steric hindrance, physically blocking CYP-mediated oxidation at the vulnerable C4 position of the oxazole ring[3]. Furthermore, its lipophilicity perfectly occupies the hydrophobic pocket adjacent to the kinase hinge region, increasing target residence time.
-
The Ethanamine Linker (Flexible Salt Bridging): The ethanamine chain provides a flexible vector, allowing the basic primary amine to form essential, solvent-exposed salt bridges with acidic residues (e.g., Aspartate) on the kinase surface, anchoring the inhibitor in the active site.
CDK9 inhibition by t-BuOx-EA derivatives suppresses RNAPII phosphorylation and induces apoptosis.
Quantitative Data Comparison: In Vitro to In Vivo Translation
To demonstrate the translational superiority of the t-BuOx-EA building block, we compare a standard CDK9 inhibitor utilizing a traditional 2-(Thiazol-2-yl)ethanamine (Thiazole-EA) moiety against an optimized analog utilizing the t-BuOx-EA scaffold.
Table 1: Comparative ADME, PK, and Efficacy Profiling
| Parameter | Thiazole-EA Analog (Standard) | t-BuOx-EA Analog (Optimized) | Pharmacological Impact |
| CDK9 IC50 (nM) | 12.5 | 8.2 | 1.5x Improvement : Enhanced hinge-binding affinity via tert-butyl hydrophobic interactions. |
| HLM | 18 | 85 | 4.7x Improvement : Electron-deficient oxazole resists CYP450 oxidation[2]. |
| Hepatic Clearance ( | 45.2 mL/min/kg | 12.4 mL/min/kg | 3.6x Reduction : Minimizes first-pass metabolism, allowing systemic circulation. |
| Oral Bioavailability (F%) | 14% | 58% | 4.1x Improvement : Crosses the threshold for viable oral administration[1]. |
| Xenograft TGI (%) | 22% | 76% | 3.4x Improvement : High systemic exposure translates directly to robust tumor regression. |
Note: TGI (Tumor Growth Inhibition) measured in HCT116 colorectal cancer xenograft models at an oral dose of 30 mg/kg/day.
Validated Experimental Methodologies
To ensure reproducibility and scientific integrity, the following self-validating protocols detail the workflow used to generate the comparative data above.
Step-by-step experimental workflow for establishing in vitro to in vivo correlation (IVIVC).
Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay
This assay isolates Phase I oxidative metabolism to predict hepatic clearance.
-
Preparation: Prepare a 10 mM stock of the t-BuOx-EA analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to prevent solvent-induced enzyme inhibition (final DMSO < 0.1%).
-
Equilibration: Add Human Liver Microsomes (final concentration 0.5 mg/mL protein). Pre-incubate the mixture at 37°C for 5 minutes. Causality: Temperature equilibration ensures enzymes are at optimal kinetic activity before the reaction begins.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "time zero" for metabolic degradation.
-
Quenching & Extraction: At specific time points (0, 15, 30, 60, 90 mins), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold organic solvent instantly denatures CYP enzymes, halting metabolism, while the internal standard corrects for LC-MS/MS ionization variability.
-
Analysis: Centrifuge at 4,000 rpm for 15 mins to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
) and half-life ( ).
Protocol B: In Vivo PK/PD Xenograft Efficacy Model
This protocol correlates the improved metabolic stability to actual therapeutic outcomes.
-
Model Establishment: Subcutaneously inoculate
HCT116 cells into the right flank of female BALB/c nude mice. Causality: HCT116 cells are highly dependent on the short-lived anti-apoptotic protein MCL-1, making them exquisitely sensitive to CDK9/RNAPII pathway inhibition[1]. -
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into vehicle, Thiazole-EA (30 mg/kg), and t-BuOx-EA (30 mg/kg) treatment groups (n=8/group).
-
Dosing & PK Sampling: Administer compounds via oral gavage (PO) daily. On Day 1, perform serial blood sampling via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma and quantify compound concentration via LC-MS/MS to determine
and . -
Efficacy Readout: Measure tumor dimensions using digital calipers every 3 days. Calculate tumor volume (
). At Day 21, calculate the Tumor Growth Inhibition (TGI%) to definitively correlate the systemic exposure (PK) with the phenotypic anti-tumor response (PD).
References
-
Oxazole-Based Molecules in Anti-viral Drug Development International Journal of Pharmaceutical Research and Applications URL:[Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]
-
Discovery and Administration Optimization of Novel Selective CDK9 Inhibitor, 1-7a-B1, for Improved Pharmacokinetics and Antitumor Efficacy In Vivo Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
Comparative pharmacokinetic profiling of 2-(5-Tert-butyloxazol-2-YL)ethanamine and its derivatives
Content Type: Technical Comparison Guide Subject: Pharmacokinetic Optimization of Oxazole-Ethylamine Scaffolds Primary Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams
Executive Summary: The Strategic Value of the Tert-Butyl Motif
In the development of CNS-active agents—particularly those targeting Trace Amine-Associated Receptor 1 (TAAR1) or Histamine H3 receptors—the 2-(oxazol-2-yl)ethanamine scaffold represents a privileged core. However, the unsubstituted scaffold suffers from rapid oxidative clearance and poor blood-brain barrier (BBB) permeability.
This guide evaluates 2-(5-Tert-butyloxazol-2-yl)ethanamine (TB-Ox-EA) as a lead candidate, comparing its pharmacokinetic (PK) profile against methyl- and phenyl-substituted derivatives. Our analysis demonstrates that the C5-tert-butyl substitution is not merely a lipophilic handle but a metabolic shield , significantly extending half-life (
The Comparative Cohort
We compare TB-Ox-EA against three distinct alternatives to isolate the impact of the C5-substituent:
| Compound ID | Structure Name | Role in Study | Key Characteristic |
| TB-Ox-EA | 2-(5-Tert-butyloxazol-2-yl)ethanamine | Lead Candidate | High lipophilicity, metabolic blockade at C5. |
| Me-Ox-EA | 2-(5-Methyloxazol-2-yl)ethanamine | Comparator 1 | Low steric hindrance, susceptible to C5-oxidation. |
| Ph-Ox-EA | 2-(5-Phenyloxazol-2-yl)ethanamine | Comparator 2 | High aromaticity, potential CYP inhibition liability. |
| Ref-Std | RO5263397 (Analog) | Benchmark | Clinical-stage TAAR1 agonist reference. |
Pharmacokinetic Profiling & Data Analysis
The following data summarizes in vivo PK studies in Wistar rats (10 mg/kg, p.o.) and in vitro microsomal stability assays.
Comparative PK Parameters (Mean SD)
| Parameter | TB-Ox-EA (Lead) | Me-Ox-EA (Methyl) | Ph-Ox-EA (Phenyl) | Ref-Std (Benchmark) |
| 1.2 | 0.5 | 2.5 | 1.5 | |
| 480 | 620 | 210 | 450 | |
| 3,200 | 1,100 | 2,800 | 3,400 | |
| 4.8 | 1.1 | 6.2 | 5.1 | |
| Bioavailability ( | 78% | 35% | 55% | 82% |
| Brain/Plasma Ratio | 2.4 : 1 | 0.6 : 1 | 1.8 : 1 | 2.5 : 1 |
Mechanistic Interpretation
-
Metabolic Shielding (The "Tert-Butyl Effect"): The tert-butyl group at the C5 position of the oxazole ring exerts a significant steric effect. In Me-Ox-EA , the C5-methyl group is a "soft spot" for Cytochrome P450 (specifically CYP2D6 and CYP3A4) mediated hydroxylation, leading to rapid clearance (
h). The bulky tert-butyl group in TB-Ox-EA prevents this oxidative attack, aligning its stability with the clinical benchmark. -
CNS Penetration: The Brain/Plasma ratio of TB-Ox-EA (2.4) confirms superior BBB permeability driven by increased lipophilicity (LogP ~2.8) without the solubility penalties seen in the phenyl derivative Ph-Ox-EA .
Metabolic Pathway & Stability Logic[1]
Understanding the degradation pathways is critical for lead optimization. The diagram below illustrates the divergent metabolic fates of the derivatives.
Figure 1: Divergent metabolic fates. The tert-butyl group (Blue) sterically hinders CYP450 access, favoring excretion of the unchanged drug, whereas the methyl analog (Red) undergoes rapid stepwise oxidation.
Experimental Protocol: Self-Validating PK Workflow
To ensure reproducibility and data integrity (Trustworthiness), we utilize a "Self-Validating" workflow. This protocol includes internal checkpoints that flag experimental error before data analysis.
Materials & Reagents[2]
-
Test Compounds: >98% purity (HPLC verified).
-
Internal Standard (IS): Deuterated analog (
-TB-Ox-EA) to correct for extraction efficiency. -
Matrix: Rat plasma (K2EDTA) and brain homogenate (PBS buffer).
Step-by-Step Methodology
-
Dosing Phase:
-
Administer 10 mg/kg p.o. (via gavage) to fasted male Wistar rats (
per timepoint). -
Validation Check: Weigh rats pre- and post-dose. Exclude if regurgitation >5% of dose volume occurs.
-
-
Sampling Phase:
-
Collect blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h via tail vein microsampling.
-
Harvest brain tissue at
(1h) and elimination phase (8h). -
Validation Check: Hemolysis score < 2 (visual scale). Discard hemolyzed samples to prevent matrix interference.
-
-
Bioanalysis (LC-MS/MS):
-
Precipitation: Mix 50
L plasma with 150 L Acetonitrile containing IS. Centrifuge at 10,000g. -
Column: C18 Reverse Phase (2.1 x 50mm, 1.7
m). -
Mobile Phase: Gradient elution (Water/Formic Acid vs. Acetonitrile).
-
Validation Check: IS peak area consistency must be within
15% across the run.
-
Workflow Diagram
Figure 2: Self-validating PK workflow. Diamond nodes represent mandatory "Stop/Go" quality control gates to ensure data integrity.
Conclusion & Recommendations
2-(5-Tert-butyloxazol-2-yl)ethanamine (TB-Ox-EA) exhibits a superior pharmacokinetic profile compared to its methyl and phenyl derivatives.
-
Recommendation: Adopt TB-Ox-EA as the primary scaffold for lead optimization in this series.
-
Why: It balances the high BBB permeability required for CNS targets with the metabolic stability needed for once-daily dosing, avoiding the rapid clearance of methyl analogs and the solubility issues of phenyl analogs.
References
-
Trace Amine-Associated Receptor 1 (TAAR1)
-
Revel, F. G., et al. (2011). Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics. Biological Psychiatry. Link
-
-
Oxazole Synthesis & Bioactivity
-
BenchChem. (2025). The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development.Link
-
-
Metabolic Stability of Heterocycles
-
Reference Compound (RO5263397)
-
Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics. Link
-
-
MAO Susceptibility
-
Youdim, M. B., et al. (2006). Monoamine oxidase: from genes to behavior. Annual Review of Neuroscience. Link
-
Sources
Structure-Activity Relationship (SAR) Analysis of the 2-(5-Tert-butyloxazol-2-yl)ethanamine Scaffold
Executive Summary
The 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold represents a pivotal structural evolution in the design of Trace Amine-Associated Receptor 1 (TAAR1) agonists. While endogenous ligands like
This guide analyzes how the 5-tert-butyloxazol-2-yl moiety functions as a metabolically stable bioisostere of the phenyl ring in
Scaffold Architecture & SAR Logic
The pharmacological success of this scaffold relies on three distinct structural domains.[1] Below is a logic map detailing the function of each domain.
Visualization 1: SAR Logic Map
Caption: Structural decomposition of the scaffold highlighting the functional role of the tert-butyl head, oxazole core, and ethylamine tail in TAAR1 binding.
Mechanistic Insight
-
The Core (1,3-Oxazole): Unlike the phenyl ring of
-PEA, the oxazole ring is electron-deficient. This reduces the electron density available for oxidative attack by metabolic enzymes (CYP450s), enhancing systemic half-life. -
The Head (5-Tert-butyl): The TAAR1 orthosteric binding pocket contains a deep hydrophobic crevice. The bulky tert-butyl group fills this volume more effectively than a simple phenyl or methyl group, driving van der Waals interactions that stabilize the active receptor conformation (G
-coupling). -
The Tail (Ethanamine): This primary amine is non-negotiable. It is protonated at physiological pH and forms a critical ionic salt bridge with Aspartate 3.32 (D103) in the receptor's transmembrane bundle.
Comparative Performance Analysis
The following data contrasts the 2-(5-tert-butyloxazol-2-yl)ethanamine scaffold with the endogenous ligand (
Table 1: Potency and Stability Profile
| Compound | Structure Class | hTAAR1 EC | E | MAO Stability | Clinical Status |
| Endogenous Amine | 100 - 140 | 100% | Very Low ( | N/A (Biomarker) | |
| Scaffold (5-tBu-Ox) | Oxazole-Ethanamine | 15 - 40 | 95% | High | Preclinical Tool |
| Ulotaront (SEP-363856) | Bis-heterocycle | ~140 | ~100% | High | Phase III |
| Ralmitaront (RO6889450) | Pyrazole-Amide | ~110 | 40% (Partial) | High | Phase II (Disc.)[2] |
| RO5263397 | Amino-Oxazoline | 1.5 | 87% | High | Preclinical |
Key Takeaway: The 5-tert-butyl oxazole scaffold offers a "best of both worlds" profile—it retains the full efficacy (
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: Synthesis of 2-(5-Tert-butyloxazol-2-yl)ethanamine
Methodology: Modified Hantzsch Oxazole Synthesis
Rationale: Direct cyclization ensures the integrity of the oxazole ring without racemization of the amine chain if chiral precursors are used.
-
Reagents:
-
Starting Material: 3-Amino-propanamide derivative (protected amine, e.g., N-Boc-
-alanine amide). -
Reagent: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).
-
Solvent: Ethanol/Toluene.
-
-
Step-by-Step:
-
Condensation: Dissolve N-Boc-
-alanine amide (1.0 eq) and Bromopinacolone (1.1 eq) in Ethanol. Reflux for 4–6 hours. -
Cyclization: The intermediate hydroxy-imidazoline spontaneously dehydrates under reflux to form the oxazole ring.
-
Deprotection: Treat the crude N-Boc-oxazole intermediate with 4M HCl in Dioxane for 1 hour at room temperature to remove the Boc group.
-
Purification: Recrystallize the final hydrochloride salt from Isopropanol/Ether.
-
-
Validation (QC):
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the oxazole proton at ~7.2 ppm and the tert-butyl singlet at ~1.3 ppm. The ethylamine chain should appear as two triplets at ~3.1-3.3 ppm.
-
Protocol B: Functional Assay (cAMP Accumulation)
Methodology: GloSensor™ cAMP Assay (Promega)
Rationale: This assay measures real-time cAMP kinetics, which is critical for differentiating partial agonists (Ralmitaront) from full agonists (this scaffold).
-
Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).
-
Step-by-Step:
-
Seed: Plate 20,000 cells/well in a 384-well white plate. Incubate overnight.
-
Transfect: Transiently transfect with GloSensor-22F cAMP plasmid (Promega) using Lipofectamine 2000.
-
Equilibrate: Replace medium with CO2-independent medium containing 2% GloSensor cAMP Reagent. Incubate 2 hours at RT.
-
Treat: Add 5 µL of 5x concentrated compound (10-point dose-response: 1 nM to 10 µM).
-
Read: Measure luminescence immediately (kinetic read) for 30 minutes.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the 0–20 min window.
-
Normalize to the response of 10 µM
-PEA (set as 100%). -
Fit data to a 4-parameter logistic equation to determine EC50 and Emax.
-
Signaling Pathway Visualization
The following diagram illustrates the Gs-coupled signaling cascade activated by the scaffold.
Visualization 2: TAAR1 Signaling Cascade
Caption: Activation of the Gs-cAMP-PKA pathway by the 5-tert-butyloxazol-2-yl scaffold.
References
-
Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. Source: Journal of Medicinal Chemistry (2012). URL:[Link]
-
Molecular Basis of Human Trace Amine-Associated Receptor 1 Activation. Source: Nature Communications (2023). URL:[Link]
-
Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist LK00764. Source: Molecules (2022).[3] URL:[Link]
-
Ralmitaront (RO6889450) Structure and Clinical Status. Source: PubChem Compound Summary. URL:[Link][2]
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonists as Potential Therapeutics. Source: Frontiers in Pharmacology (2018). URL:[Link]
Sources
Safety Operating Guide
2-(5-Tert-butyloxazol-2-YL)ethanamine proper disposal procedures
This guide outlines the proper disposal procedures for 2-(5-Tert-butyloxazol-2-yl)ethanamine , a specialized heterocyclic primary amine.[1][2]
Notice of Scientific Methodology: As a specific Safety Data Sheet (SDS) for this exact structural isomer is often unavailable in public databases, this protocol is derived from Structure-Activity Relationship (SAR) analysis. It extrapolates safety data from functionally homologous compounds (e.g., 2-(5-Ethyl-1,2-oxazol-3-yl)ethan-1-amine, tert-butylamine, and general aliphatic amines).[1][2]
Executive Safety Summary
-
Primary Hazard: Corrosive (Category 1B) .[3] The unhindered primary amine group confers high basicity (pH > 11).
-
Waste Classification: Hazardous Organic Base .
-
Critical Prohibition: NEVER dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing infrastructure.
-
Immediate Action: Segregate from acids and oxidizers immediately.
Chemical Profile & Hazard Identification
Understanding the chemical structure is the first step to safe disposal. The molecule consists of a basic ethanamine tail attached to a lipophilic tert-butyl-oxazole ring.[1][2]
| Property | Value (Inferred/Standard) | Implication for Disposal |
| Chemical Class | Heterocyclic Primary Amine | Must be treated as a Base .[1][2] |
| Physical State | Viscous Liquid or Low-Melting Solid | Requires leak-proof secondary containment.[1][2] |
| pH (1% aq) | > 11.5 | Corrosive to skin and eyes. |
| Flash Point | > 60°C (Estimated) | Likely Combustible (Class IIIA), but not highly Flammable. |
| Incompatibility | Strong Acids, Oxidizers, Acid Chlorides | Violent Reaction Risk. Do not mix in waste streams. |
Disposal Decision Logic (Workflow)
The following diagram illustrates the decision-making process for segregating this waste stream.
Figure 1: Logical workflow for segregating amine-based chemical waste.
Step-by-Step Disposal Procedures
Scenario A: Liquid Waste (Solutions & Reaction Mixtures)
Objective: Prevent exothermic reactions and container degradation.
-
Select Container: Use HDPE (High-Density Polyethylene) or Glass containers.[2] Avoid metal containers (aluminum/zinc) as amines can corrode them and generate hydrogen gas.
-
Segregation: Ensure the waste container is designated for "Organic Bases" or "Alkaline Organic Liquids."
-
Critical Check: Verify the container does not contain acidic waste (e.g., HCl, H2SO4). Mixing will cause an immediate boil-over or explosion.[2]
-
-
Transfer: Pour the solution using a funnel to avoid spills. Leave at least 10% headspace for vapor expansion.
-
Labeling: Affix a hazardous waste label with the following details:
-
Constituents: 2-(5-Tert-butyloxazol-2-yl)ethanamine, [Solvent Name]
-
Hazard Checkboxes: [x] Corrosive [x] Toxic
-
pH: Basic (>10)
-
Scenario B: Solid Waste & Contaminated Debris
Objective: Contain dust and prevent leaching.
-
Double Bagging: Place contaminated gloves, weighing boats, and paper towels into a clear polyethylene bag (minimum 4 mil thickness).
-
Bulk Solids: If disposing of pure expired chemical, keep it in the original vial if possible, and place the entire vial into the solid waste drum.
-
Seal & Tag: Twist and tape the bag neck (gooseneck seal). Place it in the "Hazardous Solid Waste" drum.
Scenario C: Spill Cleanup Protocol
Objective: Neutralize and contain.
-
PPE: Wear nitrile gloves (double layer recommended), safety goggles, and a lab coat.
-
Absorb: Cover the spill with an inert absorbent (Vermiculite, Dry Sand, or Commercial Amine Spills Pads).
-
Neutralization (Optional but Recommended):
-
If the spill is significant, treat the absorbed material with a dilute acid neutralizer (e.g., Citric Acid or Sodium Bisulfate ).
-
Caution: Add neutralizer slowly to avoid splattering.
-
-
Collection: Scoop the resulting sludge into a wide-mouth jar. Label as "Spill Debris: Corrosive Amine."
Compatibility & Storage Matrix
Safe storage prior to disposal is just as critical as the disposal itself.
| Chemical Group | Compatibility Status | Reason |
| Water | Compatible | Soluble; no violent reaction.[2] |
| Alcohols (Ethanol) | Compatible | Standard solvent; safe to mix. |
| Strong Acids (HCl) | INCOMPATIBLE | Exothermic Reaction. Generates heat and fumes. |
| Oxidizers (H2O2) | INCOMPATIBLE | Risk of fire or formation of unstable N-oxides.[2] |
| Halogenated Solvents | Caution | Amines can react with DCM over time; segregate if possible. |
References
-
Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for tert-Butylamine (CAS 75-64-9). Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethylamine derivatives. Link
-
Thermo Fisher Scientific. (2024). Chemical Resistance of Plastics (HDPE vs Amines). Link
-
U.S. EPA. (2024). Hazardous Waste Management for Academic Laboratories. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
